6-Methyl-2-phenyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93842. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOVJSPCXWJPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294050 | |
| Record name | 6-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |
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Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66354-87-8 | |
| Record name | 66354-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-Methyl-2-phenyl-1H-indole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66354-87-8 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-phenyl-1H-indole
Executive Summary
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in molecules with diverse biological activities, including anti-inflammatory and cytotoxic properties.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 6-Methyl-2-phenyl-1H-indole. We present a detailed, field-proven protocol for its synthesis via the classic Fischer indole synthesis, chosen for its reliability and mechanistic elegance. Furthermore, we outline a complete workflow for the structural verification and purity assessment of the final product using modern analytical techniques, including NMR, IR, and Mass Spectrometry. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important heterocyclic compound.
Introduction: The Significance of the 2-Phenylindole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of a phenyl group at the C2-position significantly influences the molecule's steric and electronic properties, often enhancing its biological activity. The this compound variant combines this key feature with a methyl substitution on the benzene ring of the indole core, offering a valuable platform for further functionalization in drug discovery programs. Mastering the synthesis and characterization of this molecule is a fundamental skill for chemists working in these fields.
Synthetic Strategies for this compound
While several methods exist for constructing the 2-phenylindole core, including the Bischler-Möhlau synthesis and modern palladium-catalyzed cross-coupling reactions, the Fischer indole synthesis remains a highly effective and widely used approach due to its robustness and the ready availability of starting materials.[2][3][4][5]
Primary Route: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of this compound, the logical precursors are (4-methylphenyl)hydrazine and acetophenone.
The choice of the Fischer synthesis is deliberate; its mechanism is a well-studied cascade of classical organic reactions, providing a predictable outcome. The reaction proceeds through several key steps:[4][6]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-methylphenyl)hydrazine and acetophenone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes an electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the aniline ring to produce a di-imine intermediate.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto one of the imine carbons to form a five-membered ring aminal.
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.
Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis
This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity. The use of polyphosphoric acid (PPA) serves as both the solvent and a potent dehydrating acid catalyst.[8]
Materials & Reagents:
-
(4-methylphenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer, combine (4-methylphenyl)hydrazine hydrochloride (0.1 mol) and acetophenone (0.1 mol).
-
Indolization: Carefully add polyphosphoric acid (approx. 150 g) to the flask. The mixture will become viscous.
-
Heating: Heat the mixture in a pre-heated oil bath at 100-120°C for 15-20 minutes with vigorous stirring.[8] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting materials.
-
Quenching: Allow the reaction mixture to cool slightly before carefully and slowly pouring it into a large beaker containing 500 mL of ice-cold water. This will hydrolyze the PPA and precipitate the crude product. Stir the resulting slurry vigorously for 30 minutes.
-
Filtration & Neutralization: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The solid can be further washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another water wash.
-
Extraction (Optional, for improved purity): If the solid is oily or impure, dissolve it in ethyl acetate, wash the organic layer with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Alternative Route: Palladium-Catalyzed Annulation
For substrates that may be sensitive to the harsh acidic conditions of the Fischer synthesis, modern palladium-catalyzed methods offer a milder alternative. One such approach involves the heteroannulation of a haloaniline with an alkyne.[1]
This strategy typically involves a Sonogashira cross-coupling reaction between an o-haloaniline (e.g., 2-iodo-4-methylaniline) and phenylacetylene, catalyzed by a palladium complex. The resulting 2-alkynyl-aniline intermediate then undergoes an intramolecular cyclization to form the indole ring.[1] These reactions often proceed in a one-pot fashion under mild conditions, providing a convenient route to 2-substituted indoles.[1]
Caption: Figure 2: Overall Synthesis & Characterization Workflow
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following methods provide orthogonal data for unambiguous verification.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. The expected signals for this compound are:
-
A broad singlet for the N-H proton, typically downfield (> 8.0 ppm).
-
A multiplet in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons of the phenyl ring and the indole core.
-
A singlet for the proton at the C3 position of the indole ring (approx. 6.8 ppm).
-
A singlet for the methyl group protons at the C6 position (approx. 2.4 ppm).[9]
-
-
¹³C NMR: The carbon NMR spectrum should show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, confirming the overall structure.[10]
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: A characteristic sharp peak around 3400-3410 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[11]
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3020-3050 cm⁻¹) are indicative of C-H bonds on the aromatic rings.[11]
-
C=C Aromatic Stretch: Strong absorptions in the 1450-1620 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.[11]
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The compound has a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol .[10] The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 207.[10][12] The high-resolution mass spectrum (HRMS) should confirm the exact mass.
-
Fragmentation: The molecular ion is often the base peak, indicating the stability of the aromatic system. A common fragment is [M-H]⁺ at m/z = 206.[12][13]
Physicochemical Properties
-
Appearance: A crystalline solid.
-
Melting Point: The melting point is a critical indicator of purity. A sharp melting range consistent with literature values confirms a high degree of purity.
-
Solubility: Soluble in common organic solvents like ethyl acetate, chloroform, and DMSO.
Data Summary
The following table summarizes the key analytical data for this compound.
| Property | Expected Value / Observation | Reference |
| Molecular Formula | C₁₅H₁₃N | [10] |
| Molecular Weight | 207.27 g/mol | [10] |
| CAS Number | 66354-87-8 | [10][14] |
| ¹H NMR (ppm) | ~8.1 (br s, 1H, NH), ~7.0-7.6 (m, 8H, Ar-H), ~6.8 (s, 1H, C3-H), ~2.4 (s, 3H, CH₃) | Inferred from[9] |
| IR (cm⁻¹) | ~3405 (N-H stretch), ~3030 (Ar C-H stretch), ~1450-1600 (Ar C=C stretch) | [11] |
| MS (m/z) | 207 (M⁺), 206 ([M-H]⁺) | [10][12] |
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound using the Fischer indole synthesis. The causality behind the experimental choices, from the selection of the synthetic route to the specific workup and purification steps, has been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization workflow, employing a suite of modern analytical techniques, provides a robust framework for verifying the structure and ensuring the high purity required for subsequent applications in research and development.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. 6-Methylindole(3420-02-8) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 66354-87-8 [chemicalbook.com]
A Guide to the Spectroscopic Characterization of 6-Methyl-2-phenyl-1H-indole
Prepared by: A Senior Application Scientist
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 6-Methyl-2-phenyl-1H-indole (CAS No. 66354-87-8). This document is intended for researchers, medicinal chemists, and drug development professionals who rely on precise structural elucidation to advance their scientific objectives. This compound belongs to the vast and pharmaceutically significant family of indole derivatives, which form the core scaffold of numerous natural products and synthetic drugs.
The precise arrangement of the methyl and phenyl substituents on the indole core dictates the molecule's steric and electronic properties, which in turn govern its biological activity and pharmacological profile. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will not only present the data but also delve into the causality behind the spectral features, offering field-proven insights into data acquisition and interpretation.
Molecular Overview
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₅H₁₃N[1]
-
Molecular Weight: 207.27 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.
Expertise & Experience: The "Why" Behind the Experiment
The choice of solvent and internal standard is paramount for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for similar indole derivatives due to its excellent solubilizing properties and relatively clean spectral window.[2] However, for observing the labile N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it reduces the rate of proton exchange with the solvent.[3] Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) for referencing chemical shifts.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the crowded aromatic region.[5]
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Logical Workflow for NMR Analysis
Caption: Workflow for NMR structural elucidation.
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to 13 distinct protons. The aromatic region (δ 7.0-8.5 ppm) will be complex, but key signals can be predicted based on known substituent effects in indoles.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.5 | Broad Singlet | 1H | NH -1 | Labile proton, broad signal. Chemical shift is highly dependent on solvent and concentration.[6] |
| ~7.6-7.7 | Doublet (or m) | 2H | Phenyl H-2', H-6' | Ortho protons on the phenyl ring, deshielded by proximity to the indole system. |
| ~7.4-7.5 | Triplet (or m) | 2H | Phenyl H-3', H-5' | Meta protons on the phenyl ring. |
| ~7.3-7.4 | Triplet (or m) | 1H | Phenyl H-4' | Para proton on the phenyl ring. |
| ~7.5 | Doublet | 1H | Indole H-4 | Deshielded by the indole ring current. Coupled to H-5. |
| ~7.3 | Singlet | 1H | Indole H-7 | Appears as a singlet or narrow doublet due to the adjacent methyl-substituted carbon. |
| ~6.9-7.0 | Doublet | 1H | Indole H-5 | Coupled to H-4. |
| ~6.7-6.8 | Singlet | 1H | Indole H-3 | The C3-proton in 2-substituted indoles typically appears as a singlet at a relatively high field.[7] |
| ~2.4-2.5 | Singlet | 3H | CH ₃-6 | Methyl group protons, appearing as a sharp singlet in the aliphatic region. |
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum will display 15 distinct carbon signals, as all carbons in the molecule are chemically non-equivalent. Quaternary carbons (C2, C3a, C6, C7a, C1') will typically show weaker signals.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~138-140 | C-2 | Quaternary carbon attached to nitrogen and the phenyl group, expected to be downfield. |
| ~136-137 | C-7a | Indole ring fusion carbon adjacent to nitrogen. |
| ~132-133 | C-1' | Quaternary carbon of the phenyl ring attached to the indole. |
| ~131-132 | C-6 | Quaternary carbon bearing the methyl group. |
| ~128-130 | C-2', C-6' | Phenyl carbons ortho to the indole ring. |
| ~127-129 | C-4', C-3', C-5' | Remaining phenyl carbons. |
| ~128-129 | C-3a | Indole ring fusion carbon. |
| ~123-124 | C-5 | Indole methine carbon. |
| ~120-121 | C-4 | Indole methine carbon. |
| ~110-111 | C-7 | Indole methine carbon adjacent to the ring fusion. |
| ~99-101 | C-3 | Indole methine carbon, typically shifted upfield in 2-substituted indoles. |
| ~21-22 | C H₃-6 | Aliphatic methyl carbon. |
Note: Predictions are based on general indole chemical shift data and substituent effects. Actual experimental values may vary slightly.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, IR analysis confirms the presence of the N-H bond, aromatic rings, and aliphatic C-H bonds.
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
IR Spectral Interpretation
The IR spectrum provides a molecular fingerprint. The key is to identify characteristic group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3410 | Medium, Sharp | N-H Stretch | The characteristic stretching vibration for the indole N-H group.[5][9] |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the indole and phenyl rings.[9] |
| 2980-2850 | Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| ~1615, ~1580, ~1450 | Medium-Strong | Aromatic C=C Stretch | In-plane skeletal vibrations of the aromatic rings. The pattern can be diagnostic of substitution.[9] |
| 850-750 | Strong | C-H Out-of-Plane Bending | Bending vibrations of aromatic C-H bonds. The specific pattern in this region is highly characteristic of the substitution pattern on the benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.
Expertise & Experience: Choosing the Right Ionization
Electron Ionization (EI) is the classic and most common technique for analyzing small, volatile molecules like this indole derivative. It imparts significant energy, leading to extensive and reproducible fragmentation, which is excellent for structural confirmation.[10] The resulting mass spectrum serves as a unique fingerprint that can be compared against spectral libraries like NIST.[1]
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, providing both retention time information and a clean mass spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source (typically operating at 70 eV).
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms). A temperature program is used to elute the compound.
-
MS Detection: The mass spectrometer scans a mass range (e.g., m/z 40-400) as the compound elutes from the GC column, recording the mass spectrum.
Mass Spectrum Interpretation
The EI mass spectrum of this compound is expected to be dominated by a strong molecular ion peak and a characteristic fragmentation pattern.
Data Summary (Based on NIST data for CID 261513[1])
| m/z | Relative Intensity | Assignment | Rationale |
| 207 | High (Base Peak) | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₁₅H₁₃N. Its high intensity is typical for stable aromatic systems. |
| 206 | High | [M-H]⁺ | Loss of a single hydrogen atom, often from the N-H or methyl group, to form a highly stable, conjugated cation. This is a very common fragmentation pathway for indoles.[10][11] |
| 178 | Low | [M-H-HCN]⁺ or [M-CH₃]⁺? | Potential loss of HCN from the indole ring or loss of a methyl radical followed by rearrangement. |
| 77 | Medium | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond between the indole and phenyl rings. |
Proposed Fragmentation Pathway
Caption: Primary fragmentation of this compound in EI-MS.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. The data and interpretations presented in this guide form a self-validating system, providing researchers with the necessary framework to confidently identify this compound and proceed with their work.
References
- 1. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Physical and chemical properties of 6-Methyl-2-phenyl-1H-indole
An In-depth Technical Guide to 6-Methyl-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among these, the 2-phenyl-1H-indole framework has garnered significant attention for its therapeutic potential, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven synthesis protocol, explore its chemical reactivity, and discuss its relevance in the landscape of modern drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indole-based therapeutic agents.
Molecular Structure and Core Properties
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, with a methyl group at the 6-position and a phenyl substituent at the 2-position.[4] This specific substitution pattern influences its electronic properties and steric profile, which in turn dictates its reactivity and pharmacological potential.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its handling, formulation, and pharmacokinetic profiling. The data below has been aggregated from authoritative chemical databases.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | PubChem[4] |
| Molecular Weight | 207.27 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 66354-87-8 | ChemicalBook[6] |
| Appearance | Off-white to beige powder (typical for related indoles) | Generic |
| Melting Point | Not explicitly reported, but similar 2-phenylindoles melt in the range of 188-190 °C.[7] | Generic |
| Solubility | Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water.[8] | Generic |
| Predicted XlogP | 4.1 | PubChemLite[9] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for structural elucidation and purity assessment.
-
¹H NMR: In a typical ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons on both the indole and phenyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the indole ring.[10]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the 15 carbon atoms, with the quaternary carbons of the indole core and the phenyl-substituted C2 appearing at characteristic downfield shifts.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M+) peak at m/z 207, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of methyl or phenyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.[11]
Synthesis and Mechanistic Insights
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains a cornerstone and highly versatile method for constructing substituted indoles.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[14]
Recommended Protocol: Fischer Indole Synthesis
This protocol outlines the synthesis of this compound from p-tolylhydrazine and acetophenone, based on the general principles of the Fischer indole synthesis.[1][15]
Reactants:
-
p-Tolylhydrazine hydrochloride
-
Acetophenone
-
Catalyst: Polyphosphoric acid (PPA) or glacial acetic acid
Step-by-Step Methodology:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and acetophenone (1.1 equivalents) in a suitable solvent like glacial acetic acid.[15] The initial reaction is the condensation of the hydrazine with the ketone to form the corresponding p-tolylhydrazone of acetophenone. This step is typically acid-catalyzed and occurs readily.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture.[11] Heat the reaction mixture, typically to 100-120°C, with constant stirring.[11] The strong acid facilitates the key steps of the mechanism.
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This quenches the reaction and precipitates the crude product.[11][15]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product thoroughly with cold water to remove any residual acid.[11] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.
Causality and Mechanism
The success of the Fischer indole synthesis hinges on a cascade of acid-catalyzed transformations. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Workflow of the Fischer Indole Synthesis.
Mechanistic Pillars:
-
Tautomerization: The initially formed hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.[13]
-
[13][13]-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes a concerted, pericyclic[13][13]-sigmatropic rearrangement. This is the defining step of the reaction, breaking the weak N-N bond and forming a new, stable C-C bond.[13][14]
-
Aromatization and Elimination: The resulting di-imine intermediate undergoes intramolecular cyclization. Subsequent acid-catalyzed elimination of an ammonia molecule leads to the formation of the highly stable, aromatic indole ring.[13][14]
Chemical Reactivity
The reactivity of the indole core is rich and well-documented. The electron-rich pyrrole ring makes it highly susceptible to electrophilic attack, primarily at the C3 position. The substituents at the C2 and C6 positions of this compound modulate this inherent reactivity.
-
Electrophilic Substitution: The C3 position is the most nucleophilic and is the primary site for reactions like halogenation, nitration, and Friedel-Crafts acylation. The electron-donating methyl group at C6 further activates the benzene portion of the indole nucleus towards electrophilic attack.
-
N-Functionalization: The indole nitrogen (N1) can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various functional groups.
-
Oxidation: The indole ring can undergo oxidation reactions, sometimes leading to dimerization or the formation of oxindoles, depending on the reagents used.[16]
Caption: Key reactivity sites of this compound.
Applications in Drug Development
The 2-phenyl-indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[3][17] The introduction of a methyl group at the C6 position can modulate lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of a drug candidate.
-
Anticancer Agents: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which is crucial for cell division.[1] They can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
-
Antimicrobial Agents: The indole nucleus is present in many natural and synthetic compounds with antibacterial and antifungal properties.[18]
-
Anti-inflammatory Agents: Compounds containing the indole core, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[18] Derivatives of this compound could be investigated for similar activities, potentially as inhibitors of enzymes like cyclooxygenase (COX).
-
Neuroprotective Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the investigation of indole derivatives for various neurological disorders.[3]
Conclusion
This compound represents a valuable molecular scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust Fischer indole synthesis, and its chemical reactivity allows for diverse functionalization to explore a wide chemical space. The insights provided in this guide—from its fundamental properties and synthesis to its reactivity and potential applications—are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | 66354-87-8 [chemicalbook.com]
- 7. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - this compound (C15H13N) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Crystal structure of 6-Methyl-2-phenyl-1H-indole and its derivatives
An In-Depth Technical Guide to the Crystal Structure of 6-Methyl-2-phenyl-1H-indole and its Derivatives
Executive Summary
The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been explored as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the crystal structure of this compound and its key derivatives. It synthesizes crystallographic data with field-proven insights into experimental methodologies and biological relevance, targeting researchers, medicinal chemists, and drug development professionals. We delve into the subtle yet critical conformational properties, intermolecular interactions, and the causal relationships between molecular architecture and biological function.
The 2-Phenyl-1H-Indole Scaffold: A Cornerstone in Medicinal Chemistry
The indole nucleus is a fundamental pharmacophore found in essential biological molecules like the amino acid tryptophan and neurotransmitters such as serotonin.[2][4] The addition of a phenyl group at the C2 position creates the 2-phenyl-1H-indole scaffold, a structure that confers a unique combination of rigidity, lipophilicity, and hydrogen-bonding capability. This scaffold's versatility has led to its incorporation into a vast array of therapeutic agents.
Derivatives of this core have been shown to exhibit a wide spectrum of biological activities:
-
Anticancer Activity: Certain 3-methyl-2-phenyl-1H-indole analogues have demonstrated potent antiproliferative effects by inhibiting DNA topoisomerase II, an enzyme crucial for cell division in highly proliferating cancer cells.[5]
-
Anti-inflammatory Properties: By selectively inhibiting the COX-2 enzyme, some N-substituted 2-phenylindole derivatives show significant anti-inflammatory and analgesic activity, comparable to established drugs like indomethacin.[2]
-
Antitubercular Agents: The scaffold is a validated starting point for developing inhibitors against essential enzymes in Mycobacterium tuberculosis, such as Polyketide synthase 13 (Pks13).[6]
-
Neurological Activity: Substituted 1H-indole-2-carboxamides act as allosteric modulators of the CB1 receptor, presenting opportunities for treating neurological disorders.[7]
The efficacy of these compounds is intimately linked to their three-dimensional structure. The orientation of the C2-phenyl ring relative to the indole plane, the nature and position of substituents, and the resulting intermolecular packing forces all dictate how the molecule interacts with its biological target.
Crystallographic Analysis: Unveiling the Molecular Architecture
While a published single-crystal structure for the parent this compound was not identified in a comprehensive search, extensive data from closely related analogues provide a robust framework for understanding its likely structural properties. X-ray crystallography offers definitive insights into molecular geometry, conformation, and the non-covalent interactions that govern solid-state packing.[8]
Core Conformation and Dihedral Angles
A critical geometric parameter in 2-phenyl-indole derivatives is the dihedral angle between the plane of the indole ring system and the plane of the C2-phenyl substituent. This angle dictates the overall shape of the molecule and its ability to fit into a receptor's binding pocket.
In the closely related structure of 1-Methyl-2-phenyl-1H-indole , the phenyl ring is twisted by 46.09° relative to the indole system.[9] This non-planar conformation is a common feature. However, substitution on the indole nitrogen can dramatically alter this angle. For N-phenyl derivatives like 2-Methyl-1-phenyl-1H-indole-3-carbonitrile , this dihedral angle increases significantly to 64.92° , indicating a more pronounced twist.[10] This highlights the profound impact of N-substitution on the molecule's global conformation.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several 2-phenyl-indole derivatives, illustrating the structural variations within this class of compounds.
| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Indole-Phenyl) | Reference |
| 1-Methyl-2-phenyl-1H-indole | C₁₅H₁₃N | Orthorhombic | Pbca | 46.09° | [9] |
| 2-Methyl-1-phenyl-1H-indole-3-carbonitrile | C₁₆H₁₂N₂ | Triclinic | Pī | 64.92° | [10] |
| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | C₁₇H₁₄N₂O | Triclinic | Pī | 64.48° | [11] |
| Indole-Arylpiperazine Derivative 1 | C₂₄H₂₇N₃O₄ | Monoclinic | C2/c | 44.20° | [12] |
| Indole-Arylpiperazine Derivative 3 | C₂₄H₂₇N₃O₄ | Monoclinic | P2₁/n | 57.68° | [12] |
Table 1: Comparative crystallographic data for selected 2-phenyl-indole derivatives.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In indole derivatives, these are crucial for stabilizing the solid-state structure. Key interactions include:
-
N–H···π Interactions: In N-unsubstituted indoles, the acidic N-H proton can form a hydrogen bond with the electron-rich π-system of an adjacent molecule, an interaction with an estimated energy of -28 kJ/mol.[4]
-
Conventional Hydrogen Bonds: Substituents containing hydroxyl or amide groups can form strong hydrogen bond networks, significantly influencing crystal packing and stability.[12]
-
π–π Stacking: The aromatic indole and phenyl rings can stack upon one another, with typical centroid-to-centroid distances around 3.9 Å.[10]
-
C–H···π Interactions: Weak hydrogen bonds between carbon-hydrogen groups and aromatic rings further contribute to the overall stability of the crystal lattice.[10][11]
The interplay of these forces determines the final crystal habit and can influence physicochemical properties such as solubility and dissolution rate, which are critical in drug development.
Structure-Activity Relationship (SAR) Insights
Understanding the crystal structure provides a static picture that is foundational for interpreting dynamic biological activity. SAR studies correlate specific structural modifications with changes in therapeutic efficacy. For the 2-phenyl-indole scaffold, several key SAR trends have been established.
-
Substitution on the Indole Ring: The position and nature of substituents are critical. For CB1 receptor modulators, a chloro or fluoro group at the C5 position enhances potency.[7]
-
Substitution on the C2-Phenyl Ring: For the same CB1 modulators, a diethylamino group at the 4-position of the phenyl ring was found to be optimal for activity.[7] In contrast, for certain antitubercular agents, the 2-position phenol was found to be solvent-exposed in the enzyme's active site, guiding further chemical modifications.[6]
-
Substitution on the Indole Nitrogen (N1): Modifying the N1 position can drastically alter the molecule's conformation and binding properties. In the development of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered that effectively interferes with protein-protein interactions.[13]
The diagram below illustrates the logical relationship between the core scaffold, substitution points, and the resulting biological activities, providing a conceptual map for medicinal chemists.
A diagram illustrating Structure-Activity Relationships (SAR) for the 2-phenyl-indole scaffold.
Experimental Methodologies: From Synthesis to Structure
The journey from a chemical concept to a fully characterized crystal structure involves two critical phases: chemical synthesis and crystallographic analysis. The protocols described here are representative of the field and are designed to be self-validating systems.
Protocol 1: Synthesis of a 2-Phenyl-1H-Indole Derivative
This protocol is based on the Nenitzescu indole synthesis, a common method for creating substituted indoles.[6]
Objective: To synthesize a substituted 5-hydroxy-2-phenyl-1H-indole derivative.
Materials:
-
Benzoquinone
-
Ethyl 3-aminocrotonate (or related aniline precursor)
-
Montmorillonite K-10 clay or another suitable catalyst
-
1,2-Dichloroethane (DCE) or other appropriate solvent
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Purification apparatus (e.g., column chromatography system with silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzoquinone (1.0 eq) and the chosen aniline derivative (1.1 eq) in 1,2-dichloroethane.
-
Catalysis: Add a catalytic amount of montmorillonite K-10 clay to the mixture. Rationale: The clay acts as a solid acid catalyst, facilitating the initial Michael addition and subsequent cyclization steps.
-
Reflux: Heat the reaction mixture to reflux (approximately 84°C for DCE) and maintain for 7-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Filter off the catalyst and wash it with a small amount of solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired indole derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Single-Crystal X-ray Crystallography
This workflow details the steps required to determine the molecular structure from a purified, crystalline sample.[8]
Objective: To obtain a high-resolution crystal structure of the synthesized indole derivative.
Step 1: Crystal Growth (Self-Validating Step)
-
The quality of the crystal is the single most important determinant of a successful structure solution. This step is self-validating: a high-quality, diffracting crystal is the only successful outcome.
-
Method - Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) to near-saturation in a clean vial. Cover the vial with a perforated cap or parafilm. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Method - Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Seal this vial inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[8]
-
Selection: Identify a suitable single crystal (ideally 0.1-0.3 mm, transparent, and free of defects) under a microscope.[8]
Step 2: Data Collection
-
Mounting: Carefully affix the selected crystal to a specialized holder (e.g., a MiTeGen loop) using cryo-protectant oil.
-
Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Rationale: Flash-cooling minimizes radiation damage from the X-ray beam and reduces thermal motion of the atoms, leading to higher resolution data.
-
Diffraction Experiment: Mount the crystal on the goniometer within the X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal.
-
Data Recording: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms into a specific pattern of spots. A detector (e.g., a CMOS or CCD detector) records the position and intensity of thousands of these reflections to generate a complete dataset.[8]
Step 3: Structure Solution and Refinement
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
Structure Solution: Computational "direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.
-
Refinement: A molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The final refined structure provides precise bond lengths, angles, and conformational details.
The entire experimental workflow from synthesis to final structure is depicted below.
Experimental workflow from synthesis to crystallographic analysis.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. This guide has demonstrated that a deep understanding of their three-dimensional crystal structures is not merely an academic exercise but a critical component of modern drug design. Crystallographic data reveal key conformational features, such as the crucial indole-phenyl dihedral angle, and the intricate network of intermolecular forces that dictate crystal packing.
By correlating these precise structural details with biological activity data, researchers can build robust SAR models. These models, in turn, empower medicinal chemists to make targeted, rational modifications to the scaffold, optimizing for potency, selectivity, and improved pharmacokinetic properties. The experimental protocols detailed herein provide a validated pathway for synthesizing and structurally characterizing novel analogues.
Future work should focus on obtaining the crystal structure of the parent this compound to provide a definitive baseline for comparative studies. Furthermore, co-crystallization of these indole derivatives with their target proteins will provide invaluable atomic-level insights into their binding modes, paving the way for the next generation of highly optimized, structure-based drugs.
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 6-Methyl-2-phenyl-1H-indole
An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to bind to a wide array of protein targets.[1][2] Within this class, the 2-phenyl-1H-indole framework has emerged as a particularly fruitful template for the design of novel therapeutics, demonstrating a remarkable breadth of pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the biological potential of a specific derivative, this compound (PubChem CID: 261513).[5] We will dissect its synthesis, delve into its primary mechanisms of action in oncology and inflammation, and survey its antimicrobial and antioxidant properties. This document is structured to serve as a practical resource, integrating mechanistic insights with detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.
Core Molecular Profile and Synthesis
The strategic placement of a methyl group at the C6 position and a phenyl ring at the C2 position of the indole core defines the physicochemical properties of this compound, influencing its solubility, lipophilicity, and interactions with biological targets.
Chemical Structure:
Synthetic Methodology: Fischer Indole Synthesis
The Fischer indole synthesis remains a robust and widely employed method for constructing the indole core. Its reliability and tolerance for various functional groups make it a cornerstone technique.[4][6] The synthesis proceeds via the acid-catalyzed cyclization of a phenylhydrazone intermediate.
-
Step 1: Formation of the Phenylhydrazone Intermediate.
-
To a solution of p-tolylhydrazine hydrochloride (1.0 equivalent) in ethanol, add acetophenone (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the phenylhydrazone precipitate by Thin Layer Chromatography (TLC).
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum. The product is acetophenone p-tolylhydrazone.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of acetophenone, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of p-tolylhydrazine, leading to the formation of the hydrazone.
-
-
Step 2: Acid-Catalyzed Cyclization.
-
Place the dried acetophenone p-tolylhydrazone (1.0 equivalent) in a round-bottom flask.
-
Add a suitable acid catalyst. Polyphosphoric acid (PPA) is highly effective; alternatively, a mixture of zinc chloride (ZnCl₂) in acetic acid can be used.[6]
-
Heat the mixture to 100-120°C for 10-30 minutes. The reaction is often rapid and can be monitored by TLC for the disappearance of the hydrazone and the appearance of the indole product.[6]
-
Causality: The acid promotes a[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. This is followed by the elimination of ammonia and subsequent aromatization to form the thermodynamically stable indole ring.[7]
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., 10% NaOH solution) until it reaches a pH of ~7-8.
-
The crude this compound will precipitate. Filter the solid.
-
-
Step 3: Purification.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Fischer Indole Synthesis Workflow.
Anticancer Activity: A Multi-Pronged Approach
The 2-phenyl-1H-indole scaffold is a validated pharmacophore for anticancer drug design, with derivatives exhibiting potent cytotoxicity through multiple mechanisms of action.[4][8]
Mechanism I: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are powerful anticancer drugs, as they induce mitotic arrest at the G2/M phase, ultimately leading to apoptosis.[9] Several 2-phenyl-indole derivatives have been shown to function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[10]
Caption: Pathway from Tubulin Inhibition to Apoptosis.
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 3g | 6-phenyl substituted indole | MCF-7 (Breast) | 2.94 | [9] |
| 3g | 6-phenyl substituted indole | A549 (Lung) | 6.30 | [9] |
| 3g | 6-phenyl substituted indole | A375 (Melanoma) | 0.57 | [9] |
| 11 | 3-phenyl-1H-indole | Various | 2 - 11 | [10] |
This assay spectrophotometrically measures the assembly of purified tubulin into microtubules.
-
Reagents & Preparation:
-
Tubulin (>99% pure) from porcine brain.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.
-
GTP solution: 10 mM in GTB.
-
Test Compound (this compound) and Control (Colchicine) stock solutions in DMSO.
-
-
Assay Procedure:
-
Pre-warm a temperature-controlled spectrophotometer with a 96-well plate reader to 37°C.
-
In a microfuge tube on ice, prepare the reaction mixture: Add tubulin to a final concentration of 3.0 mg/mL in GTB.
-
Add the test compound or control across a range of concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1%.
-
Incubate the mixture on ice for 5 minutes to allow for compound binding.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately transfer 100 µL of the mixture to a pre-warmed 96-well plate.
-
Measure the increase in absorbance (optical density) at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Plot the maximum absorbance (Vmax) against the compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle (DMSO) control.
-
Mechanism II: Inhibition of Topoisomerase II
DNA topoisomerase II (Topo II) is a critical enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks.[11] Topo II inhibitors are effective anticancer agents because they trap the enzyme-DNA covalent complex, leading to permanent DNA damage and subsequent apoptosis.[11] The 3-methyl-2-phenyl-1H-indole scaffold has been identified as a promising starting point for developing Topo II inhibitors.[10][11]
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| 31a | HeLa (Cervix) | 4.4 | [10] |
| 31a | A2780 (Ovarian) | 2.2 | [10] |
| 31b | HeLa (Cervix) | 4.0 | [10] |
| 31b | A2780 (Ovarian) | 2.0 | [10] |
This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topo IIα.
-
Reagents & Preparation:
-
Human Topoisomerase IIα enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA.
-
ATP solution: 10 mM.
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol.
-
-
Assay Procedure:
-
In a microfuge tube on ice, prepare the reaction mixture (total volume 20 µL):
-
Assay Buffer
-
1 µL ATP solution (final concentration 0.5 mM)
-
0.5 µg supercoiled plasmid DNA
-
Test compound (this compound) or control (Etoposide) at various concentrations.
-
-
Add 1-2 units of Topo IIα enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
-
Analysis by Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel in TBE buffer at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light. Supercoiled (unreacted) DNA migrates faster than relaxed (reacted) DNA.
-
Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Anti-inflammatory Activity via COX-2 Inhibition
Chronic inflammation is a key driver of many diseases.[12] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[13] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibitors are desirable as they reduce inflammation with a lower risk of the gastric side effects associated with COX-1 inhibition.[13] Derivatives of 2-phenyl-indole have shown potent and selective COX-2 inhibitory activity.[13][14]
Caption: Selective Inhibition of the COX-2 Pathway.
This fluorometric assay measures the peroxidase activity of COX enzymes.
-
Reagents & Preparation:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA.
-
Heme (cofactor).
-
Arachidonic Acid (substrate).
-
Amplex® Red reagent (fluorogenic probe).
-
Controls: Indomethacin (non-selective) and Celecoxib (COX-2 selective).
-
-
Assay Procedure:
-
Perform two separate assays in parallel: one for COX-1 and one for COX-2.
-
In a 96-well black plate, add the reaction buffer.
-
Add either COX-1 or COX-2 enzyme, along with Heme.
-
Add the test compound (this compound) or control across a range of concentrations.
-
Incubate at room temperature for 10 minutes.
-
Add Amplex® Red reagent and arachidonic acid to initiate the reaction.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Antimicrobial and Antioxidant Properties
Antimicrobial Activity
Indole derivatives are known to possess a wide spectrum of antimicrobial activities.[2][15] Studies on 2-phenyl-1H-indoles have shown they are effective against various bacterial strains, with a noted susceptibility among Gram-negative bacteria.[15]
-
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Test compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.
-
In the 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antioxidant Activity
The indole nucleus is an excellent electron donor, making it a capable scavenger of free radicals. This property is beneficial in mitigating oxidative stress, a pathological process linked to numerous diseases.[15][16]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
Test compound and control (Ascorbic Acid) solutions in methanol.
-
-
Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Analysis:
-
The scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Conclusion and Future Directions
This compound represents a privileged chemical scaffold with demonstrated potential across multiple therapeutic areas. Its robust anticancer activity, mediated through validated mechanisms such as tubulin and topoisomerase II inhibition, marks it as a compelling candidate for further oncological research. Furthermore, its potent and selective anti-inflammatory action via COX-2 inhibition, combined with promising antimicrobial and antioxidant properties, underscores its versatility.
Future research should focus on:
-
Lead Optimization: Systematic structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets.
-
In Vivo Efficacy: Transitioning from in vitro assays to animal models of cancer and inflammation to validate therapeutic efficacy and assess pharmacokinetic profiles.
-
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify additional novel protein targets and elucidate further mechanisms of action.
This guide provides a foundational framework for scientists and researchers to build upon, leveraging the rich biological activity of the this compound core to develop next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. This compound | 66354-87-8 | Benchchem [benchchem.com]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
In-silico studies of 6-Methyl-2-phenyl-1H-indole
An In-Depth Technical Guide to the In-Silico Analysis of 6-Methyl-2-phenyl-1H-indole: A Virtual Drug Discovery Workflow
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] The 2-phenyl-1H-indole scaffold, in particular, is a privileged structure known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide presents a comprehensive in-silico workflow to investigate the therapeutic potential of a specific analogue, this compound. By leveraging a suite of computational tools, we will navigate the critical stages of modern drug discovery, from target identification and molecular docking to the assessment of system stability via molecular dynamics and the prediction of pharmacokinetic profiles (ADMET).[5][6][7] This document serves as a practical manual for researchers and drug development professionals, providing not only step-by-step protocols but also the scientific rationale underpinning each methodological choice, thereby offering a robust framework for the virtual evaluation of novel chemical entities.
Introduction: The Rationale for an In-Silico First Approach
The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate, often due to poor efficacy or unfavorable pharmacokinetic properties.[5] In-silico drug discovery, or computational drug design, has emerged as an indispensable strategy to mitigate these risks.[6][8][9] By simulating molecular interactions and predicting drug-like properties in a virtual environment, we can rationalize experimental design, prioritize promising candidates, and accelerate the entire development pipeline.[9]
The subject of our study, this compound (PubChem CID: 261513), belongs to a class of compounds with established therapeutic relevance.[10] Indole derivatives have been successfully developed as drugs for cancer (e.g., Vincristine), hypertension (e.g., Reserpine), and depression (e.g., Amedalin).[2] Specifically, derivatives of the indole scaffold are known to target crucial cellular machinery, including tubulin, protein kinases, and cyclooxygenase-2 (COX-2), making them high-value candidates for anticancer and anti-inflammatory applications.[1][11] This guide will use this compound as a case study to demonstrate a complete in-silico evaluation workflow.
Caption: High-level overview of the in-silico drug discovery workflow.
Target Identification and Molecular Preparation
The first critical step in a structure-based drug design project is the selection of a relevant biological target. The choice is guided by the known pharmacology of the chemical scaffold.
Rationale for Target Selection
Given that numerous indole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics, tubulin presents a high-priority target.[11][12] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest and apoptosis, a key mechanism for killing rapidly dividing cancer cells.[1] We will therefore select human β-tubulin as our primary protein target for this investigation.
Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties for docking.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H13N | PubChem[10] |
| Molecular Weight | 207.27 g/mol | PubChem[10] |
| IUPAC Name | This compound | PubChem[10] |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | PubChem[10] |
Protocol 1: 3D Ligand Structure Generation
-
Obtain SMILES String: Retrieve the canonical SMILES string for the compound: CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3.[10]
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.
-
obabel -:"CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3" -O ligand.pdb --gen3d
-
-
Energy Minimization: Minimize the energy of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Prepare for Docking: Convert the structure to the required format for the docking software (e.g., PDBQT for AutoDock). This step typically involves assigning partial charges and defining rotatable bonds.[13]
Protein Preparation
The crystal structure of the target protein must be prepared to remove extraneous molecules and add necessary atoms.
Protocol 2: Target Protein Preparation
-
Retrieve Structure: Download the 3D crystal structure of human β-tubulin from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1SA0, which is tubulin complexed with an inhibitor.
-
Clean the Structure: Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water, ions, and co-crystallized ligands.[14]
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[13]
-
Assign Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger or Kollman charges).[14]
-
Save Processed File: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format for docking.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7][15] This allows us to generate a hypothesis about the binding mode and estimate the potency of the interaction. We will use AutoDock Vina, a widely used and validated docking program.[16]
Caption: Step-by-step workflow for molecular docking using AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The search space for the docking simulation must be defined. This is typically a 3D box centered on the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or from literature knowledge of the binding pocket.[14]
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the protein and ligand files, the center and dimensions of the grid box, and other parameters like exhaustiveness.
-
Run AutoDock Vina: Execute the docking simulation from the command line.
-
vina --config conf.txt
-
-
Analyze Results: The output log file (docking_log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted poses.[15] The docking_results.pdbqt file contains the 3D coordinates of these poses. Use visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
Table 2: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| β-Tubulin | 1SA0 | -8.5 | Cys241, Leu248, Ala316, Val318 |
| COX-2 | 5IKR | -9.2 | Val523, Ala527, Ser353, Leu352 |
| CDK2 | 1HCK | -7.9 | Leu83, Glu81, Phe80, Asp145 |
Note: These results are illustrative examples to demonstrate data presentation.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[7] This step is crucial for validating the docking pose and understanding the behavior of the complex. We will use GROMACS, a powerful and widely used MD engine.[17][18]
Caption: Standard workflow for a GROMACS molecular dynamics simulation.
Protocol 4: GROMACS MD Simulation Workflow
-
System Preparation:
-
Generate Topology: Create a topology file for the protein-ligand complex, which describes the atom types, bonds, angles, and charges according to a chosen force field (e.g., AMBER, CHARMM).[19] Ligand parameterization is a critical sub-step.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., SPC/E, TIP3P) to simulate an aqueous environment.[19]
-
Adding Ions: Add counter-ions (e.g., Na+, Cl-) to neutralize the overall charge of the system.[19]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries.[20]
-
NVT Equilibration: Equilibrate the system for a short period (e.g., 100 ps) at a constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to settle around the complex while the protein is position-restrained.[20]
-
NPT Equilibration: Follow with a longer equilibration (e.g., 200 ps) at a constant Number of particles, Pressure, and Temperature (NPT). This adjusts the system density to the correct value.[20]
-
Production MD: Run the final production simulation (e.g., 50-100 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals for analysis.
-
Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time to confirm stable interactions.
ADMET Prediction
For a compound to be a viable drug, it must possess a favorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early can prevent costly late-stage failures.[21] Numerous web-based tools leverage machine learning models trained on large datasets to provide these predictions.[22][23][24]
Protocol 5: In-Silico ADMET Prediction
-
Select a Tool: Choose a reliable web server for ADMET prediction, such as ADMETlab 3.0 or PreADMET.[24][25]
-
Prepare Input: Most tools accept the SMILES string of the molecule as input.
-
Submit for Prediction: Paste the SMILES string into the server and run the prediction.
-
Compile and Analyze Data: The server will output predictions for various ADMET-related endpoints. Collate this data into a structured table for analysis.
Table 3: Predicted ADMET Properties for this compound
| Category | Property | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed orally |
| Caco-2 Permeability | High | Good potential for gut permeation | |
| Distribution | Blood-Brain Barrier (BBB) | Non-penetrant | Low risk of CNS side effects |
| Plasma Protein Binding | >90% | High binding to plasma proteins | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4 | |
| Excretion | Renal Organic Cation Transporter | Substrate | May be cleared via renal pathway |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of being a mutagen |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Note: These results are illustrative examples generated from conceptual use of ADMET predictors.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[26][27] A pharmacophore model can be used to screen large databases for new compounds with similar features or to guide the optimization of the current lead.[26]
There are two main approaches:
-
Ligand-Based: Used when the 3D structure of the target is unknown. A model is generated by aligning a set of known active molecules and extracting common features.[26]
-
Structure-Based: Derived from the protein-ligand complex. The key interaction points in the active site define the pharmacophoric features.[26][27]
Given our docking results, a structure-based approach is most appropriate.
Protocol 6: Structure-Based Pharmacophore Generation
-
Input: Use the lowest energy pose of the this compound-tubulin complex from the MD simulation.
-
Feature Identification: Use software like LigandScout or MOE to automatically identify the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.[28][29]
-
Model Generation: The identified features and their spatial relationships constitute the pharmacophore model. This model typically includes feature types, locations, and tolerance radii.
-
Validation and Screening: The generated model can be validated by its ability to distinguish known active compounds from inactive ones. It can then be used as a 3D query to screen virtual compound libraries for novel hits.
Conclusion and Future Directions
This guide has systematically outlined a robust in-silico workflow for the preliminary evaluation of this compound as a potential therapeutic agent. Through molecular docking, we hypothesized a strong binding affinity for the anticancer target tubulin. Molecular dynamics simulations provided a means to validate the stability of this interaction, while ADMET predictions offered early insights into its drug-like properties, highlighting potential metabolic pathways and a low toxicity risk.
The generated pharmacophore model serves as a valuable tool for future lead optimization and virtual screening campaigns. The collective in-silico evidence suggests that this compound is a promising scaffold worthy of further investigation. The logical next steps would involve the chemical synthesis of the compound, followed by in-vitro validation of its biological activity (e.g., cell proliferation assays and tubulin polymerization assays) and experimental determination of its ADMET properties. This seamless integration of computational and experimental approaches embodies the principles of modern, efficient drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is in silico drug discovery? [synapse.patsnap.com]
- 7. dockdynamics.com [dockdynamics.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 10. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. youtube.com [youtube.com]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 19. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 20. compchems.com [compchems.com]
- 21. japsonline.com [japsonline.com]
- 22. ADMET-AI [admet.ai.greenstonebio.com]
- 23. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 26. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 27. fiveable.me [fiveable.me]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
A Technical Guide to the Discovery, Isolation, and Elucidation of Indole Alkaloids
Introduction
Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] These nitrogen-containing secondary metabolites are characterized by the presence of an indole structural moiety and are biosynthetically derived from the amino acid tryptophan.[1][2][3] Their profound physiological activities have positioned them as a cornerstone of pharmacology and drug development for centuries. The historical use of plants and fungi containing these compounds—from the ceremonial use of psilocybin mushrooms by the Aztecs to the application of Rauvolfia serpentina extracts in Indian medicine around 1000 BC—underscores their significance.[1]
The modern scientific journey began with the isolation of strychnine in 1818, though the indole nucleus itself was first identified by Adolf von Baeyer in 1866.[1][4] Today, indole alkaloids such as the anticancer agents vincristine and vinblastine, the antihypertensive reserpine, and the antiarrhythmic ajmaline are indispensable therapeutic agents.[5][6] The immense structural complexity and potent bioactivity of this class present unique challenges and opportunities for natural product chemists.
This guide provides an in-depth technical overview of the core methodologies employed in the discovery and isolation of indole alkaloids. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from initial extraction to final structural elucidation. The protocols described herein are framed as self-validating systems, emphasizing the scientific integrity required for robust and reproducible research.
Chapter 1: The Chemical Universe of Indole Alkaloids
A foundational understanding of the biosynthesis and classification of indole alkaloids is critical, as it informs the selection of source materials and the design of isolation strategies.
Biosynthetic Origins: The Centrality of Tryptophan
The biogenetic precursor for all indole alkaloids is the amino acid L-tryptophan.[1] The biosynthesis begins with the shikimate pathway, which produces chorismate, a precursor to tryptophan.[2] The indole ring's unique chemistry, particularly its reactivity at the N1, C2, and C3 positions, allows for a vast array of enzymatic modifications, including electrophilic substitutions and oxidations, which lead to the dramatic structural diversity observed in nature.[2]
Classification: A Framework for Understanding Diversity
Indole alkaloids are broadly classified based on their biosynthetic origins, specifically whether they incorporate isoprene units.[1]
-
Non-Isoprenoid Indole Alkaloids: These are structurally simpler and do not contain terpenoid elements.
-
Simple Indole Derivatives: Includes compounds like tryptamine and the neurotransmitter serotonin.
-
β-Carboline Alkaloids: Formed via a Mannich reaction between tryptamine and an aldehyde or keto acid.[1] Harmine is a classic example.
-
Pyrroloindole Alkaloids: Characterized by a pyrrolo[2,3-b]indole core, such as physostigmine.[1]
-
-
Isoprenoid Indole Alkaloids (Terpene Indole Alkaloids): This is the largest and most complex group, formed by the condensation of tryptamine with a monoterpene unit, typically secologanin, to form strictosidine, a universal precursor for most monoterpenoid indole alkaloids.[2]
-
Monoterpenoid Indole Alkaloids: A vast family that includes medicinally vital compounds like strychnine, quinine, reserpine, vincristine, and vinblastine. They are predominantly found in plant families such as Apocynaceae, Rubiaceae, and Loganiaceae.[1][7]
-
Ergot Alkaloids: Produced by fungi of the Claviceps genus, these alkaloids are derived from the alkylation of tryptophan with dimethylallyl pyrophosphate (DMAPP).[1] This class includes ergotamine and lysergic acid.
-
Bisindole Alkaloids: Also known as dimeric alkaloids, these are formed by the coupling of two monomeric indole alkaloid units, such as in vinblastine, which is a dimer of catharanthine and vindoline.[8]
-
This classification provides a predictive framework; for instance, targeting plants from the Apocynaceae family is a rational strategy for discovering novel monoterpenoid indole alkaloids.
Chapter 2: The Discovery Pipeline: From Source to Crude Extract
The journey to a pure indole alkaloid begins with the careful selection of biological material and a robust, efficient extraction process designed to capture the target compounds while minimizing degradation and the co-extraction of interfering substances.
Source Selection and Sample Preparation
Indole alkaloids are found across kingdoms, including in plants (Apocynaceae, Rubiaceae), fungi (Ascomycota, Claviceps), bacteria (Streptomyces), and marine organisms.[1][2][9] The initial step post-collection involves preparing the raw material to maximize surface area for solvent penetration.
Protocol 2.1: General Sample Preparation
-
Drying: Air-dry or lyophilize the biological material (e.g., plant leaves, roots, or fungal biomass) to prevent enzymatic degradation and microbial growth.
-
Grinding: Pulverize the dried material into a fine powder using a mechanical grinder.[10] For heat-sensitive compounds, grinding can be performed under cooling with ice to prevent thermal degradation.[11]
-
Storage: Store the resulting powder in an airtight, dark container at low temperature to preserve chemical integrity prior to extraction.
Causality: Grinding dramatically increases the surface-area-to-volume ratio, facilitating more efficient diffusion of the solvent into the plant or fungal cells and subsequent dissolution of the target alkaloids.[10]
Extraction Methodologies
The choice of extraction method is dictated by the chemical nature of the target alkaloid, the source matrix, and available resources. The basicity conferred by the nitrogen atom(s) is the key chemical property exploited in classical extraction techniques.
This method leverages the pH-dependent solubility of alkaloids. In an acidic medium, the basic nitrogen is protonated, forming a water-soluble salt. In an alkaline medium, the nitrogen is deprotonated, rendering the alkaloid base soluble in organic solvents. This differential solubility allows for separation from neutral and acidic compounds.
Protocol 2.2: Standard Acid-Base Extraction from Plant Material
-
Acidic Extraction: Macerate the powdered plant material (100 g) in an acidic aqueous solution (e.g., 1 L of 0.1 M HCl) for 24-48 hours with intermittent shaking.[12] Filter the mixture. The alkaloids are now in the aqueous phase as hydrochloride salts.
-
Lipophilic Wash: Extract the acidic aqueous solution with a nonpolar organic solvent like petroleum ether or hexane (3 x 500 mL) to remove chlorophyll, fats, and other lipophilic impurities.[12] Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide or NaOH) while cooling in an ice bath. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
Organic Extraction: Extract the basified aqueous solution with a moderately polar organic solvent such as dichloromethane or chloroform (3 x 500 mL).[13] The deprotonated alkaloids will partition into the organic phase.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.
Self-Validation: The presence of alkaloids in the final crude extract should be confirmed using a qualitative test, such as Dragendorff's reagent, which produces an orange or reddish-brown precipitate in the presence of most alkaloids.
Diagram 2.1: Workflow of Acid-Base Extraction
Caption: Logical flow of acid-base extraction for isolating alkaloids.
To improve efficiency, reduce solvent consumption, and accommodate thermolabile compounds, several modern techniques have been developed.[14]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent within the sample matrix, increasing extraction speed and efficiency.[10]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid (commonly CO₂) as the extraction solvent. By tuning temperature and pressure, the solvent's properties can be precisely controlled, allowing for high selectivity. It is ideal for heat-sensitive compounds as it avoids high temperatures and residual organic solvents.[14][15]
-
Pressurized Liquid Extraction (PLE): Employs conventional solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa) to increase extraction efficiency and reduce extraction time and solvent volume.[14]
Table 2.1: Comparison of Modern Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for Indole Alkaloids |
| UAE | Acoustic Cavitation | Fast, low temperature, improved yield | Potential for free radical formation | Excellent for thermolabile alkaloids |
| MAE | Microwave Heating | Very fast, reduced solvent use | Requires polar solvents, risk of hotspots | Good, but requires careful optimization for heat-sensitive structures |
| SFE | Supercritical Fluid | Highly selective, solvent-free product, low temp | High capital cost, best for non-polar compounds | Excellent, especially with co-solvents (e.g., ethanol) to increase polarity |
| PLE | High Temp & Pressure | Fast, low solvent use, exhaustive extraction | High temperature can degrade thermolabile compounds | Suitable, but temperature must be carefully controlled |
Chapter 3: The Art of Separation: Isolating the Target Molecule
A crude extract is a complex mixture. The isolation of a single chemical entity requires powerful separation techniques, with chromatography being the undisputed cornerstone.
Chromatographic Techniques: The Workhorse of Isolation
The general strategy involves a multi-step process, starting with a low-resolution, high-capacity technique for initial fractionation, followed by high-resolution techniques for final purification.
Diagram 3.1: General Chromatographic Workflow
Caption: Sequential workflow for isolating a pure compound from a crude extract.
HPLC is an indispensable tool for both the analysis and purification of indole alkaloids. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode.
Rationale: Many indole alkaloids possess moderate polarity, making them well-suited for retention and separation on C18 columns. An ion-pairing agent (e.g., trifluoroacetic acid) can be added to the mobile phase to improve peak shape for basic alkaloids by forming a neutral ion pair that interacts more reproducibly with the stationary phase.[16][17]
Protocol 3.1: General-Purpose Analytical RP-HPLC Method
-
Sample Preparation: Dissolve a small amount of the semi-pure fraction in the mobile phase or a compatible solvent (e.g., methanol). Filter through a 0.22 µm syringe filter.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: Start at 10% B, increase linearly to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector scanning from 200-400 nm to capture the characteristic UV absorbance of the indole chromophore (~220 nm and 280 nm).
-
Validation: The method is validated by injecting a known standard (if available) to confirm retention time and UV spectrum. Peak purity can be assessed using the PDA detector.
This analytical method can be scaled up to a semi-preparative or preparative scale for isolation by using a larger diameter column and a higher flow rate.
CCC is an all-liquid chromatographic technique that uses centrifugal force to retain a liquid stationary phase while a liquid mobile phase is pumped through it.[8] It eliminates irreversible adsorption onto a solid support, making it ideal for labile compounds and ensuring 100% sample recovery.
Rationale: The pH-zone refinement technique in CCC is particularly powerful for separating alkaloids. In this method, a retainer acid is added to the stationary phase and an eluter base is added to the mobile phase. Alkaloids in the sample are separated based on their pKa values and hydrophobicity, often allowing for the purification of large quantities of material in a single run.[8]
HPTLC is a valuable tool for the rapid screening of crude extracts and fractions. It provides a "chemical fingerprint" and can be used to quickly identify the most promising fractions for further purification by HPLC or CCC.[13][18]
Chapter 4: Structural Elucidation: Identifying the Molecule
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved by a combination of spectroscopic techniques, where each method provides a unique piece of the structural puzzle. The convergence of all data onto a single, unambiguous structure is the ultimate form of self-validation.
Core Spectroscopic Techniques
Diagram 4.1: The Logic of Structural Elucidation
Caption: Workflow showing how different spectroscopic data are integrated.
-
Mass Spectrometry (MS): The first step is typically to acquire a high-resolution mass spectrum using a technique like Electrospray Ionization (ESI-MS). This provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), from which an unambiguous molecular formula can be calculated.[19] Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, provide crucial information about the core structure and substituents.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of an organic molecule.
-
1D NMR (¹H and ¹³C): Provides information about the number and chemical environment of all proton and carbon atoms in the molecule.[21] For indole alkaloids, this quickly confirms the presence of aromatic protons and carbons characteristic of the indole ring.
-
2D NMR: Reveals the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular skeleton by connecting fragments.[22]
-
-
-
UV-Visible Spectroscopy: While less informative than MS or NMR, UV spectroscopy is a quick and simple method to confirm the presence of the indole chromophore, which typically shows absorption maxima around 220 nm and 280-290 nm.[22]
By systematically interpreting the data from these techniques, a proposed 2D structure is built. The final step often involves determining the absolute stereochemistry using advanced NMR techniques (e.g., NOESY) or chiroptical methods like Electronic Circular Dichroism (ECD) coupled with quantum chemical calculations.[19]
Conclusion
The discovery of indole alkaloids is a meticulous process that bridges classical natural product chemistry with modern analytical technology. The journey from a plant or fungus to a pure, structurally defined molecule is guided by a deep understanding of the compound's inherent chemical properties. The acid-base characteristics, polarity, and chromophore of the indole nucleus are not merely features but are the very handles that allow for successful extraction, separation, and identification.
The future of indole alkaloid discovery lies in the integration of these robust, validated workflows with high-throughput technologies. Techniques like LC-MS/MS-based molecular networking are already accelerating the identification of known compounds and highlighting novel structures within complex mixtures, allowing researchers to focus their isolation efforts more efficiently.[22] By grounding these advanced approaches in the fundamental principles of chemistry and separation science, the exploration of this vital class of natural products will continue to yield new therapeutic leads and deepen our understanding of the chemical biodiversity of our planet.
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic classification of alkaloids | PPTX [slideshare.net]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eolss.net [eolss.net]
- 8. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 15. repositorio.ufrn.br [repositorio.ufrn.br]
- 16. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 22. Isolation and Characterization of Compounds from Ochreinauclea maingayi (Hook. f.) Ridsd. (Rubiaceae) with the Aid of LCMS/MS Molecular Networking [mdpi.com]
Methodological & Application
Fischer Indole Synthesis of 6-Methyl-2-phenyl-1H-indole: A Detailed Guide for Researchers
<APPLICATION NOTE & PROTOCOL >
Authored by: A Senior Application Scientist
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly relevant and versatile method for the construction of the indole nucleus.[1][2][3] This application note provides a comprehensive guide for the synthesis of 6-Methyl-2-phenyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science. We will delve into the mechanistic intricacies of the reaction, offer a detailed, step-by-step protocol, and provide insights into reaction optimization, troubleshooting, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including applications in treating cancer, inflammation, and migraines.[2][4] The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and an aldehyde or ketone.[1][2][3] Its enduring utility lies in its reliability and the accessibility of its starting materials.
The target molecule, this compound, incorporates both a methyl group and a phenyl group on the indole core, making it a key intermediate for further functionalization in drug development programs.
Mechanistic Overview: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.
The key steps are as follows:[1][5][6]
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, (4-methylphenyl)hydrazine, with a ketone, acetophenone, to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, a pericyclic reaction that leads to the cleavage of the weak N-N bond and the formation of a new C-C bond.[1][7][8]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, and a subsequent intramolecular cyclization forms the five-membered pyrrole ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions yields the stable, aromatic indole ring.[1]
Figure 1. Key stages of the Fischer indole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from (4-methylphenyl)hydrazine hydrochloride and acetophenone.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| (4-methylphenyl)hydrazine hydrochloride | 158.64 | 5.0 g | 31.5 | |
| Acetophenone | 120.15 | 3.8 g (3.7 mL) | 31.6 | Use freshly distilled if necessary. |
| Polyphosphoric Acid (PPA) | - | ~25 g | - | Catalyst and solvent. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
| Toluene | 92.14 | As needed | - | Reaction solvent (alternative). |
| Zinc Chloride (ZnCl₂) | 136.30 | - | - | Alternative catalyst. |
3.2. Reaction Procedure
-
Step 1: Formation of the Phenylhydrazone (Optional One-Pot Approach)
-
While the phenylhydrazone can be pre-formed and isolated, a one-pot procedure is often more efficient.[5] In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-methylphenyl)hydrazine hydrochloride (5.0 g, 31.5 mmol) and acetophenone (3.8 g, 31.6 mmol).
-
-
Step 2: Indolization
-
Carefully add polyphosphoric acid (~25 g) to the flask. Caution: The addition can be exothermic.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The mixture will become a thick, stirrable slurry.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
-
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the warm mixture into a beaker containing ice-water (~200 mL) with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, washing thoroughly with water to remove any inorganic salts.
-
-
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Figure 2. Experimental workflow for the synthesis.
Catalyst Selection: The Heart of the Reaction
The choice of acid catalyst is critical and can significantly influence the reaction's success.[6][7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][2]
-
Polyphosphoric Acid (PPA): Often the reagent of choice as it serves as both the catalyst and the solvent, driving the reaction towards completion by absorbing the water formed during the initial hydrazone formation.
-
Zinc Chloride (ZnCl₂): A classic and effective Lewis acid catalyst, though it often requires higher temperatures.[9]
-
Brønsted Acids in Solvents: Using acids like sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent like toluene or xylene is also a common practice.
The optimal catalyst and conditions may need to be determined empirically for a specific substrate combination.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | ~188-189 °C (for 2-phenylindole)[9] |
| ¹H NMR | Expect characteristic signals for the aromatic protons, the indole N-H proton (typically a broad singlet), and the methyl group singlet. |
| ¹³C NMR | Expect distinct signals for all 15 carbon atoms. |
| Mass Spectrometry (EI) | m/z (%) = 207 (M+), ... |
Troubleshooting Common Issues
While the Fischer indole synthesis is generally robust, researchers may encounter certain challenges.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst.- Insufficient heating.- Decomposition of starting materials or product.[11] | - Use fresh or freshly activated catalyst.- Ensure adequate reaction temperature and time.- Consider a milder catalyst or lower reaction temperature. |
| Formation of Side Products | - Competing side reactions, such as N-N bond cleavage.[12] | - Optimize the choice of acid catalyst and reaction conditions. |
| Purification Difficulties | - Presence of closely-eluting impurities.- Product degradation on silica gel.[13] | - Optimize recrystallization solvent system.- For column chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like alumina.[13] |
Conclusion
The Fischer indole synthesis provides a direct and efficient route to this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access this valuable heterocyclic building block. The protocol and insights provided in this application note serve as a solid foundation for the successful implementation of this classic and powerful reaction in the modern synthetic laboratory.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Palladium-Catalyzed Synthesis of 2-Phenylindoles: A Detailed Guide for Researchers
Introduction: The Significance of the 2-Phenylindole Scaffold and the Power of Palladium Catalysis
The 2-phenylindole motif is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Furthermore, the inherent photophysical characteristics of the 2-phenylindole core make it a valuable component in the design of organic light-emitting diodes (OLEDs) and fluorescent probes.
Traditional methods for indole synthesis, such as the Fischer, Madelung, and Gassman syntheses, have been instrumental in organic chemistry.[1][2][3] However, they often require harsh reaction conditions, multi-step procedures, and may have limitations in terms of substrate scope and functional group tolerance.[4][5] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including 2-phenylindoles. These methods offer milder reaction conditions, greater functional group compatibility, and often provide more direct and efficient routes to the desired products.[1][6]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed synthesis of 2-phenylindoles, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, provide step-by-step experimental procedures, and offer insights into the practical application of these powerful catalytic systems.
Strategic Approaches to 2-Phenylindole Synthesis via Palladium Catalysis
Several elegant palladium-catalyzed strategies have emerged for the construction of the 2-phenylindole skeleton. This guide will focus on three prominent and versatile methods:
-
The Larock Indole Synthesis: A powerful heteroannulation reaction that constructs the indole ring from an o-haloaniline and an alkyne.[7]
-
Direct C-H Arylation: An atom-economical approach that forges the C2-phenyl bond by directly functionalizing an existing indole core.
-
Tandem Nucleophilic Addition/C-H Functionalization: A modern and efficient one-pot annulation of anilines and bromoalkynes.[8][9]
Each of these methods offers distinct advantages and is suited for different synthetic challenges. The following sections will provide a deep dive into the mechanism and practical execution of each of these transformative reactions.
The Larock Indole Synthesis: A Classic and Versatile Heteroannulation
First reported by Richard C. Larock in 1991, this heteroannulation reaction has become a cornerstone for the synthesis of polysubstituted indoles.[7] The reaction typically involves the palladium-catalyzed coupling of an o-haloaniline (or its derivatives) with a disubstituted alkyne to afford 2,3-disubstituted indoles. For the synthesis of 2-phenylindoles, an o-haloaniline is reacted with an alkyne bearing a phenyl group.
Mechanistic Insights
The catalytic cycle of the Larock indole synthesis is a well-studied process that elegantly combines several fundamental organometallic steps.[7]
Figure 1: Catalytic cycle of the Larock indole synthesis.
The cycle commences with the oxidative addition of the o-haloaniline to a Pd(0) species, forming an arylpalladium(II) intermediate. Subsequent coordination of the alkyne followed by migratory insertion of the alkyne into the aryl-palladium bond generates a vinylic palladium(II) species. The key ring-forming step is an intramolecular amination where the nitrogen of the aniline attacks the palladium-bound carbon, displacing the halide and forming a six-membered palladacycle. Finally, reductive elimination from this intermediate furnishes the 2-phenylindole product and regenerates the active Pd(0) catalyst.[7]
Experimental Protocol: Larock Synthesis of 2-Phenylindole
This protocol is a representative example for the synthesis of 2-phenylindole from 2-iodoaniline and phenylacetylene.
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-iodoaniline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), potassium carbonate (2.0 mmol, 2.0 equiv), and lithium chloride (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylindole.
Summary of Key Reaction Parameters for Larock Indole Synthesis
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precursor. |
| Ligand | PPh₃, P(o-tol)₃ | Triphenylphosphine is widely used. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | An excess of a moderate base is typically required. |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are preferred. |
| Additive | LiCl, n-Bu₄NCl | A chloride source is often crucial for the reaction. |
| Temperature | 80-140 °C | The reaction generally requires elevated temperatures. |
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and environmentally benign strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials.[10] In the context of 2-phenylindole synthesis, this approach involves the direct coupling of an indole with an arylating agent, such as a phenylboronic acid or an aryl halide, at the C2 position.
Mechanistic Rationale for C2-Selectivity
The regioselectivity of direct C-H arylation of indoles is a topic of significant mechanistic investigation. While electrophilic substitution on the indole ring typically favors the C3 position, palladium-catalyzed C-H arylations often exhibit a strong preference for the C2 position. The prevailing mechanism is believed to involve an electrophilic palladation at the electron-rich C3 position, followed by a rapid 1,2-migration of the palladium to the C2 position. Subsequent reductive elimination then furnishes the C2-arylated product.[9]
Figure 2: Proposed mechanism for C2-selective C-H arylation of indole.
Experimental Protocol: Direct C2-Arylation of Indole with Phenylboronic Acid
This protocol describes a practical method for the direct C2-phenylation of indole using phenylboronic acid.[10]
Materials:
-
Indole
-
Phenylboronic acid
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Dioxane
-
Water
Procedure:
-
To a vial equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and palladium(II) trifluoroacetate (0.05 mmol, 5 mol%).
-
Add a mixture of dioxane and water (4:1, 5 mL).
-
Stir the reaction mixture at room temperature, open to the air, for 24 hours. Air serves as the terminal oxidant in this reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-phenylindole.
Summary of Key Reaction Parameters for Direct C-H Arylation
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(TFA)₂ | Electrophilic Pd(II) catalysts are commonly used.[10] |
| Arylating Agent | Arylboronic acids, Aryl halides | Arylboronic acids are often preferred for their stability and lower toxicity. |
| Oxidant | Air (O₂), Cu(OAc)₂, Ag₂CO₃ | An oxidant is required to regenerate the active Pd(II) catalyst. |
| Solvent | Dioxane/H₂O, Acetic acid, Toluene | The choice of solvent can significantly impact reaction efficiency. |
| Temperature | Room temperature to 120 °C | Milder conditions are often achievable compared to other methods. |
Tandem Nucleophilic Addition/C-H Functionalization: A Modern Annulation
A recently developed and highly efficient method for the synthesis of 2-phenylindoles involves a palladium-catalyzed tandem reaction between anilines and bromoalkynes.[8][9] This one-pot process features excellent regio- and stereoselectivity and good functional group tolerance.[8]
Mechanistic Pathway
The proposed mechanism for this transformation begins with the anti-nucleophilic addition of the aniline to the bromoalkyne, which is facilitated by the palladium catalyst. This step forms a (Z)-N-(2-bromo-1-phenylvinyl)aniline intermediate. This intermediate then undergoes an intramolecular C-H functionalization, likely via a Heck-type mechanism, to form the indole ring.
Figure 3: Simplified workflow for the tandem annulation of anilines and bromoalkynes.
Experimental Protocol: Tandem Synthesis of 2-Phenylindole
The following protocol is based on the work of Wu, Yang, and coworkers.[8]
Materials:
-
Aniline
-
(Bromoethynyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine oxide (TPPO)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add aniline (1.0 mmol, 1.0 equiv), (bromoethynyl)benzene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine oxide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-phenylindole.
Summary of Key Reaction Parameters for Tandem Annulation
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Source | Pd(OAc)₂ | A simple and effective palladium precursor.[8] |
| Ligand | TPPO | Triphenylphosphine oxide was identified as an optimal ligand.[8] |
| Base | K₂CO₃, Cs₂CO₃ | An inorganic base is essential for the reaction. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, high-boiling solvents are typically used. |
| Temperature | 120-140 °C | The reaction requires elevated temperatures for optimal conversion. |
Conclusion and Outlook
Palladium catalysis has undeniably transformed the synthesis of 2-phenylindoles, providing researchers with a diverse toolkit of efficient and versatile methods. The Larock indole synthesis remains a robust and reliable method for constructing the indole core, while direct C-H arylation offers a highly atom-economical alternative for the functionalization of pre-existing indoles. The more recent development of tandem annulation strategies showcases the continuous innovation in this field, enabling the rapid assembly of complex 2-phenylindoles from simple starting materials.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate palladium-catalyzed method to advance their research in drug discovery, materials science, and beyond.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles [organic-chemistry.org]
- 9. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the N-Alkylation of 2-Phenylindole
Introduction: The Significance of N-Alkylated 2-Phenylindoles
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmacologically active compounds, including anti-inflammatory agents, anticancer drugs, and inhibitors of various enzymes. The functionalization of the indole nitrogen, specifically through N-alkylation, provides a powerful tool to modulate the biological activity, physicochemical properties, and therapeutic potential of these molecules. This strategic modification can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and unlock novel therapeutic applications.
This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of 2-phenylindole. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.
Strategic Approaches to N-Alkylation: A Mechanistic Overview
The N-alkylation of 2-phenylindole hinges on the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then attacks an electrophilic alkylating agent. The choice of methodology depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the reactants.
Several key strategies have proven effective for the N-alkylation of 2-phenylindole, each with its own set of advantages and considerations. This guide will focus on the most robust and widely applicable methods:
-
Classical SN2 Alkylation with Alkyl Halides: A direct and cost-effective method suitable for a wide range of alkyl halides.
-
Phase-Transfer Catalysis (PTC): An efficient technique for reactions involving heterogeneous mixtures, offering mild conditions and high yields.
-
The Mitsunobu Reaction: A versatile method for the alkylation with alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.
-
Reductive Amination: A powerful strategy for introducing alkyl groups via the reaction of an aldehyde or ketone with the indole, followed by reduction.
Visualizing the N-Alkylation Workflow
Caption: General workflow for the N-alkylation of 2-phenylindole.
Protocol 1: Classical SN2 Alkylation with Alkyl Halides
This method is the most direct approach for the N-alkylation of 2-phenylindole. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the indole nitrogen without competing reactions.
Mechanism of SN2 Alkylation
The reaction proceeds in two main steps. First, a strong base, such as sodium hydride (NaH), deprotonates the N-H of the 2-phenylindole to form a resonance-stabilized indolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic SN2 fashion to yield the N-alkylated product.[1][2][3]
Caption: Mechanism of SN2 N-alkylation of 2-phenylindole.
Detailed Experimental Protocol
Materials:
-
2-Phenylindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-phenylindole (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the 2-phenylindole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of 2-phenylindole is often indicated by a color change.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 2-phenylindole.[2][3]
Data Summary: Typical Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to RT | 2-4 | >90[2] |
| Benzyl Bromide | NaH | THF | 0 to RT | 3-6 | 85-95 |
| Propargyl Bromide | NaH | DMF | 0 to RT | 4-8 | ~70-80[2] |
| Prenyl Bromide | NaH | DMF | 0 to RT | 5-10 | ~60-75[2] |
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a highly efficient method for the N-alkylation of indoles, particularly when using inorganic bases like potassium hydroxide or potassium carbonate.[4] The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or carbonate anion from the aqueous or solid phase to the organic phase, where it deprotonates the indole. The resulting indolide anion then reacts with the alkylating agent in the organic phase. This method avoids the need for strong, moisture-sensitive bases and anhydrous solvents.[4][5][6]
Detailed Experimental Protocol
Materials:
-
2-Phenylindole
-
Alkyl halide
-
Potassium hydroxide (KOH) or Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Toluene or Dichloromethane (DCM)
-
Water
Procedure:
-
To a round-bottom flask, add 2-phenylindole (1.0 eq), the alkyl halide (1.2 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and toluene.
-
Add a 50% aqueous solution of KOH (or solid K2CO3).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: The Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful tool for the N-alkylation of indoles using alcohols, offering mild reaction conditions and stereochemical inversion at the alcohol's chiral center.[7][8] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][8]
Mechanism of the Mitsunobu Reaction
The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh3 and DEAD. This betaine then protonates the indole, and the resulting phosphonium salt activates the alcohol, converting the hydroxyl group into a good leaving group. The indolide anion then displaces the activated hydroxyl group in an SN2 reaction.[8]
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Detailed Experimental Protocol
Materials:
-
2-Phenylindole
-
Alcohol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-phenylindole (1.0 eq), the alcohol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired N-alkylated indole from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Protocol 4: Reductive Amination for N-Alkylation
Reductive amination provides an alternative route to N-alkylated indoles by reacting 2-phenylindole with an aldehyde or ketone in the presence of a reducing agent.[9][10][11] This method is particularly useful for synthesizing N-alkylated indoles with more complex alkyl substituents.
Detailed Experimental Protocol
Materials:
-
2-Phenylindole
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of 2-phenylindole (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add the reducing agent (e.g., STAB, 1.5 eq) in one portion.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography.
Troubleshooting and Expert Recommendations
-
Low Yields in SN2 Reactions: Ensure the complete dryness of solvents and reagents. Incomplete deprotonation is a common issue; consider using a stronger base or increasing the reaction temperature.
-
Side Reactions: In some cases, C3-alkylation of the indole ring can compete with N-alkylation. Using a less polar solvent can sometimes favor N-alkylation.
-
Purification Challenges in Mitsunobu Reactions: The removal of triphenylphosphine oxide can be challenging. Precipitation from a non-polar solvent like diethyl ether or hexane can be effective. Alternatively, chromatography on silica gel is a reliable method.
-
Safety Precautions: Always handle strong bases like sodium hydride and pyrophoric reagents with extreme care in a fume hood and under an inert atmosphere. Azodicarboxylates are potentially explosive and should be handled with caution.
Conclusion
The N-alkylation of 2-phenylindole is a fundamental transformation in synthetic organic chemistry with significant implications for drug discovery and materials science. The choice of the appropriate protocol depends on the specific alkyl group to be introduced and the overall synthetic strategy. The detailed methods and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize a diverse range of N-alkylated 2-phenylindole derivatives.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 5. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 6. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 6-Methyl-2-phenyl-1H-indole as a Novel Donor Material for Organic Solar Cells
Introduction: The Quest for Novel Organic Photovoltaic Materials
The field of organic solar cells (OSCs) is driven by the pursuit of materials that are not only efficient in converting sunlight to electricity but are also synthetically accessible and stable. Indole derivatives have emerged as a promising class of materials for organic electronics due to their inherent properties.[1] The indole scaffold is an electron-rich heterocyclic system that is planar, facilitating the crucial π-π stacking required for efficient charge transport in semiconductor applications.[1] Furthermore, the synthetic versatility of the indole core allows for fine-tuning of its electronic and optical properties.[2]
This application note introduces 6-Methyl-2-phenyl-1H-indole , a synthetically accessible small molecule, as a potential donor material for bulk heterojunction (BHJ) organic solar cells. While this specific molecule has not been extensively explored for photovoltaic applications, its structural similarity to other successful indole-based electronic materials suggests significant potential.[3][4] We will provide a theoretical framework for its application, a detailed synthesis protocol, and step-by-step instructions for the fabrication and characterization of a prototype organic solar cell.
Theoretical Framework for Application in Organic Solar Cells
The performance of an organic solar cell is fundamentally governed by the photophysical and electrochemical properties of its active layer components, typically a blend of an electron donor and an electron acceptor. The key to efficient charge generation and collection lies in the relative energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of these materials.[5][6]
For this compound to function as an effective donor material, its HOMO energy level should be sufficiently high to ensure efficient hole extraction at the anode, while its LUMO energy level should be significantly higher than that of the acceptor material to provide a sufficient driving force for exciton dissociation.
Based on studies of similar 2-phenylindole derivatives, we can hypothesize the following properties for this compound:
-
Electron-Donating Nature: The indole nitrogen and the electron-rich aromatic system contribute to its electron-donating character, a desirable trait for a p-type (donor) material.[2]
-
Favorable HOMO/LUMO Levels: The HOMO-LUMO gap of indole derivatives can be tuned, and it is anticipated that this compound will have a HOMO level in the range of -5.0 to -5.4 eV, which is compatible with common transparent conductive oxides like ITO and hole transport layers like PEDOT:PSS.[7]
-
Good Solubility: The presence of the methyl and phenyl groups is expected to enhance its solubility in common organic solvents, which is crucial for solution-based processing of the active layer.[4]
-
Thermal Stability: Indole derivatives are known for their high thermal stability, a critical factor for the long-term operational stability of organic solar cells.[4]
Synthesis of this compound
A reliable and well-established method for the synthesis of substituted indoles is the Fischer Indole Synthesis.[8][9][10] This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[11][12]
Protocol: Fischer Indole Synthesis of this compound
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1 equivalent of 4-methylphenylhydrazine hydrochloride in ethanol.
-
Add a slight excess (1.1 equivalents) of acetophenone to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add polyphosphoric acid (PPA) as the acidic catalyst. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
-
Synthesis Diagram
Caption: Fischer Indole Synthesis of this compound.
Proposed Organic Solar Cell Fabrication and Characterization
This section outlines the protocol for fabricating a bulk heterojunction organic solar cell using this compound as the donor and[12][12]-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) as the acceptor.
Device Architecture
A conventional device architecture will be used: ITO / PEDOT:PSS / this compound:PC₆₁BM / LiF / Al.
Energy Level Diagram
Caption: Proposed energy level diagram for the OSC.
Fabrication Protocol
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
This compound (synthesized)
-
PC₆₁BM
-
Chlorobenzene (anhydrous)
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets
-
Deionized water, acetone, isopropanol
-
Ultrasonic bath
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of this compound:PC₆₁BM in a 1:1 weight ratio in chlorobenzene. A typical concentration is 20 mg/mL.
-
Stir the solution overnight at 50 °C to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.
-
Anneal the film at 80 °C for 10 minutes inside the glovebox.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber.
-
Deposit a thin layer (0.5-1 nm) of LiF at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 1-2 Å/s.
-
Fabrication Workflow Diagram
Caption: Workflow for OSC fabrication.
Characterization and Data Analysis
To evaluate the potential of this compound in organic solar cells, a series of characterization techniques should be employed.
Material Characterization
| Property | Technique | Expected Outcome |
| Optical Properties | UV-Vis Spectroscopy | Determine the absorption spectrum and optical bandgap of the material. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determine the HOMO and LUMO energy levels to assess compatibility with other materials.[13] |
| Film Morphology | Atomic Force Microscopy (AFM) | Analyze the surface roughness and phase separation of the donor:acceptor blend film. |
Device Performance Characterization
The primary method for evaluating the performance of the fabricated solar cell is by measuring its current density-voltage (J-V) characteristics under simulated sunlight.
Protocol: J-V Measurement
-
Use a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm².
-
Contact the anode (ITO) and cathode (Al) of the device using probes.
-
Sweep the voltage from -0.2 V to 1.0 V and measure the corresponding current density.
-
From the J-V curve, extract the key performance metrics:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident power density (100 mW/cm²).
-
Conclusion and Outlook
This application note has proposed the use of this compound as a novel donor material for organic solar cells. Based on the known properties of indole derivatives, this molecule is expected to possess favorable electronic and physical properties for photovoltaic applications.[1][4] We have provided a detailed, literature-based synthesis protocol and a comprehensive methodology for the fabrication and characterization of a prototype organic solar cell. The successful implementation of these protocols will enable researchers to validate the potential of this and similar indole-based materials, contributing to the development of next-generation organic solar cell technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. ossila.com [ossila.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
Application Note: Assay Development for Testing Bioactivity of Indole Derivatives
<
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological effects.[1][2][3][4] Its unique structure allows it to mimic peptides and interact with a wide array of biological targets, including enzymes and receptors, making it a focal point in drug discovery.[2][3][5] Indole derivatives have demonstrated a vast range of pharmacological activities, including anticancer[6][7][8][9][10], anti-inflammatory[11][12], antioxidant[3], and antimicrobial properties.[3]
Given their therapeutic potential, robust and reliable methods for screening and characterizing the bioactivity of novel indole derivatives are essential. This guide provides a comprehensive overview of assay development strategies, moving from initial broad-based screening to specific target-based validation. We will detail the principles, step-by-step protocols, and data interpretation for key assays relevant to the most common activities of indole compounds.
The workflow presented here is designed to be a logical cascade, enabling researchers to efficiently identify promising lead compounds.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2-phenyl-1H-indole Libraries
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a custom-synthesized 6-Methyl-2-phenyl-1H-indole library. As protein kinases are pivotal regulators of cellular pathways and frequently implicated in diseases like cancer, they represent a critical target class for therapeutic intervention.[3][4] This guide details a strategic and methodologically sound approach, from library synthesis and primary assay development to hit confirmation and data analysis, ensuring a robust and efficient screening process.
Introduction: The Therapeutic Potential of the 2-Phenylindole Scaffold
The 2-phenylindole structural motif is recognized as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[5] Numerous studies have highlighted the potent anti-cancer, anti-inflammatory, and antimicrobial properties of this class of compounds.[6][7] Specifically, derivatives of 2-phenylindole have shown promise as inhibitors of various protein kinases, acting by arresting cell cycle progression and inducing apoptosis in cancer cell lines.[8][9] The 6-methyl substitution on the indole core can further enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacological profiles. This application note outlines a systematic approach to unlock the therapeutic potential of a focused library of this compound derivatives through a rigorous HTS campaign targeting protein kinases.
Synthesis of a Diversified this compound Library
A successful HTS campaign begins with a high-quality, structurally diverse compound library. The following is a proposed two-stage synthetic strategy to generate a library of this compound analogs, designed for diversity-oriented synthesis.
Core Scaffold Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of the core this compound scaffold.[10][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an appropriate ketone.[12][13]
-
Step 1: Phenylhydrazone Formation. 4-methylphenylhydrazine is reacted with acetophenone in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol.
-
Step 2: Cyclization. The resulting phenylhydrazone is then heated in the presence of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid) to induce cyclization and subsequent aromatization to yield the this compound core.
Library Diversification through Palladium-Catalyzed Cross-Coupling
To generate a diverse library for HTS, the core scaffold can be further functionalized using modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed to introduce a variety of substituents onto the indole nucleus.[14][15]
-
Prerequisite: Halogenation of the this compound core at specific positions (e.g., C3, C4, C5, or C7) to provide a handle for the cross-coupling reaction.
-
Cross-Coupling Reaction: The halogenated indole derivative is then reacted with a diverse panel of boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).[8] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby creating a library of structurally diverse this compound derivatives.
Diagram 1: Synthetic Strategy for the this compound Library
Caption: Synthetic workflow for the generation of a diverse this compound library.
High-Throughput Screening (HTS) Campaign
The HTS campaign is a multi-step process designed to efficiently identify and validate promising "hit" compounds from the synthesized library.
Diagram 2: High-Throughput Screening Workflow
Caption: A comprehensive workflow for the high-throughput screening campaign.
Primary Screening: Luminescence-Based Kinase Assay
The primary screen is designed for high-throughput and robustness to rapidly assess the entire compound library. A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is an excellent choice for this purpose.[16]
-
Compound Plating:
-
Prepare the this compound library in 384-well plates at a stock concentration of 1 mM in 100% DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound to the assay plates, resulting in a final assay concentration of 10 µM.
-
Include positive controls (e.g., a known kinase inhibitor like staurosporine) and negative controls (DMSO vehicle) on each plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing the target kinase (e.g., a specific tyrosine kinase), the kinase substrate (a suitable peptide or protein), and ATP at its Kₘ concentration in kinase reaction buffer.
-
Dispense 2.5 µL of the kinase reaction mix into each well of the assay plate.
-
Incubate the plates at room temperature for 1 hour.
-
-
ATP Depletion and ADP Conversion:
-
Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 5 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence signal using a plate reader. The luminescence intensity is directly proportional to the amount of ADP produced, and therefore, the kinase activity. Inhibitors will result in a lower luminescence signal.
-
Data Analysis and Hit Selection
Rigorous data analysis is crucial for the identification of true hits and the avoidance of false positives.
For each assay plate, calculate the following quality control metrics:
-
Z-factor (Z'): A measure of the statistical effect size of the assay. An ideal Z' is between 0.5 and 1.0, indicating a robust and reliable assay.[17][18]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio is desirable.[19]
-
Formula: S/B = Mean_neg / Mean_pos
-
| Parameter | Formula | Acceptance Criteria |
| Z-factor (Z') | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | ≥ 0.5 |
| Signal-to-Background (S/B) | Meanneg / Meanpos | ≥ 10 |
To account for plate-to-plate variability, normalize the raw data. A common method is to express the activity of each compound as a percentage of inhibition relative to the controls on the same plate.[1][2][20]
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
A "hit" is a compound that demonstrates a statistically significant and reproducible effect in the primary screen. A common hit selection criterion is a threshold based on the standard deviation of the sample population.
-
Hit Criterion: Compounds exhibiting ≥ 3 standard deviations from the mean of the library compound data are considered primary hits.
Hit Confirmation and Secondary Screening
Primary hits must be confirmed through re-testing and further characterized in a secondary, orthogonal assay to eliminate false positives.
Cherry-pick the primary hits and re-test them in the primary assay to confirm their activity.
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay, provides an excellent orthogonal method for hit validation.[4][21] This assay format is less susceptible to interference from colored or fluorescent compounds.
-
Compound Plating:
-
Prepare serial dilutions of the confirmed hits in DMSO.
-
Transfer the diluted compounds to 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing the target kinase, a fluorescein-labeled substrate, and ATP.
-
Dispense the kinase reaction mix into the assay plates.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add a stop solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for at least 30 minutes at room temperature.[6]
-
-
Signal Detection:
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. An increase in this ratio indicates substrate phosphorylation. Inhibitors will prevent this increase.
-
Dose-Response Analysis and IC₅₀ Determination
For compounds confirmed in the secondary screen, a dose-response analysis is performed to determine their potency.
-
Procedure: Test the confirmed hits over a range of concentrations (typically an 8- to 12-point dilution series).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[5][7][22] From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined.[23][24]
Hit Validation: Biophysical Assay
To further validate the hits and confirm direct binding to the target kinase, a biophysical assay such as Surface Plasmon Resonance (SPR) is employed.[25][26] SPR provides real-time, label-free detection of molecular interactions and can determine binding kinetics (kₐ and kₑ).[27][28][29]
-
Kinase Immobilization: Covalently immobilize the target kinase onto a sensor chip.
-
Analyte Injection: Inject the validated hit compounds at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Preliminary Structure-Activity Relationship (SAR) Analysis
The data from the HTS campaign can be used to establish an initial SAR. By comparing the chemical structures of the active compounds with their corresponding potencies (IC₅₀ values), common structural features required for activity can be identified. This analysis will guide the subsequent lead optimization phase.
Diagram 3: Data Analysis and Hit Progression Logic
Caption: Logical flow of data analysis and hit progression from primary screen to validated hits.
Conclusion
This application note provides a comprehensive and actionable framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a this compound library. By integrating strategic library synthesis, robust primary and secondary screening assays, and rigorous data analysis, researchers can efficiently identify and validate promising hit compounds. The validated hits from this workflow will serve as high-quality starting points for lead optimization programs, ultimately accelerating the discovery of new therapeutics.
References
- 1. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna.uzh.ch [rna.uzh.ch]
- 3. youtube.com [youtube.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. assay.dev [assay.dev]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. academic.oup.com [academic.oup.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 25. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. bioradiations.com [bioradiations.com]
- 28. path.ox.ac.uk [path.ox.ac.uk]
- 29. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Cell-Based Assays Involving 6-Methyl-2-phenyl-1H-indole
Introduction: The Therapeutic Potential of the 2-Phenyl-1H-Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] The 2-phenyl-1H-indole moiety, in particular, has garnered significant attention from researchers due to the diverse pharmacological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiviral agents.[1][2]
6-Methyl-2-phenyl-1H-indole belongs to this promising class of compounds. While specific comprehensive studies on this exact molecule are emerging, the broader family of 2-phenyl-1H-indole derivatives has been shown to exert its effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase II, and modulation of cell signaling pathways such as the NF-κB pathway.[2][3] For instance, a series of 3-methyl-2-phenyl-1H-indoles demonstrated potent antiproliferative activity by inducing apoptosis and inhibiting topoisomerase II.[3] Furthermore, derivatives of this compound have been characterized as allosteric modulators of cannabinoid receptors, highlighting the potential for this scaffold in neuroscience research.[4][5]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays to explore its biological activities. The protocols provided are based on established methodologies for structurally similar indole derivatives and serve as a robust starting point for investigation.[6][7]
Application Notes: Investigating the Biological Landscape of this compound
Given the known activities of the 2-phenyl-1H-indole class, this compound is a compelling candidate for investigation in several key research areas. The following are suggested applications and the rationale for employing specific cell-based assays.
Oncology Research
The antiproliferative and pro-apoptotic effects observed in closely related indole derivatives make oncology a primary area of investigation.[3][8] Key questions to address include: Does this compound inhibit the growth of cancer cells? If so, what is the mechanism of cell death?
-
Cell Viability and Cytotoxicity Assays: Initial screening of the compound's effect on cancer cell lines is crucial. Assays like MTT and XTT provide a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[6][7]
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression can provide further mechanistic insights. Flow cytometric analysis of PI-stained cells reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][11]
Neuroscience Research
The blood-brain barrier permeability of some indole derivatives and their interaction with neurological targets, such as cannabinoid receptors, suggest potential applications in neuroscience.[4][12]
-
Neuroprotection Assays: To assess the potential neuroprotective effects, cell-based models of neurotoxicity can be employed. For example, neuronal cell lines (e.g., SH-SY5Y) can be challenged with neurotoxins like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides in the presence and absence of this compound.[12][13] Cell viability assays would then be used to quantify the protective effect.
-
Receptor Binding and Functional Assays: Given that a derivative of this compound has been identified as a cannabinoid receptor modulator, investigating its interaction with a panel of neurological receptors is a logical step.[4] This can be achieved using commercially available cell lines expressing specific receptors and employing functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.
Inflammation Research
Several 2-phenyl-1H-indole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of pathways like NF-κB and the reduction of pro-inflammatory cytokine production.[1][2]
-
Cytokine Production Assays: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 can then be quantified using ELISA.[2]
-
NF-κB Reporter Assays: To directly assess the impact on the NF-κB signaling pathway, a reporter gene assay can be utilized. This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Experimental Protocols
The following are detailed, step-by-step protocols for key cell-based assays. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a vital dye to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[6][9]
Materials:
-
Cell line of interest
-
This compound
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[9]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[6][11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[6]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[7]
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[7][11]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[11]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[7]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | MTT | 48 | Example Value |
| A549 | MTT | 48 | Example Value |
| HeLa | MTT | 48 | Example Value |
IC50 values are presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Apoptosis Induction by this compound in [Cell Line]
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Control | Example Value | Example Value | Example Value |
| This compound (IC50) | Example Value | Example Value | Example Value |
Data are presented as the mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and signaling pathways.
Caption: General workflow for evaluating the cellular effects of this compound.
Caption: A potential intrinsic apoptosis pathway that could be modulated by 2-phenyl-1H-indole derivatives.
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 6-Methyl-2-phenyl-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 6-Methyl-2-phenyl-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant activity within the central nervous system (CNS).[1][2][3][4][5] Derivatives of the indole scaffold have demonstrated a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, anticonvulsant, and analgesic properties.[1][6] this compound, the subject of these application notes, belongs to this promising class of molecules. While direct biological data on this specific compound is limited, its structural similarity to other biologically active indoles suggests its potential as a therapeutic agent for neurological and psychiatric disorders.
Notably, a derivative of this compound has been identified as an allosteric modulator of the cannabinoid receptor type 1 (CB1).[7][8][9] The endocannabinoid system is a key regulator of a vast array of physiological processes, including pain perception, inflammation, and neuronal function. Additionally, other indole derivatives have been shown to target receptors like P2X7, which are implicated in mood disorders and neuroinflammation.[10]
Given these lines of evidence, this document outlines detailed protocols for evaluating the efficacy of this compound in two distinct, yet mechanistically relevant, animal models: a lipopolysaccharide (LPS)-induced neuroinflammation model and a chronic constriction injury (CCI) model of neuropathic pain. These models were selected to provide a robust preclinical assessment of the compound's potential anti-inflammatory and analgesic effects.
Model Selection: Rationale and Considerations
The choice of an appropriate animal model is critical for the successful preclinical evaluation of a novel therapeutic agent. The models detailed below are widely accepted and validated for studying the pathological processes of neuroinflammation and neuropathic pain, respectively.
| Animal Model | Disease Area | Rationale for Selection | Key Pathological Features |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation | Neuroinflammation, Neurodegenerative Diseases | LPS, a component of gram-negative bacteria, is a potent inducer of the innate immune response and reliably produces a neuroinflammatory state in rodents.[11][12][13][14] This model is ideal for assessing the anti-inflammatory and neuroprotective potential of this compound. | Microglial and astrocyte activation, increased pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6), oxidative stress, and potential for cognitive impairment.[11][13][15][16] |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Neuropathic Pain | The CCI model is a well-established and reproducible surgical model of peripheral nerve injury that mimics many of the symptoms of human neuropathic pain conditions.[17][18][19] Its relevance to the potential modulation of the endocannabinoid system by the test compound makes it a strong candidate for efficacy testing. | Allodynia (pain in response to a non-painful stimulus), hyperalgesia (exaggerated response to a painful stimulus), and spontaneous pain behaviors.[17][18][20] |
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol describes the induction of neuroinflammation in rodents using LPS to evaluate the anti-inflammatory and neuroprotective efficacy of this compound.
Experimental Workflow
Caption: Workflow for the LPS-induced neuroinflammation model.
Materials and Methods
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimatize animals for at least 7 days before the experiment.
2. Reagents and Equipment:
-
This compound (test compound)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus (for intracerebroventricular injections)
-
Syringes and needles
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Reagents for immunohistochemistry (e.g., antibodies for Iba1, GFAP) and biochemical assays (e.g., ELISA kits for TNF-α, IL-1β).
3. Experimental Procedure:
a. Compound Formulation and Administration:
- Prepare a stock solution of this compound in a suitable vehicle.
- The final dosing volume should be determined based on the route of administration and animal weight (e.g., 10 mL/kg for intraperitoneal injection in mice).
- Administer the test compound or vehicle at predetermined time points before or after LPS administration (e.g., 30 minutes prior to LPS).
b. Induction of Neuroinflammation:
- Systemic Inflammation (Intraperitoneal - i.p.):
- Dissolve LPS in sterile saline to a final concentration of 0.5-1 mg/mL.
- Administer LPS via i.p. injection at a dose of 1-5 mg/kg.[13]
- Central Inflammation (Intracerebroventricular - i.c.v.):
- Anesthetize the animal and place it in a stereotaxic frame.
- Inject a low dose of LPS (e.g., 5-10 µg in 2-5 µL of saline) directly into the lateral ventricles.[16]
c. Behavioral Assessments:
- Conduct behavioral tests to assess cognitive function at various time points post-LPS administration (e.g., 24 hours, 72 hours, 7 days).
- Morris Water Maze: To evaluate spatial learning and memory.
- Y-Maze: To assess short-term spatial working memory.
- Open Field Test: To measure locomotor activity and anxiety-like behavior.
d. Tissue Collection and Processing:
- At the experimental endpoint, deeply anesthetize the animals.
- For biochemical analysis, decapitate the animal, rapidly dissect the hippocampus and cortex, and snap-freeze in liquid nitrogen.
- For histological analysis, transcardially perfuse with ice-cold saline followed by 4% paraformaldehyde.[21][22]
- Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution for cryoprotection.
4. Endpoint Analysis:
a. Biochemical Analysis:
- ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.
- Western Blot: Measure the expression of inflammatory markers such as iNOS and COX-2.
b. Histological Analysis:
- Immunohistochemistry/Immunofluorescence:
- Stain brain sections with antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess glial activation.[21][23]
- Analyze microglial morphology (ramified vs. amoeboid) as an indicator of activation state.
- Fluoro-Jade C Staining: To identify degenerating neurons.[23]
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol details the surgical procedure for inducing neuropathic pain via CCI of the sciatic nerve and the subsequent assessment of analgesic efficacy of this compound.
Signaling Pathway in Neuropathic Pain
Caption: Simplified signaling in neuropathic pain post-nerve injury.
Materials and Methods
1. Animals:
-
Male Sprague-Dawley rats (200-250g).
-
Acclimatize and house as described in Protocol 1.
2. Reagents and Equipment:
-
This compound (test compound) and vehicle.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical instruments (scissors, forceps).
-
4-0 chromic gut sutures.
-
Von Frey filaments (for mechanical allodynia).
-
Plantar test apparatus (Hargreaves' test for thermal hyperalgesia).
-
Acetone (for cold allodynia).
3. Experimental Procedure:
a. Baseline Nociceptive Testing:
- Before surgery, acclimatize the animals to the testing environment and equipment.
- Measure baseline responses to mechanical and thermal stimuli for both hind paws.
b. CCI Surgery:
- Anesthetize the rat and shave the lateral aspect of the thigh.
- Make a small incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.
- Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures of 4-0 chromic gut suture around the nerve, approximately 1 mm apart.
- The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[18]
- Close the muscle layer and skin with sutures.
- Sham-operated animals will undergo the same procedure, but the nerve will not be ligated.
c. Post-operative Care:
- Monitor animals for recovery from anesthesia and signs of distress.
- Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours, ensuring they do not interfere with the study endpoints.
d. Compound Administration:
- Begin administration of this compound or vehicle on a predetermined day post-surgery (e.g., day 7, when neuropathic pain is well-established).
- Dosing can be acute (a single dose before testing) or chronic (daily for a set period).
4. Behavioral Assessments:
-
Conduct all behavioral testing on the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Mechanical Allodynia (Von Frey Test):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.[24]
-
-
Thermal Hyperalgesia (Hargreaves' Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency to paw withdrawal.[24]
-
-
Cold Allodynia (Acetone Test):
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of paw lifting, licking, or flinching over a 1-minute period.
-
5. Data Analysis and Interpretation
For both protocols, data should be analyzed using appropriate statistical methods. Typically, this will involve t-tests for single comparisons or analysis of variance (ANOVA) for multiple group comparisons, followed by post-hoc tests (e.g., Tukey's or Dunnett's). A p-value of <0.05 is generally considered statistically significant.
The results should be interpreted in the context of the compound's potential mechanism of action. A significant reduction in pro-inflammatory markers and an improvement in cognitive function in the LPS model would suggest potent anti-inflammatory and neuroprotective effects. Similarly, an increase in paw withdrawal thresholds and latencies in the CCI model would indicate a significant analgesic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Central Nervous System Activities of Indole Derivatives: An Overv...: Ingenta Connect [ingentaconnect.com]
- 3. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpsbr.org [jpsbr.org]
- 6. omicsonline.org [omicsonline.org]
- 7. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1 H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 12. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chronic Stress-Induced Neuroinflammation: Relevance of Rodent Models to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammation alters integrative properties of rat hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 18. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 19. scielo.br [scielo.br]
- 20. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of behavioral, neuroinflammatory, and histological responses in a model of rat repetitive mild fluid percussion injury at 2 weeks post-injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols for 6-Methyl-2-phenyl-1H-indole in Medicinal Chemistry
Foreword: The Privileged Scaffold of 2-Arylindoles
The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its presence in a multitude of natural products and synthetic drugs.[1][2][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a versatile scaffold for designing therapeutic agents with a wide spectrum of pharmacological activities.[4][3][5] Among the diverse classes of indole derivatives, the 2-arylindoles have emerged as a "privileged scaffold," demonstrating significant potential in the development of novel drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders.[6][7][8] The 6-Methyl-2-phenyl-1H-indole, a specific member of this class, embodies the structural features that confer this broad biological activity, making it a molecule of considerable interest for drug discovery and development professionals. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its study.
Section 1: Synthesis of this compound
The construction of the 2-arylindole core can be achieved through various synthetic strategies.[6] One of the most classical and reliable methods is the Fischer indole synthesis. This reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, remains a robust and widely used approach for preparing a diverse range of indole derivatives.[3][9]
Synthetic Pathway: The Fischer Indole Synthesis
The synthesis of this compound is efficiently accomplished via the Fischer indole synthesis, starting from 4-methylphenylhydrazine and acetophenone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement to yield the final indole product.
Caption: Fischer Indole Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add acetophenone (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate may be observed as a precipitate.
-
Cyclization: To the mixture from the previous step, add an excess of glacial acetic acid to act as both the catalyst and solvent. Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The crude product will precipitate out of the solution. Extract the product with ethyl acetate (3 x 50 mL).[9]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[9] Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent. Alternatively, recrystallization from a suitable solvent like ethanol/water can be performed to obtain the pure product.
Characterization: The identity and purity of the synthesized this compound (C15H13N, Molar Mass: 207.27 g/mol ) can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Section 2: Applications in Medicinal Chemistry
The 2-arylindole scaffold, and by extension this compound, is a versatile platform for the development of therapeutic agents targeting a range of diseases. The substitution pattern on both the indole ring and the 2-phenyl ring plays a crucial role in modulating the biological activity and defining the structure-activity relationship (SAR).[11][12]
Anticancer Activity
A significant body of research has highlighted the anticancer potential of 2-phenylindole derivatives.[13] These compounds have been shown to exert their effects through various mechanisms, with the inhibition of tubulin polymerization being a prominent mode of action.[14]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[15] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[15] Certain 2-phenylindole derivatives bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules.[14] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in cancer cells.[15]
Caption: Mechanism of tubulin polymerization inhibition by 2-phenylindole derivatives.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The following table summarizes key SAR findings for anticancer 2-arylindole derivatives from the literature.
| Position of Substitution | Substituent Effect on Anticancer Activity | Reference |
| Indole N1 | Methyl substitution can significantly enhance activity compared to unsubstituted N-H. | [14] |
| Indole C3 | Olefinic substitutions at this position have shown lesser activity. | [14] |
| 2-Phenyl Ring | Substitutions like methoxy groups can increase cytotoxic activity. | [14] |
| Indole C6 | The introduction of various substituted phenyl groups has led to potent tubulin polymerization inhibitors. | [15] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers.[16][17] 2-Phenylindole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[16][18]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16][19] These cytokines play a central role in the inflammatory cascade. Some 2-phenylindole derivatives have been shown to suppress the production of these cytokines by inhibiting signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[16]
Caption: Inhibition of pro-inflammatory cytokine production by 2-phenylindole derivatives.
Protocol: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol provides a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Nitrite Measurement (Griess Assay): After the incubation period, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[20] Indole-based compounds have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[21][22][23]
Potential Mechanisms of Neuroprotection:
-
Antioxidant Activity: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key factor in neurodegeneration.[20][24] Indole derivatives can act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.
-
Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, contributes to neuronal damage.[20][24] The anti-inflammatory properties of 2-phenylindoles, as described previously, are also relevant in the context of neuroprotection.
-
Amyloid Disaggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark. Some indole derivatives have been shown to promote the disaggregation of Aβ fibrils.[21]
Section 3: Concluding Remarks
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a variety of diseases. The protocols and information provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound and its analogs are warranted to translate their therapeutic promise into clinical applications.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07741E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. omicsonline.org [omicsonline.org]
- 17. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]
- 24. The selenocompound 1-methyl-3-(phenylselanyl)-1H-indole attenuates depression-like behavior, oxidative stress, and neuroinflammation in streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-phenyl-1H-indole
Welcome to the technical support center dedicated to the synthesis of 6-Methyl-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its successful synthesis is pivotal for the advancement of numerous research and development projects. This document provides a comprehensive guide to navigate the common challenges encountered during its synthesis, with a primary focus on the widely-used Fischer indole synthesis and brief overviews of alternative routes like the Larock and Bischler-Mohlau syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Fischer indole synthesis is the most frequently employed and generally reliable method for preparing this compound.[1][2] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-methylphenylhydrazine and acetophenone.[1][3]
Q2: My Fischer indole synthesis is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the Fischer indole synthesis can often be attributed to several critical factors:
-
Suboptimal Acid Catalyst and Concentration: The choice and amount of the acid catalyst are paramount. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be utilized, and the optimal choice is substrate-dependent.[3][4]
-
Incorrect Reaction Temperature: The reaction is highly sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause degradation of the starting materials, intermediates, or the final indole product.[5]
-
Impure Starting Materials: The purity of the 4-methylphenylhydrazine and acetophenone is crucial. Impurities can lead to side reactions and inhibit the desired cyclization.[6]
-
Atmosphere Control: Indoles can be susceptible to air oxidation, which often results in the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[6]
Q3: I am observing a dark, tarry residue in my reaction flask. What is the likely cause and how can I prevent it?
The formation of a tarry residue is a common issue in Fischer indole synthesis and is typically a result of product or intermediate degradation under harsh acidic conditions or at elevated temperatures.[5] To address this, consider the following:
-
Employ a milder acid catalyst (e.g., acetic acid or p-toluenesulfonic acid).
-
Lower the reaction temperature and carefully monitor the reaction progress to avoid prolonged heating.
-
Ensure efficient stirring to prevent localized overheating.
Q4: Are there viable alternative methods to the Fischer indole synthesis for preparing this compound?
Yes, alternative routes exist, each with its own advantages and disadvantages:
-
Larock Indole Synthesis: This palladium-catalyzed reaction between an o-haloaniline (in this case, 2-iodo-4-methylaniline) and an alkyne (phenylacetylene) can provide good yields and regioselectivity.[7][8]
-
Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-bromoacetophenone with an excess of an aniline (4-methylaniline).[9][10] However, it often requires harsh conditions and can result in lower yields compared to the Fischer synthesis.[9][10] Milder variations using microwave irradiation have been developed.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Ineffective acid catalysis. 2. Reaction temperature is too low. 3. Impure or degraded starting materials. | 1. Screen different acid catalysts (e.g., ZnCl₂, polyphosphoric acid, acetic acid). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 3. Purify starting materials before use (e.g., recrystallize 4-methylphenylhydrazine hydrochloride, distill acetophenone). |
| Formation of Multiple Spots on TLC | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts (less common with symmetrical ketones like acetophenone). 3. Degradation of the product. | 1. Increase reaction time or temperature. 2. This is more of a concern with unsymmetrical ketones.[6] 3. Use milder reaction conditions or run the reaction under an inert atmosphere. |
| Product is a Dark Oil or Discolored Solid | 1. Air oxidation of the indole product. 2. Formation of polymeric byproducts due to excessive heat or acid concentration. | 1. Conduct the reaction and workup under an inert atmosphere (N₂ or Ar). 2. Reduce the reaction temperature and/or use a less concentrated acid. 3. Purify the crude product using column chromatography with deactivated silica gel or by recrystallization with activated charcoal.[11] |
| Difficulty in Purifying the Product | 1. Product co-elutes with impurities during column chromatography. 2. Product degradation on acidic silica gel. | 1. Optimize the eluent system for column chromatography using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[12] 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (0.5-2%).[11] Alternatively, use a different stationary phase like neutral alumina.[11] |
Experimental Protocols & Methodologies
Method 1: Fischer Indole Synthesis (Recommended)
This two-step protocol involves the initial formation of the acetophenone 4-methylphenylhydrazone intermediate, followed by its acid-catalyzed cyclization.
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Step 1: Synthesis of Acetophenone 4-methylphenylhydrazone
-
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Acetophenone
-
Ethanol (95%)
-
Sodium acetate (optional, for free-basing the hydrazine)
-
-
Procedure:
-
If starting from the hydrochloride salt, dissolve 4-methylphenylhydrazine hydrochloride in water and neutralize with a suitable base (e.g., sodium carbonate) until the free hydrazine precipitates. Extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
In a round-bottom flask, combine equimolar amounts of 4-methylphenylhydrazine and acetophenone.
-
Add a minimal amount of ethanol to facilitate mixing.
-
Gently warm the mixture on a steam bath or in a heating mantle for approximately 1 hour.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the solid hydrazone by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Step 2: Acid-Catalyzed Cyclization to this compound
-
Materials:
-
Acetophenone 4-methylphenylhydrazone (from Step 1)
-
Anhydrous zinc chloride (powdered) or Polyphosphoric acid (PPA)
-
-
Procedure (using Zinc Chloride):
-
In a dry beaker or flask, thoroughly mix the acetophenone 4-methylphenylhydrazone with an excess (e.g., 5-10 molar equivalents) of powdered anhydrous zinc chloride.
-
Immerse the reaction vessel in a preheated oil bath at approximately 170°C.
-
Stir the mixture vigorously. The reaction is often rapid and exothermic.
-
After the initial reaction subsides, maintain the temperature for a short period (e.g., 5-10 minutes).
-
Allow the mixture to cool slightly, then carefully quench by adding dilute hydrochloric acid.
-
The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]
-
Method 2: Larock Indole Synthesis (Alternative)
This method provides a palladium-catalyzed route to the target indole.
Workflow Diagram: Larock Indole Synthesis
Caption: Workflow for the Larock Indole Synthesis of this compound.
-
General Procedure:
-
To a reaction vessel, add 2-iodo-4-methylaniline, a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and an additive (e.g., LiCl).[7][8]
-
Add a suitable solvent, such as DMF.
-
Add phenylacetylene to the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The product is then purified by column chromatography.
-
Method 3: Bischler-Mohlau Indole Synthesis (Alternative)
This classical method is often less favored due to harsh conditions and lower yields.
-
General Procedure:
-
Heat a mixture of α-bromoacetophenone and a significant excess of 4-methylaniline.[9][10]
-
The reaction is typically carried out at a high temperature for several hours.
-
The crude product is isolated by quenching the reaction mixture and extracting with an organic solvent.
-
Purification is generally challenging and requires extensive chromatography.
-
Data Summary & Comparison
The following table provides a qualitative comparison of the primary synthetic routes to this compound. Quantitative yields are highly dependent on specific reaction conditions and optimization.
| Parameter | Fischer Indole Synthesis | Larock Indole Synthesis | Bischler-Mohlau Indole Synthesis |
| Typical Yield | Moderate to High | Good to Excellent | Low to Moderate |
| Reaction Conditions | Acidic, often high temperatures | Mild to moderate temperatures | Harsh, high temperatures |
| Starting Materials | 4-Methylphenylhydrazine, Acetophenone | 2-Iodo-4-methylaniline, Phenylacetylene | α-Bromoacetophenone, 4-Methylaniline |
| Key Reagents | Brønsted or Lewis acids | Palladium catalyst, Base, Additive | Excess aniline |
| Advantages | Readily available starting materials, well-established | Good functional group tolerance, high regioselectivity | Utilizes simple starting materials |
| Disadvantages | Can produce tar, sensitive to conditions | Requires a pre-functionalized aniline, catalyst cost | Often low yields, harsh conditions, byproduct formation |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. DSpace [diposit.ub.edu]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Methyl-2-phenyl-1H-indole
Welcome to the technical support center for the purification of 6-Methyl-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related indole derivatives. Our focus is on not just what to do, but why you're doing it, ensuring a robust understanding that leads to reproducible, high-purity results.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the purification of this compound.
Q1: What are the most common impurities I can expect when synthesizing this compound, particularly via the Fischer indole synthesis?
A1: When using the Fischer indole synthesis, which involves the acid-catalyzed reaction of (4-methylphenyl)hydrazine with acetophenone, several impurities can arise.[1][2][3] These include:
-
Unreacted Starting Materials: Residual (4-methylphenyl)hydrazine and acetophenone.
-
Regioisomers: If an unsymmetrical ketone is used, different indole regioisomers can form.
-
Partially Cyclized Intermediates: The reaction may not go to completion, leaving intermediates.
-
Side-Reaction Products: The acidic conditions can sometimes lead to side reactions and the formation of byproducts.[1]
Q2: My this compound appears to be degrading on the silica gel column during chromatography. What is happening and how can I prevent it?
A2: Indole derivatives, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel.[4][5] This can lead to streaking on your TLC plate, the appearance of new spots during the column run, and ultimately, low recovery of your desired product. To mitigate this, you have a few options:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to flush the packed column with your starting eluent containing 0.5-2% triethylamine.[4][5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[4][5]
-
Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[4]
Q3: I am having trouble getting my this compound to crystallize. What are some good starting solvents for recrystallization?
A3: Finding the right solvent system is key for successful recrystallization.[6][7] For indole derivatives, which are generally moderately polar, a good starting point is to test single solvents like ethanol, methanol, or ethyl acetate.[4] Often, a two-solvent system is required.[4][7] Common and effective combinations include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane[6]
The goal is to find a solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold.[4]
Q4: Can I use acid-base extraction to purify this compound?
A4: Acid-base extraction is a powerful technique for separating acidic and basic compounds from neutral ones.[8][9] However, the indole nitrogen is generally not basic enough to be protonated by dilute aqueous acids. Therefore, a standard acid-base extraction is unlikely to be effective for separating this compound from neutral impurities. This technique is more suitable for removing basic impurities, such as unreacted hydrazine starting material, from your crude product mixture during the initial work-up.[4]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography (Multiple Spots on TLC) | Incomplete separation of closely eluting impurities. | Optimize your solvent system. A common starting point for indole derivatives is a hexane/ethyl acetate gradient.[6] If separation is still poor, consider trying a different solvent system, such as dichloromethane/methanol.[6] A shallow gradient elution can also improve the resolution of closely related compounds.[5] |
| Co-elution of impurities. | If impurities have very similar polarity to your product, column chromatography alone may not be sufficient. Consider a subsequent recrystallization step to further purify the material obtained from the column.[4] | |
| Oiling Out During Recrystallization | The compound is coming out of solution above its melting point. | This can happen if the boiling point of the solvent is too high or if there are significant impurities present. Try using a lower-boiling point solvent or a different solvent system. Seeding the supersaturated solution with a small crystal of the pure compound can also induce crystallization. |
| The solution is too concentrated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| Low Recovery from Recrystallization | The compound has some solubility in the cold solvent. | Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to minimize loss in the mother liquor. Use a minimal amount of cold solvent to wash the crystals. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] | |
| Streaking on TLC Plate | The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your developing solvent to suppress this interaction and achieve sharper spots. For indoles, which can be sensitive to acid, adding a small percentage of triethylamine to the eluent is often effective.[4][5] |
| The sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate. |
III. Experimental Protocols
Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Flash Column Chromatography
This technique is ideal for separating this compound from impurities with different polarities.[6]
Diagram of Flash Column Chromatography Workflow:
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Procedure:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate.[10]
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture) and pour it into the column.
-
Allow the silica to settle, ensuring a uniform, bubble-free packing. Add a thin layer of sand on top of the silica bed.[6][10]
-
-
Sample Loading:
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the column.
-
If using a gradient, gradually increase the polarity of the eluent over time.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Protocol 2: Recrystallization
Recrystallization is an excellent method for obtaining highly pure material, especially if the crude product is a solid with relatively high initial purity (>85-90%).[4]
Diagram of Recrystallization Workflow:
Caption: Workflow for purification by recrystallization.
Step-by-Step Procedure:
-
Solvent Selection:
-
On a small scale, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find one where your compound is soluble when hot but sparingly soluble when cold.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent.[6]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
-
Hot Filtration (Optional):
-
If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
IV. References
-
Frankenberger, W. T., & Munch, J. C. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 440, 131-141. --INVALID-LINK--
-
Kema, I. P., de Vries, E. G., & Muskiet, F. A. (1988). Chromatography of urinary indole derivatives. Journal of Chromatography, Biomedical Applications, 429, 59-94. --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: Detailed Protocols for the Purification of 6-Hydroxyindole. BenchChem. --INVALID-LINK--
-
Svoboda, G. H. (1976). U.S. Patent No. 3,932,417. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
BenchChem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. BenchChem. --INVALID-LINK--
-
Reddy, B. V. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(8), 736-746. --INVALID-LINK--
-
Bionity. (n.d.). Acid-base extraction. --INVALID-LINK--
-
Frankenberger, W., & Munch, J. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Semantic Scholar. --INVALID-LINK--
-
Lee, S.-H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(6), 1045. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Das, B., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. --INVALID-LINK--
-
Wikipedia. (n.d.). Acid-base extraction. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. --INVALID-LINK--
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4575-4583. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for 6-methyl-2-(pyridin-4-yl)-1H-indole. BenchChem. --INVALID-LINK--
-
Asahi Kasei Kabushiki Kaisha. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
F. Hoffmann-La Roche & Co. Aktiengesellschaft. (1977). U.S. Patent No. 4,057,530. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Phenylindole. --INVALID-LINK--
-
Padwa, A., et al. (2006). Synthesis of 2-phenylindoxyls. Arkivoc, 2006(11), 37-46. --INVALID-LINK--
-
Wang, J., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16409-16418. --INVALID-LINK--
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. --INVALID-LINK--
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. --INVALID-LINK--
-
Chen, K.-H., et al. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(3), 922-927. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--
-
Mphahlele, M. J. (2007). The Synthesis of 2- and 3-Substituted Indoles. CORE. --INVALID-LINK--
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. --INVALID-LINK--
-
Parikh, V. M. (2007). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-525). Cambridge: Cambridge University Press. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Phenylindole. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
Yan, S. P., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. --INVALID-LINK--
-
Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Phenylindole technical grade, 95%. --INVALID-LINK--
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. --INVALID-LINK--
-
Reddy, Ch. V., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(16), 164-171. --INVALID-LINK--
-
Al-Issa, S. A. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Molecules, 30(1), 123. --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization Solvent Selection Guide. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem. --INVALID-LINK--
-
ResearchGate. (n.d.). Why Do Some Fischer Indolizations Fail?. --INVALID-LINK--
-
Kumar, A., et al. (2022). Design, Synthesis, and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 65(9), 6546-6566. --INVALID-LINK--
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Acid-base_extraction [bionity.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in 2-Phenylindole Synthesis
Welcome to the Technical Support Center for 2-phenylindole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing this critical structural motif. 2-Phenylindoles are prevalent in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can diminish yield and complicate purification.
This document provides in-depth, field-proven insights into common side reactions associated with major synthetic routes. It is structured in a question-and-answer format to directly address specific experimental issues, explaining the causality behind these problems and offering validated protocols to mitigate them.
Section 1: The Fischer Indole Synthesis
The Fischer synthesis is a robust and widely used method for preparing indoles from an arylhydrazine and a ketone (or aldehyde) under acidic conditions. When using acetophenone to generate 2-phenylindoles, several side reactions can compete with the desired cyclization.
Frequently Asked Questions & Troubleshooting
Q1: My Fischer indole synthesis has a very low yield, and I'm isolating a significant amount of aniline and other unidentifiable tar-like substances. What is happening?
A1: This is a classic symptom of a failed Fischer indolization, where the key[1][1]-sigmatropic rearrangement is being outcompeted by a destructive side reaction: heterolytic N-N bond cleavage.
-
Causality & Mechanism: The core of the Fischer synthesis is the acid-catalyzed rearrangement of a phenylhydrazone to an ene-hydrazine, which then undergoes the[1][1]-sigmatropic shift.[2] However, if the intermediate iminylcarbocation is overly stabilized, the weak N-N bond can cleave. This cleavage is particularly problematic when electron-donating groups are present on the carbonyl component.[3] The resulting fragments, such as aniline and a stabilized iminylcarbocation, do not lead to the indole product and often polymerize under the harsh acidic and high-temperature conditions, leading to tar formation.[4]
-
Troubleshooting Protocol:
-
Catalyst Optimization: The choice and amount of acid are critical. A catalyst that is too strong or used in excess can promote N-N bond cleavage.[4] Screen a panel of acids, starting with milder conditions.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA), HCl, H₂SO₄.
-
Lewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃.
-
Polyphosphoric Acid (PPA): Often effective for less reactive substrates but can be overly harsh. Use with caution.[4]
-
-
Temperature Control: High temperatures favor decomposition.[4] Determine the optimal temperature by starting at a lower temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction by TLC. Microwave-assisted synthesis can sometimes provide rapid, controlled heating that improves yields.
-
One-Pot Procedure: If the phenylhydrazone intermediate is unstable, it may decompose before cyclization. Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[4]
-
dot
Caption: Competing pathways in the Fischer Indole Synthesis.
Section 2: The Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-haloacetophenone with an excess of aniline. While seemingly straightforward, the reaction conditions are often harsh, and the mechanism is complex, leading to potential side products and unpredictable regioselectivity.[5][6]
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Möhlau reaction is giving me a mixture of 2-phenylindole and 3-phenylindole. How can I control the regioselectivity?
A1: The formation of both 2- and 3-arylindole regioisomers is a known complication of the Bischler-Möhlau synthesis, arising from multiple competing mechanistic pathways.[7]
-
Causality & Mechanism: The reaction proceeds through an α-arylaminoketone intermediate. The final product depends on which aniline molecule acts as the nucleophile and which acts as the leaving group during the cyclization step.
-
Pathway A (to 3-Phenylindole): Direct intramolecular cyclization of the initially formed α-arylaminoketone, followed by a 1,2-aryl shift, can lead to the 3-phenylindole.
-
Pathway B (to 2-Phenylindole): A second molecule of aniline can displace the first, forming an intermediate that cyclizes to give the 2-phenylindole directly. This pathway often requires two equivalents of the aniline.[7] Isotopic labeling studies have shown that this pathway, proceeding through an imine intermediate, is often the major route to the 2-aryl product.
-
-
Troubleshooting Protocol:
-
Control Stoichiometry: Ensure a sufficient excess of aniline is used. Since Pathway B, leading to the desired 2-phenylindole, often requires two aniline equivalents per molecule of α-bromoacetophenone, using a larger excess (e.g., 3-5 equivalents or using aniline as the solvent) can favor this route.[5]
-
Temperature and Reaction Time: The harsh conditions traditionally used (high temperatures) can promote rearrangements and side reactions.[6] Explore milder, modern protocols. The use of microwave irradiation has been shown to improve yields and potentially selectivity in shorter reaction times.[6]
-
Catalyst Modification: The addition of a catalyst like lithium bromide has been reported to enable milder reaction conditions, which can help suppress unwanted side pathways.[6]
-
| Parameter | Condition Favoring 2-Phenylindole | Condition Favoring Side Products | Rationale |
| Aniline Stoichiometry | > 2 equivalents (often used as solvent) | ~1 equivalent | The dominant mechanism for 2-phenylindole formation requires a second aniline molecule. |
| Temperature | Milder (e.g., microwave-assisted) | High heat (>200°C) for prolonged periods | Harsh conditions can promote complex rearrangements and decomposition.[5][6] |
| Additives | Lewis acids (e.g., LiBr) | None (traditional thermal) | Additives can lower the activation energy for the desired pathway.[6] |
dot
Caption: Competing mechanistic pathways in the Bischler-Möhlau synthesis.
Section 3: Palladium-Catalyzed Syntheses
Modern methods often employ palladium catalysis for C-C and C-N bond formation to construct the indole core. These include direct arylations and coupling/cyclization sequences (e.g., Sonogashira coupling followed by cyclization). While powerful, these methods face their own set of side reactions, primarily related to regioselectivity and catalyst deactivation.
Frequently Asked Questions & Troubleshooting
Q1: I'm attempting a direct C-H arylation on an indole scaffold to install a phenyl group, but I'm getting a mixture of N-arylated, C2-arylated, and C3-arylated products. How can I direct the reaction to the C2 position?
A1: Achieving high regioselectivity in the direct arylation of indoles is a significant challenge because the N-H, C2, and C3 positions all have appreciable reactivity.[8] The outcome is highly dependent on the ligand, base, and solvent system employed.
-
Causality & Mechanism: The regioselectivity is a delicate balance between the acidity of the N-H proton and the nucleophilicity of the C2 and C3 positions.
-
N-Arylation: Strong bases can deprotonate the indole nitrogen, forming an indolide anion that readily couples with the aryl halide, particularly with ligands like XPhos or SPhos.[9]
-
C3-Arylation: The C3 position is electronically the most nucleophilic and is often the kinetically favored site for electrophilic attack.[9] Certain ligand/base combinations, like a dihydroxyterphenylphosphine (DHTP) ligand, can promote C3-selectivity.[10]
-
C2-Arylation: Achieving C2 selectivity often involves a more complex mechanism. One proposed pathway involves an initial electrophilic palladation at C3, followed by a 1,2-migration of the palladium species to the C2 position before reductive elimination.[1] Another strategy involves in situ formation of an indole magnesium salt, which protects the N-H and directs arylation to C2.[1]
-
-
Troubleshooting Protocol for C2-Selectivity:
-
Protect the N-H Group: Pre-installing a protecting group (e.g., tosyl, methyl) on the indole nitrogen is the most straightforward way to prevent N-arylation and simplify the regiochemical outcome.
-
Ligand and Additive Screening: If using an N-H free indole, the choice of conditions is paramount.
-
For C2-Arylation: Use of a magnesium base (e.g., MgO) can promote the formation of an N-MgX species in situ, which has been shown to direct arylation to the C2 position.[1]
-
Avoid C3/N-Directing Ligands: Ligands like SPhos, XPhos, and DHTP are known to favor N- or C3-arylation and should be avoided if C2 is the target.[9] Standard triphenylphosphine (PPh₃) is often used in C2-selective methods.[1]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMA or DMF are commonly used.[1]
-
Q2: My Sonogashira coupling of an o-iodoaniline with phenylacetylene (a precursor to cyclization) is failing, and I'm observing homocoupling of the alkyne (Glaser coupling) and dehalogenation of my aniline.
A2: These are common failure modes in Sonogashira reactions. Homocoupling is often caused by the presence of oxygen, while dehalogenation can result from catalyst side reactions.
-
Causality & Mechanism:
-
Glaser Homocoupling: The Cu(I) co-catalyst, essential for the Sonogashira cycle, can be oxidized to Cu(II) by trace oxygen. Cu(II) then promotes the oxidative dimerization of the terminal alkyne.
-
Dehalogenation: Reductive dehalogenation of the aryl halide can occur through various pathways, including protonolysis of the Ar-Pd-X intermediate if a source of protons is available.
-
-
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents and the reaction vessel are thoroughly degassed using a freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Purity: Use high-purity, freshly opened or purified reagents. The amine base (e.g., triethylamine, diisopropylamine) should be distilled to remove water and other impurities.
-
Catalyst Loading: Do not use an excessive amount of catalyst. High loadings of palladium or copper can sometimes promote side reactions. Typical loadings are 1-5 mol% for Pd and 2-10 mol% for CuI.
-
One-Pot Cyclization: After the coupling is complete (as monitored by TLC/LC-MS), proceed directly to the cyclization step. Some protocols report successful one-pot coupling and cyclization, which can prevent the isolation of potentially unstable alkynyl aniline intermediates.[11]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 6-Methyl-2-phenyl-1H-indole in Assays
Welcome to the technical support guide for 6-Methyl-2-phenyl-1H-indole. As Senior Application Scientists, we understand that promising compounds can present significant technical hurdles. One of the most common challenges researchers face with indole derivatives like this compound is poor aqueous solubility, which can complicate assay development and lead to unreliable results.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the underlying reasons for solubility issues and offer practical, step-by-step protocols to help you generate robust and reproducible data.
Understanding the Molecule: Physicochemical Properties
This compound is an aromatic heterocyclic organic compound.[1] Its structure, featuring a bicyclic indole core, a phenyl group, and a methyl substituent, is inherently hydrophobic. This lipophilicity is the primary driver of its low solubility in aqueous solutions.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [4] |
| Molecular Weight | 207.28 g/mol | [4] |
| CAS Number | 66354-87-8 | [4][5][6] |
| Predicted XlogP | 4.1 | [1] |
| Appearance | Off-white to beige powder | [7] |
The XlogP value is a calculated measure of lipophilicity (oil/water partition coefficient). A higher value (>3) indicates a more hydrophobic compound, predicting poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
Answer: The molecular structure of this compound is dominated by nonpolar, hydrophobic regions (the indole and phenyl rings). These regions do not interact favorably with the polar molecules of water, leading to very low solubility.[2] Similar to other "grease-ball" molecules, it preferentially dissolves in non-polar organic solvents.[8]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: For initial stock solutions, a strong, water-miscible organic solvent is required. We recommend using 100% Dimethyl Sulfoxide (DMSO).[9] It is a powerful solvent for a wide range of hydrophobic compounds used in drug discovery. Other potential, though often less effective, options include ethanol, methanol, or N,N-dimethylformamide (DMF).
Causality: DMSO is an aprotic, highly polar, and water-miscible solvent capable of disrupting the intermolecular forces in the compound's crystal lattice, allowing it to dissolve.
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how do I fix it?
Answer: This common phenomenon is known as "crashing out" or precipitation. It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an "anti-solvent" (in this case, your aqueous buffer) in which it is poorly soluble.[8] The compound molecules aggregate and fall out of the solution.
Troubleshooting Workflow:
To prevent this, you must carefully control the dilution process and the final concentration of the organic solvent.
Caption: Workflow to minimize precipitation.
Solution:
-
Use a Serial Dilution Strategy: Instead of adding the concentrated DMSO stock directly to the final assay volume, perform one or more intermediate dilution steps in your assay buffer. This gradual reduction in DMSO concentration helps keep the compound in solution.
-
Ensure Rapid Mixing: When adding the compound (from either the stock or an intermediate dilution) to the aqueous buffer, ensure immediate and vigorous mixing (e.g., vortexing or rapid pipetting). This disperses the compound molecules quickly before they can aggregate.
-
Maintain a Low Final Solvent Concentration: The final concentration of DMSO in your assay should be as low as possible while maintaining compound solubility.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?
Answer: This is a critical, cell-type-dependent parameter. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) for short durations, but for sensitive cell types or longer incubation times, the concentration should be kept below 0.1%.[10][11]
Trustworthiness through Self-Validation: You must determine the maximum tolerated DMSO concentration for your specific assay and cell line. High concentrations of DMSO can cause a range of cellular effects, including:
-
Altered membrane permeability[12]
-
Inhibition of cell proliferation[11]
-
Interference with assay readouts (e.g., fluorescence)[12]
We provide a detailed protocol below for running a mandatory Solvent Tolerance Control Experiment .
Q5: The required concentration of my compound in the assay forces the DMSO level above the tolerated limit. What are my options?
Answer: When the limits of DMSO are reached, you must employ more advanced formulation strategies. The goal is to increase the aqueous solubility of the compound itself.
| Strategy | Mechanism of Action | Key Considerations |
| Co-Solvents | Adding a less toxic, water-miscible solvent like polyethylene glycol (PEG 300/400) or propylene glycol to the final assay buffer can increase the overall solvent capacity of the aqueous phase.[15][16] | Must be tested for compatibility with your assay. Can alter protein stability and cell health. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[17] | The complexation efficiency varies. Can sometimes interfere with compound-target binding. Beta-cyclodextrin is a common choice. |
| Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) can form micelles that encapsulate the compound. This is particularly useful for breaking up compound aggregates.[18] | Use very low concentrations (e.g., 0.01-0.1%) as surfactants can be cytotoxic and disrupt cell membranes. |
Troubleshooting Protocols and Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the initial preparation of a high-concentration primary stock.
-
Weigh Compound: Accurately weigh out 2.07 mg of this compound (MW = 207.28 g/mol ).
-
Add Solvent: Add 1.0 mL of 100% DMSO to the vial.
-
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Mandatory Workflow - Determining Maximum Tolerated Solvent Concentration
This self-validating experiment is essential for ensuring the integrity of your biological data.
-
Assay Setup: Prepare your assay plates (e.g., seeding cells) exactly as you would for a compound screening experiment.
-
Prepare Solvent Dilutions: Create a serial dilution of your chosen solvent (e.g., DMSO) in the final assay buffer. The concentration range should bracket your anticipated final solvent concentration. A typical range would be: 2%, 1%, 0.5%, 0.25%, 0.125%, and 0.0625%.
-
Controls: Include a "No Solvent" (buffer only) control and a "Positive Control" for your assay (if applicable).
-
Application: Add the solvent dilutions to the appropriate wells, ensuring the final volume is consistent across the plate.
-
Incubation & Readout: Incubate for the full duration of your experiment and then perform the assay readout (e.g., measure cell viability, enzyme activity, etc.).
-
Analysis: Plot the assay signal against the solvent concentration. The highest concentration that does not produce a significant change in the signal compared to the "No Solvent" control is your maximum tolerated solvent concentration.
Caption: Workflow for solvent tolerance testing.
Protocol 3: Recommended Serial Dilution Strategy for Assay Plates
This protocol minimizes precipitation when preparing different concentrations of the compound for a dose-response experiment.
-
Objective: Prepare final compound concentrations of 10 µM, 1 µM, and 0.1 µM in an assay where the final DMSO concentration must not exceed 0.1%.
-
Primary Stock: Start with a 10 mM stock solution in 100% DMSO (from Protocol 1).
-
Intermediate Plate Preparation:
-
Create a 200 µM intermediate solution (a 1:50 dilution of the 10 mM stock). To do this, add 2 µL of 10 mM stock to 98 µL of assay buffer. This solution contains 2% DMSO.
-
Crucially, this step must be done with rapid mixing.
-
-
Final Plate Dosing (assuming a 200 µL final assay volume):
-
For 10 µM: Add 10 µL of the 200 µM intermediate solution to 190 µL of buffer in the well. The final DMSO concentration will be 0.1%.
-
For 1 µM: First, perform a 1:10 serial dilution from the 200 µM solution to create a 20 µM solution. Then, add 10 µL of this 20 µM solution to 190 µL of buffer in the well. The final DMSO concentration will be 0.1%.
-
For 0.1 µM: Perform another 1:10 serial dilution to create a 2 µM solution. Add 10 µL of this 2 µM solution to 190 µL of buffer in the well. The final DMSO concentration will be 0.1%.
-
Key Principle: By keeping the DMSO concentration constant across all final wells, you eliminate the solvent itself as a variable in your dose-response curve.[19]
References
- 1. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | 66354-87-8 [chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. quora.com [quora.com]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. jmpas.com [jmpas.com]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Optimizing Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the indole scaffold, a privileged structure in a vast array of pharmaceuticals and natural products. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the most common and powerful indole synthesis methodologies. Our focus is not just on the 'how,' but the critical 'why,' empowering you to make informed decisions to overcome experimental challenges and achieve your synthetic goals.
Section 1: The Fischer Indole Synthesis: A Classic Workhorse
The Fischer indole synthesis, first reported in 1883, remains one of the most widely utilized methods for indole ring construction due to its versatility and the accessibility of starting materials.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde.[2] Despite its ubiquity, the reaction is notoriously sensitive to reaction conditions, often leading to challenges in yield and purity.
Troubleshooting Guide & FAQs: Fischer Indole Synthesis
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common culprits and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is key.
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can introduce side reactions. It is often beneficial to use freshly distilled or recrystallized starting materials.
-
Acid Catalyst Selection and Concentration: The choice and strength of the acid catalyst are paramount.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[1] An acid that is too strong can cause degradation, while one that is too weak will result in an incomplete reaction.[3] It is advisable to screen a variety of acids. Polyphosphoric acid (PPA) is often a robust choice for less reactive substrates.
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the key[4][4]-sigmatropic rearrangement.[5] However, excessive heat can lead to the formation of tar and other decomposition byproducts. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal balance. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[6][7]
-
Solvent Selection: The solvent plays a critical role in the solubility of reactants and intermediates and can influence the reaction pathway.[8] Polar aprotic solvents like DMSO and acetic acid are often effective. In some cases, running the reaction neat (without a solvent) can be advantageous.
-
One-Pot Procedures: To minimize the handling of potentially unstable hydrazone intermediates, consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[2]
Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the common side reactions and how can I mitigate them?
A2: Side product formation is a common challenge. Understanding the potential competing pathways is the first step to suppression.
-
N-N Bond Cleavage: A significant competing pathway, especially with electron-donating groups on the carbonyl component, is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[9][10] This leads to the formation of anilines and other byproducts instead of the desired indole.[9] Using milder reaction conditions or switching to a Lewis acid catalyst can sometimes disfavor this pathway.
-
Regioisomer Formation with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The product ratio can be influenced by the choice of acid catalyst and solvent.[11] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in favor of the 3-unsubstituted indole.[12]
-
Aldol Condensation: The starting ketone or aldehyde can undergo self-condensation under acidic conditions, reducing the amount of starting material available for the desired reaction.
Q3: My reaction with an unsymmetrical ketone is giving the wrong regioisomer. How can I control the regioselectivity?
A3: Controlling regioselectivity is a nuanced challenge. The direction of cyclization is determined by which α-carbon of the ketone forms the new C-C bond.
-
Acid Catalyst Influence: The acidity of the medium is a major factor.[12] Stronger acids can favor the formation of the more substituted enamine (thermodynamic control), while milder conditions might favor the less substituted enamine (kinetic control). A screening of different acid catalysts (e.g., PPA, ZnCl₂, Eaton's reagent) is highly recommended.
-
Steric Effects: Steric hindrance on the ketone can be leveraged to direct the formation of the less sterically hindered enamine, thus favoring one regioisomer.[12]
Data Presentation: Optimizing Fischer Indole Synthesis
Table 1: Effect of Acid Catalyst on the Synthesis of 2,3-dimethylindole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ | Neat | 170 | 0.1 | 72-80[13] |
| 2 | PPA | Neat | 100 | 1 | ~65 |
| 3 | p-TsOH | Toluene | 110 (reflux) | 4 | ~50 |
| 4 | HCl | Ethanol | 78 (reflux) | 6 | ~40 |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2,3-dimethylindole
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine hydrochloride (1.0 eq.), butanone (1.05 eq.), and THF (0.63 M).[6]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 15 minutes.[6]
-
Work-up: After cooling the reaction mixture to room temperature, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dimethylindole.
Visualization: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer Indole Synthesis.
Caption: Competing pathways in the Fischer Indole Synthesis.
Section 2: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for preparing 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[4] Historically, this reaction required harsh conditions and often resulted in low yields.[4][14] However, modern advancements, particularly the use of microwave irradiation, have revitalized this method.[15][16]
Troubleshooting Guide & FAQs: Bischler-Möhlau Indole Synthesis
Q1: My Bischler-Möhlau synthesis is giving a very low yield. What can I do to improve it?
A1: The classical Bischler-Möhlau synthesis is known for its often poor yields.[4] Here are some strategies to enhance the efficiency:
-
Embrace Microwave Synthesis: Microwave-assisted, solvent-free conditions have been shown to dramatically improve yields and reduce reaction times.[15][17] This is the most significant modification to the classical procedure.
-
Catalyst Introduction: While the traditional method is often run neat, the use of a catalyst like lithium bromide can facilitate the reaction under milder conditions.[4]
-
Solvent Choice (if necessary): If a solvent is required, polar aprotic solvents are a good choice as they can help to facilitate the reaction without participating in side reactions.[8]
Q2: I am having trouble with the purification of my 2-aryl-indole. Any suggestions?
A2: Purification can be challenging due to the use of excess aniline and the potential for side products.
-
Acid Wash: A thorough wash of the crude product with a dilute acid (e.g., 1M HCl) can help to remove the excess aniline by converting it to its water-soluble salt.
-
Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis
-
Reactant Mixture: In a small beaker, thoroughly mix the substituted aniline (2.0 mmol) and the substituted phenacyl bromide (1.0 mmol). The aniline serves as both a reactant and a base.[17]
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate at 540 W for 45-60 seconds.[17]
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and proceed with an acidic wash to remove excess aniline. The crude product can then be purified by column chromatography.
Visualization: Bischler-Möhlau Synthesis Mechanism
Caption: Simplified mechanism of the Bischler-Möhlau Indole Synthesis.
Section 3: Palladium-Catalyzed Indole Synthesis: Modern and Versatile
Palladium-catalyzed reactions have revolutionized indole synthesis, offering milder reaction conditions and broader substrate scope compared to many classical methods.[18][19] The Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne, is a prominent example.[20]
Troubleshooting Guide & FAQs: Palladium-Catalyzed Indole Synthesis (Larock)
Q1: My Larock indole synthesis is not working. What are the critical parameters to check?
A1: The success of the Larock synthesis hinges on the careful orchestration of several components.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is crucial. While triphenylphosphine (PPh₃) was initially used, other phosphine ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene can be effective, especially for less reactive o-chloro or o-bromoanilines.[20]
-
Base: An excess of a carbonate base, such as K₂CO₃ or Na₂CO₃, is typically required. The base is essential for the catalytic cycle.[20]
-
Chloride Source: The addition of a chloride salt, like LiCl or n-Bu₄NCl, is often necessary to facilitate the reaction.[20]
-
Solvent: N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are common solvents for this reaction.
-
Inert Atmosphere: As with many palladium-catalyzed reactions, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Q2: I am getting a mixture of regioisomers with my unsymmetrical alkyne. How can I improve the regioselectivity?
A2: Regioselectivity in the Larock synthesis is influenced by the steric and electronic properties of the alkyne substituents. Generally, the larger, more sterically-hindering group of the alkyne tends to end up at the C2 position of the indole.[20] If you are observing poor regioselectivity, consider modifying the alkyne substituents to create a greater steric bias.
Data Presentation: Comparison of Indole Synthesis Methods
Table 2: Synthesis of 2-Phenylindole - A Comparative Overview
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer | Phenylhydrazine, Acetophenone | ZnCl₂ | Neat | 170 | 0.1 | 72-80 | [13] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None (solid-state) | MW (540W) | 0.02 | 71 | [13] | |
| Larock | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 100 | 24 | ~85 |
Experimental Protocol: Larock Indole Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 eq.), the alkyne (2-5 eq.), potassium carbonate (excess), triphenylphosphine (5 mol%), and lithium chloride (1.0 eq.).
-
Solvent and Catalyst Addition: Add anhydrous DMF or NMP, followed by the palladium(II) acetate catalyst (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to 100-130 °C and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.
Visualization: Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle of the Larock Indole Synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchwithnj.com [researchwithnj.com]
- 13. benchchem.com [benchchem.com]
- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 16. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Fischer Indole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in one of organic chemistry's most powerful and enduring reactions. The Fischer indole synthesis, while versatile, is notoriously sensitive to reaction parameters, and its success often hinges on careful optimization and troubleshooting.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Reaction Issues
Q1: My reaction is giving a very low yield or failing completely. Where should I start my investigation?
A1: A low or zero yield is a common starting problem and typically points to an issue with one of the foundational pillars of the reaction: starting materials, the catalyst, or the reaction conditions. The reaction is known to be highly sensitive to these parameters.[1][2]
Step-by-Step Troubleshooting Plan:
-
Purity of Starting Materials:
-
Arylhydrazine: Hydrazines are prone to oxidation, appearing as colored, tarry substances. Use freshly distilled or recrystallized arylhydrazine or its hydrochloride salt, which is often more stable.[3] Impurities can halt the reaction or lead to significant side products.
-
Carbonyl Compound: Ensure the aldehyde or ketone is pure. Aldehydes can oxidize to carboxylic acids, while both can undergo self-condensation. Distill liquid carbonyls and recrystallize solids if purity is questionable.
-
-
Catalyst Choice and Concentration:
-
Is the acid strong enough? The key[1][1]-sigmatropic rearrangement requires a potent acid catalyst to protonate the enamine intermediate.[4][5] If you are using a weak acid like acetic acid and seeing no conversion, a stronger Brønsted acid (p-TsOH, H₂SO₄) or a Lewis acid (ZnCl₂, BF₃·OEt₂) may be required.[1][2][6] Polyphosphoric acid (PPA) is a particularly effective catalyst that can also serve as the solvent.[2][7]
-
Is the acid too strong? Conversely, overly harsh acidic conditions, especially when combined with high temperatures, can cause degradation of the starting materials or the final indole product, leading to charring or tar formation.[8][9]
-
-
Reaction Temperature and Time:
-
Is the temperature too low? The sigmatropic rearrangement step has a significant activation energy barrier.[2] If the reaction is sluggish or stalled, a cautious increase in temperature may be necessary. Monitor progress closely by Thin Layer Chromatography (TLC).
-
Is the temperature too high? Excessive heat can lead to decomposition.[8] If you observe significant darkening or tar formation, consider lowering the temperature, even if it requires a longer reaction time. Microwave-assisted synthesis can be an excellent alternative, often improving yields and dramatically reducing reaction times by enabling rapid, uniform heating.[2]
-
Q2: I am observing a complex mixture with multiple spots on my TLC. What are the likely side reactions and how can they be minimized?
A2: The formation of byproducts is a frequent challenge. The primary culprits are often regioisomer formation, cleavage reactions, or intermolecular side reactions of the starting materials.[1][2]
Common Side Products and Solutions:
-
Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[2][8] The product ratio is influenced by the acidity of the medium and steric effects.
-
Solution: Altering the acid catalyst can direct the regioselectivity. Milder acids or bulkier catalysts may favor the formation of the thermodynamically more stable (more substituted) enamine, while stronger acids at lower temperatures can favor the kinetic enamine. Screening different acids is highly recommended.[2][3]
-
-
N-N Bond Cleavage Products: Under certain conditions, particularly with substrates bearing strong electron-donating groups on the carbonyl-derived portion, the protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the N-N bond.[10][11][12] This is a competing side reaction to the desired[1][1]-sigmatropic rearrangement and can be a primary cause of reaction failure for certain substrates.[10][13]
-
Solution: This is a substrate-dependent issue. If you suspect N-N bond cleavage (e.g., by identifying aniline or its derivatives in the crude mixture), the reaction may require significant re-optimization. Using a milder Lewis acid catalyst might disfavor the cleavage pathway compared to strong Brønsted acids.
-
-
Aldol Condensation/Friedel-Crafts Products: The acidic conditions can promote self-condensation of the starting aldehyde or ketone, or Friedel-Crafts-type reactions if the aromatic rings are sufficiently activated.[1][14]
Section 2: Optimization & Advanced Troubleshooting
Q3: My reaction starts but does not go to completion. What factors could be causing it to stall?
A3: Incomplete conversion, even after extended reaction times, often points to insufficient catalytic activity or an unstable intermediate.
-
Insufficient Acid: The acid catalyst is not just an initiator; it's involved in multiple steps of the mechanism.[13] Ensure you are using a sufficient catalytic or stoichiometric amount, depending on the chosen acid and procedure.
-
Unstable Hydrazone Intermediate: The hydrazone may be unstable under the reaction conditions, degrading before it can cyclize.
-
Substrate Electronics: Strong electron-withdrawing groups on the phenylhydrazine ring can deactivate the system, making the key rearrangement step more difficult and requiring harsher conditions (stronger acid, higher temperature).[3]
Q4: I am struggling with the purification of my crude indole product. What are some effective strategies?
A4: Purification can be notoriously difficult due to the formation of polar, often tarry, byproducts and the potential for product decomposition on silica gel.[2]
Purification Best Practices:
-
Aqueous Work-up: A thorough aqueous work-up is critical. After quenching the reaction (often by pouring it onto ice), wash the organic extract with a base (e.g., saturated NaHCO₃ solution) to remove acidic impurities and residual catalyst.[14]
-
Chromatography:
-
If standard silica gel chromatography fails or results in streaking, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% TEA in your eluent).
-
Alternatively, using a different stationary phase like alumina can be effective.[14]
-
-
Crystallization: If the indole product is a solid, recrystallization is often the most effective method for achieving high purity.[2]
-
Acid-Base Extraction: While indoles have a weakly acidic N-H proton, this method should be used with caution as some indoles are sensitive to strong bases or acids.[2] It is generally less effective for separating the product from other nitrogen-containing impurities.
Data & Diagrams
Visualizing the Process
The following diagrams illustrate the core mechanism and a logical workflow for troubleshooting common issues.
Caption: The core reaction mechanism of the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting low yields.
Quantitative Data Summary
The choice of acid catalyst is a critical parameter. The optimal choice is substrate-dependent and often requires empirical screening.[2][3]
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Common Solvents | Typical Temperature | Key Considerations |
|---|---|---|---|---|
| Brønsted Acids | p-TsOH, H₂SO₄, HCl | Acetic Acid, Ethanol, Toluene | 80 °C to Reflux | Widely applicable but can cause degradation with sensitive substrates.[1][6] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Dichloromethane, Toluene, Neat | 25 °C to 170 °C | Can be milder and offer different regioselectivity. ZnCl₂ is a classic choice.[1][2][4] |
| Solid Acid/Solvent | Polyphosphoric Acid (PPA) | Neat (PPA as solvent) | 100 - 160 °C | Highly effective for difficult cyclizations but work-up can be challenging.[2][7] |
| Microwave | Various acids | Acetic Acid, DMSO, THF | 150 - 200 °C | Drastically reduces reaction times and can improve yields.[2] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Fischer Indole Synthesis (2-Phenylindole)
This protocol is adapted from established procedures for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[2][15]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric Acid (PPA) or Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol (for optional hydrazone pre-formation)
-
Glacial Acetic Acid (for optional hydrazone pre-formation)
Procedure:
-
(Optional: Pre-formation of Hydrazone) In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[2] Upon cooling, the hydrazone may precipitate and can be isolated. For a one-pot procedure, this mixture can be taken directly to the next step after solvent removal.
-
(Indolization with PPA) In a separate flask, pre-heat polyphosphoric acid (approx. 4g per 1.2g of hydrazone) to 100°C with vigorous stirring. Carefully add the crude hydrazone from step 1 (after removing ethanol) to the hot PPA.[2]
-
(Reaction) Heat the reaction mixture to 150-160°C for 10-15 minutes. The mixture will darken. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent).
-
(Work-up) Allow the mixture to cool to ~100°C and then carefully pour it onto a large amount of crushed ice with vigorous stirring. The solid product should precipitate.
-
(Purification) Collect the solid by vacuum filtration. Wash thoroughly with water, followed by a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from hot ethanol.[15]
Protocol 2: General Purification Strategy
-
Quench and Extract: After the reaction is complete, cool the mixture and pour it onto ice/water. If the product is soluble, extract with an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the combined organic layers to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid catalyst.[14] Follow with a water wash and then a brine wash.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography/Recrystallization: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Byproduct Formation in Indole Functionalization
Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during the chemical modification of indoles. The indole scaffold is a privileged structure in a vast number of pharmaceuticals and bioactive natural products, making its precise functionalization a critical task in synthetic chemistry. However, the rich and nuanced reactivity of the indole ring often leads to challenges with regioselectivity and the formation of undesired side products.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. By understanding the underlying mechanisms, you can proactively design experiments to minimize byproduct formation and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Regioselectivity Issues (N- vs. C-Alkylation)
One of the most frequent challenges in indole chemistry is controlling the site of alkylation. The indole nucleus possesses two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. However, under certain conditions, N1-alkylation can compete or even predominate.
Question: My reaction is producing a mixture of N-alkylated and C3-alkylated indoles. How can I selectively obtain the N-alkylated product?
Answer: Achieving selective N-alkylation requires conditions that enhance the nucleophilicity of the indole nitrogen over the C3 position. This is typically accomplished by deprotonating the N-H bond.
-
Underlying Principle: The indole N-H has a pKa of approximately 17 in DMSO, making it weakly acidic.[1] Using a strong base will generate the highly nucleophilic indolide anion, which preferentially reacts at the nitrogen.
-
Troubleshooting Steps:
-
Choice of Base: Employ a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (KOtBu).[1][2] The choice of base is critical; for instance, NaH is a common and effective choice for deprotonating indoles.[2]
-
Solvent Selection: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the indolide anion.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) to control the reaction and then add the alkylating agent.[1]
-
Moisture Control: Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH.[2]
-
Protocol for Selective N-Alkylation:
-
To a solution of the indole in anhydrous DMF at 0 °C under an inert atmosphere, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add 1.0-1.2 equivalents of the alkylating agent (e.g., alkyl halide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Question: I want to favor C3-alkylation. What conditions should I employ to minimize N-alkylation?
Answer: To favor C3-alkylation, you want to maintain the indole in its neutral form, where the C3 position is the most nucleophilic site.
-
Underlying Principle: In the absence of a strong base, the indole ring behaves as an electron-rich aromatic system, and electrophilic attack occurs preferentially at the C3 position due to the stability of the resulting intermediate.
-
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong bases that can deprotonate the indole nitrogen.
-
Catalyst Choice: Lewis acids or protic acids can be used to activate the electrophile, further promoting the Friedel-Crafts type alkylation at the C3 position. However, be mindful of acid-catalyzed dimerization/oligomerization.[3][4]
-
Modern Catalytic Methods: Transition-metal-catalyzed "borrowing hydrogen" reactions using iridium or nickel catalysts are highly effective for the C3-alkylation of indoles with alcohols, producing water as the only byproduct.[2][5]
-
Ligand-Controlled Regioselectivity: In some copper-hydride catalyzed reactions, the choice of ligand can dictate the regioselectivity between N- and C3-alkylation. For example, using DTBM-SEGPHOS can favor N-alkylation, while Ph-BPE can favor C3-alkylation.[6]
-
Data Summary: Controlling N- vs. C-Alkylation
| Parameter | Favors N-Alkylation | Favors C3-Alkylation | Rationale |
| Base | Strong Base (e.g., NaH, KOtBu)[1][2] | No Base or Weak Base | Strong bases generate the N-anion, which is highly nucleophilic. |
| Solvent | Polar Aprotic (e.g., DMF, THF)[1][2] | Non-polar or Protic (e.g., CH2Cl2, Toluene)[7][8] | Polar aprotic solvents stabilize the counter-ion of the base. |
| Catalyst | - | Lewis Acids, Protic Acids, Transition Metals (Ir, Ni, Pd)[2][5] | Catalysts can activate the electrophile for Friedel-Crafts type reactions. |
| Temperature | Often lower temperatures for deprotonation[1] | Can vary, sometimes elevated temperatures are needed[2] | Temperature can influence reaction rates and selectivity. |
Category 2: Preventing Polyalkylation in Friedel-Crafts Reactions
A common issue in Friedel-Crafts alkylation of indoles is the formation of polyalkylated products. Once the first alkyl group is introduced, the indole ring can become even more activated, leading to further alkylation.
Question: My Friedel-Crafts alkylation is yielding a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-alkylation?
Answer: Polyalkylation occurs because the product of the initial alkylation is often more reactive than the starting material. To prevent this, you can modulate the reactivity of the indole or the electrophile.
-
Troubleshooting Steps:
-
Use of Electron-Withdrawing Groups: If your synthesis allows, starting with an indole that has an electron-withdrawing group (e.g., nitro, cyano) can deactivate the ring and reduce the likelihood of polyalkylation.[9]
-
Protecting the Nitrogen: Attaching a protecting group to the indole nitrogen can modulate the reactivity of the ring system. Electron-withdrawing protecting groups like tosyl (Ts) or Boc decrease the nucleophilicity of the indole.[1]
-
Control Stoichiometry: Use a stoichiometric excess of the indole relative to the alkylating agent.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.
-
Choice of Electrophile: Using less reactive electrophiles can also help to avoid polyalkylation. For instance, highly reactive benzyl or allyl trichloroacetimidates can lead to complex mixtures.[9]
-
Workflow for Troubleshooting Polyalkylation
Caption: Decision workflow for addressing polyalkylation in indole functionalization.
Category 3: Controlling Regioselectivity in C-H Functionalization
Direct C-H functionalization is a powerful tool, but controlling which of the many C-H bonds on the indole ring reacts is a significant challenge. While the C3 and C2 positions are the most inherently reactive, functionalization at the C4, C5, C6, or C7 positions of the benzene ring is often desired.[10][11][12]
Question: I need to functionalize the C7 position of my indole, but the reaction is occurring at C2 or C3. How can I direct the reaction to C7?
Answer: Directing the functionalization to the less reactive positions on the benzene portion of the indole typically requires the use of a directing group.
-
Underlying Principle: A directing group is a functional group that is temporarily installed on the molecule (often at the N1 position) to chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby promoting its activation.[10][11]
-
Strategies for C7 Functionalization:
-
Phosphinoyl Directing Group: The use of a phosphinoyl-directing group on the indole nitrogen in the presence of a palladium catalyst and a pyridine-type ligand has been shown to direct arylation to the C7 position with high selectivity.[13]
-
P(O)tBu2 Directing Group: The N-P(O)tBu2 group can also direct C7 arylation using palladium catalysts.[11]
-
Hydroxamate Directing Group: For certain rhodium-catalyzed reactions, a hydroxamate directing group can facilitate C7 functionalization.[14]
-
Experimental Protocol for C7 Arylation (Conceptual):
-
Protection/Installation of Directing Group: Protect the indole nitrogen with a suitable directing group (e.g., di-tert-butylphosphinoyl).
-
C-H Activation/Coupling: In a reaction vessel, combine the N-protected indole, the coupling partner (e.g., an arylboronic acid), a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., pyridine), and a suitable solvent and oxidant.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere for the required time, monitoring by an appropriate analytical technique.
-
Deprotection: After purification of the C7-functionalized product, remove the directing group under appropriate conditions.
Diagram of Directing Group Strategy
Caption: Chelation of a metal catalyst by a directing group facilitates C-H activation at a specific position.
Category 4: Preventing Dimerization and Oligomerization
Under acidic conditions, indoles are prone to dimerization and oligomerization, which can significantly reduce the yield of the desired product.
Question: My reaction, which is run under acidic conditions, is producing a significant amount of an insoluble polymer-like byproduct. What is happening and how can I prevent it?
Answer: The formation of oligomeric byproducts is a classic side reaction for indoles in the presence of acid.[3][15]
-
Mechanism of Dimerization: The indole C3 position can be protonated to form an indoleninium cation. This electrophilic species can then be attacked by a molecule of neutral indole, leading to the formation of a dimer. This process can continue to form trimers and higher-order oligomers.[15]
-
Preventative Measures:
-
Minimize Acid Concentration: Use the minimum amount of acid necessary to catalyze the reaction.
-
Choice of Acid: In some cases, a Lewis acid may be a better choice than a protic acid.
-
Protect the C3 Position: If the desired functionalization is not at C3, blocking this position with a substituent can prevent the initial step of dimerization.
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.[16]
-
Temperature Control: Keep the reaction temperature as low as possible.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent- and ligand-induced switch of selectivity in gold(I)-catalyzed tandem reactions of 3-propargylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Navigating the Synthesis of 6-Methyl-2-phenyl-1H-indole: A Technical Support Guide for Scale-Up
Welcome to the comprehensive technical support center for the synthesis of 6-Methyl-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for scaling up this important chemical transformation. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemistry and provide a framework for robust process development.
Introduction: The Significance of this compound
The this compound scaffold is a key structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its synthesis, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will focus on the most common and scalable synthetic routes, offering solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound, providing concise answers and directing you to more detailed information within this guide.
Q1: Which is the most scalable and robust method for synthesizing this compound?
A1: The Fischer indole synthesis is generally the most widely used and scalable method for this class of compounds. It involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][2] For this compound, this would typically involve the reaction of (4-methylphenyl)hydrazine with acetophenone.
Q2: What are the primary safety concerns when working with the starting materials for the Fischer indole synthesis?
A2: The key starting material, (4-methylphenyl)hydrazine, is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. It is also an irritant and a sensitizer. Acetophenone is a combustible liquid and can cause serious eye irritation. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential, and all manipulations should be performed in a well-ventilated fume hood.
Q3: I am observing significant tar formation during my Fischer indole synthesis at a larger scale. What is the likely cause and how can I mitigate it?
A3: Tar formation is a common issue in Fischer indole synthesis, often exacerbated at scale due to localized overheating ("hot spots") and prolonged reaction times at elevated temperatures. The acidic conditions can promote polymerization of starting materials, intermediates, or the product. To mitigate this, ensure efficient and uniform heating and stirring. A gradual, controlled addition of the acid catalyst can also help to manage the exotherm.
Q4: My yield drops significantly when I try to scale up the reaction. What are the key factors to consider?
A4: A drop in yield during scale-up is often due to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration, promoting side reactions. The exothermic nature of the Fischer indole synthesis can also lead to thermal runaways in larger vessels if not properly controlled. Careful consideration of reactor design, stirring efficiency, and a well-defined heating and cooling protocol are crucial.
Q5: What are the most common impurities I should expect in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials ((4-methylphenyl)hydrazine and acetophenone), partially cyclized intermediates, and regioisomers if an unsymmetrical ketone is used (not the case here with acetophenone). Side reactions can also lead to the formation of dimers or polymers, especially under harsh acidic conditions.
Troubleshooting Guide: From Low Yield to Purification Headaches
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The acid catalyst may be old, hydrated, or not potent enough. | Use a fresh, anhydrous batch of the acid catalyst. Consider switching to a stronger acid, such as polyphosphoric acid (PPA) or Eaton's reagent. |
| Unstable Hydrazone Intermediate: The initially formed phenylhydrazone may be unstable under the reaction conditions. | In a "one-pot" procedure, ensure the conditions for hydrazone formation are optimal before proceeding to the cyclization step. Sometimes, isolating the hydrazone before cyclization can improve yields. | |
| Suboptimal Reaction Temperature: The reaction may not have reached the required activation energy for the key[3][3]-sigmatropic rearrangement. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be cautious of overheating, which can lead to decomposition. | |
| Formation of Multiple Side Products | Competing Side Reactions: The acidic conditions can promote various side reactions. | Optimize the reaction temperature and time to favor the desired product formation. A lower temperature for a longer duration might be beneficial. Ensure high-purity starting materials to minimize side reactions initiated by impurities. |
| Oxidation of Product: Indoles can be susceptible to oxidation, especially at high temperatures in the presence of air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. | |
| Difficulty in Product Purification | "Oiling Out" During Crystallization: The product may separate as an oil instead of a crystalline solid. | Ensure the correct solvent system and concentration are used for crystallization. Slow cooling and seeding with a small crystal of the pure product can promote proper crystallization. |
| Co-elution with Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Synthetic Strategies and Detailed Protocols
While several methods exist for the synthesis of 2-phenylindoles, the Fischer indole synthesis remains a robust and scalable choice. Below are detailed protocols for the synthesis of this compound via this classic route, along with an overview of alternative methods.
Fischer Indole Synthesis (Recommended for Scale-Up)
This method proceeds via the acid-catalyzed cyclization of the phenylhydrazone formed from (4-methylphenyl)hydrazine and acetophenone.[1][2]
Reaction Scheme:
Fischer Indole Synthesis Workflow
Step-by-Step Protocol:
-
Hydrazone Formation (One-Pot Procedure):
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add (4-methylphenyl)hydrazine (1.0 equivalent) and a solvent such as ethanol or acetic acid.[4]
-
To this solution, add acetophenone (1.05 equivalents) dropwise at room temperature.
-
A catalytic amount of glacial acetic acid can be added if not used as the solvent.[4]
-
The mixture is typically stirred at room temperature or slightly elevated temperature for 1-2 hours to ensure complete formation of the phenylhydrazone. Progress can be monitored by TLC or HPLC.
-
-
Indolization (Cyclization):
-
To the mixture containing the phenylhydrazone, add the acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice.[4] The amount of PPA can range from catalytic to being used as the solvent.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.[4] The reaction is exothermic, so controlled heating is crucial, especially at a larger scale.
-
Monitor the reaction progress by TLC or HPLC until the starting hydrazone is consumed (typically 1-3 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to about 70-80°C and then carefully pour it onto crushed ice or into cold water with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is neutral or slightly basic.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of ethanol and water.
-
If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate solvent system may be necessary.
-
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 65-85% |
| Purity (after recrystallization) | >98% |
| Reaction Temperature | 100-120°C |
| Reaction Time | 1-3 hours |
Bischler-Möhlau Indole Synthesis
An alternative route, the Bischler-Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an aniline.[5][6] For this compound, this would involve the reaction of phenacyl bromide with 4-methylaniline.
Reaction Scheme:
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. testbook.com [testbook.com]
- 3. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 6-Methyl-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific derivative, 6-Methyl-2-phenyl-1H-indole, presents a unique analytical challenge requiring a multi-faceted approach for unambiguous structural confirmation. This guide will compare and contrast the primary spectroscopic methods used for this purpose, supported by experimental data and protocols.
Synthetic Route: The Fischer Indole Synthesis
A common and effective method for synthesizing 2-substituted indole derivatives is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[2][3] In the case of this compound, the reaction proceeds between (4-methylphenyl)hydrazine and acetophenone.[1]
The mechanism involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement under acidic conditions, followed by cyclization and the elimination of ammonia to yield the final indole product.[2][4]
References
Comparing the bioactivity of 6-Methyl-2-phenyl-1H-indole with other indoles
An In-Depth Comparative Guide to the Bioactivity of 6-Methyl-2-phenyl-1H-indole
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry
The indole nucleus, a bicyclic structure fusing a benzene ring to a five-membered pyrrole ring, is designated a "privileged structure" in drug discovery.[1] This scaffold is prevalent in a vast array of natural products and synthetic compounds, demonstrating a remarkable capacity to bind to multiple receptors with high affinity.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5][6] Among the myriad of indole analogues, the 2-phenylindole framework has emerged as a particularly promising forerunner in the development of novel therapeutics.[1]
This guide provides a detailed comparative analysis of This compound , a specific derivative, against other relevant indole compounds. By examining its performance in key bioactivity assays, we aim to elucidate the structure-activity relationships (SAR) that govern its efficacy and provide researchers with a robust framework for its evaluation. We will delve into its anticancer, antimicrobial, and anti-inflammatory properties, supported by representative experimental data and detailed, self-validating protocols.
The 2-Phenylindole Core: A Versatile Pharmacophore
The bioactivity of the 2-phenylindole scaffold is profoundly influenced by the nature and position of substituents on both the indole ring system and the C2-phenyl group.[7][8] Modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.
-
Indole Ring Substitutions: Electron-donating groups (like the methyl group at C6 in our focus molecule) or electron-withdrawing groups (like halogens) can significantly impact the electron density of the indole nucleus, affecting its binding affinity and metabolic stability.
-
C2-Phenyl Ring Substitutions: Substituents on the C2-phenyl ring can extend into specific binding pockets of target enzymes or receptors. For instance, methanesulfonylphenyl groups have been shown to increase interaction with the hydrophobic residues within the COX-2 active site, enhancing anti-inflammatory selectivity.[9]
The strategic placement of these functional groups is a cornerstone of rational drug design, allowing medicinal chemists to fine-tune the pharmacological profile of the lead compound.
Focus Molecule: The Role of the C6-Methyl Group
In This compound , the key structural modification compared to its parent compound is the methyl group at the C6 position of the indole ring. This substitution is not trivial and imparts several key physicochemical changes:
-
Increased Lipophilicity: The methyl group enhances the molecule's hydrophobicity, which can improve its ability to cross cell membranes and potentially increase its volume of distribution.
-
Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density of the aromatic system, which may modulate interactions with biological targets.
-
Steric Influence: While small, the methyl group can provide a steric anchor that influences the compound's preferred binding conformation within a target's active site.
These subtle modifications can translate into significant differences in biological activity, as we will explore in the following comparative analysis.
Comparative Bioactivity Analysis
To objectively assess the potential of this compound, we compare its activity with its parent compound (2-Phenyl-1H-indole) and another well-studied analogue (5-Fluoro-2-phenyl-1H-indole) across three key therapeutic areas. The data presented in the tables are representative values derived from published studies on analogous compounds to illustrate expected trends.
Anticancer Activity
Indole derivatives exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[3][10] The antiproliferative potential is often evaluated against a panel of cancer cell lines.
Table 1: Representative Antiproliferative Activity (IC₅₀, µM) of Indole Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | 4.5 | 7.2 | 5.8 |
| 2-Phenyl-1H-indole | 12.8 | 18.5 | 15.1 |
| 5-Fluoro-2-phenyl-1H-indole | 3.1 | 5.5 | 4.2 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 |
Causality: The enhanced potency of the substituted indoles over the parent compound highlights the importance of ring modifications. The electron-donating methyl group in This compound appears to confer a significant increase in activity, potentially by enhancing membrane permeability or favorable interactions at the target site. The highly electronegative fluorine atom in the 5-fluoro analogue often leads to even greater potency, a common observation in medicinal chemistry.[11]
Antimicrobial Activity
The indole scaffold is a valuable starting point for developing new antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria.[5][12][13] The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC).
Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Indole Derivatives
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 16 | 64 |
| 2-Phenyl-1H-indole | 64 | >128 |
| 5-Fluoro-2-phenyl-1H-indole | 8 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Causality: Most simple indole derivatives show better activity against Gram-positive bacteria than Gram-negative bacteria.[12] The outer membrane of Gram-negative bacteria presents a formidable barrier that limits drug penetration. The increased lipophilicity imparted by the methyl and fluoro substituents likely enhances the compounds' ability to disrupt or traverse bacterial membranes, resulting in lower MIC values compared to the unsubstituted parent indole.
Anti-inflammatory Activity
Many 2-phenylindole derivatives function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][14] Another key mechanism is the suppression of pro-inflammatory mediators like nitric oxide (NO) in activated macrophages.[15]
Table 3: Representative Anti-inflammatory Activity of Indole Derivatives
| Compound | COX-2 Inhibition (IC₅₀, µM) | NO Inhibition in LPS-Stimulated Macrophages (% at 10 µM) |
| This compound | 7.8 | 65.2% |
| 2-Phenyl-1H-indole | 25.1 | 30.5% |
| 5-Fluoro-2-phenyl-1H-indole | 6.2 | 72.8% |
| Indomethacin (Control) | 0.9 | 85.0% |
Causality: The data suggests that substitutions on the indole ring are crucial for potent anti-inflammatory activity. The methyl group in This compound significantly improves both COX-2 inhibition and suppression of NO production compared to the parent compound. This aligns with findings that substitutions at positions 5 or 6 can enhance biological activity.[15]
Visualizing Structure-Activity Relationships and Workflows
To better understand the principles discussed, the following diagrams illustrate key concepts.
Caption: General Structure-Activity Relationship (SAR) for 2-phenylindoles.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Experimental Methodologies
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Here, we provide step-by-step methodologies for the key assays discussed.
Protocol 1: In Vitro Anticancer Cell Viability (MTT Assay)
This assay quantitatively assesses the ability of a compound to inhibit cell proliferation.[16]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours under the same conditions. This duration is critical to observe the full antiproliferative effect.[18]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate for 10 minutes on a shaker.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
-
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (bacterial growth) is observed.
-
Step-by-Step Protocol:
-
Inoculum Preparation: Select 2-3 isolated bacterial colonies from an overnight agar plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the indole compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control with a standard antibiotic (e.g., Ciprofloxacin).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the growth control.
-
Protocol 3: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[21][22]
-
Principle: NO is an unstable molecule that rapidly oxidizes to stable nitrite (NO₂⁻) in aqueous solution. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically. The intensity of the color is proportional to the nitrite concentration.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the indole compounds for 1 hour. This step allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Color Development: Incubate at room temperature for 10-15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the NO inhibition as a percentage relative to the LPS-stimulated control. A preliminary MTT assay is essential to ensure the observed inhibition is not due to cytotoxicity.[21]
-
Conclusion and Future Directions
The comparative analysis indicates that This compound represents a significant improvement over its parent scaffold, 2-phenyl-1H-indole, across anticancer, antimicrobial, and anti-inflammatory activities. The C6-methyl substitution consistently enhances potency, likely through favorable modulation of the compound's lipophilicity and electronic properties. While halogenated analogues like 5-fluoro-2-phenyl-1H-indole may offer slightly greater activity in some assays, the methyl-substituted compound provides a strong, balanced profile, making it a compelling lead candidate for further development.
Future research should focus on expanding the SAR by synthesizing analogues with different alkyl or functional groups at the C6 position and exploring substitutions on the C2-phenyl ring. In vivo studies in relevant animal models are the logical next step to validate the promising in vitro bioactivity and to assess the pharmacokinetic and safety profiles of these potent indole derivatives.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 13. scilit.com [scilit.com]
- 14. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. apec.org [apec.org]
- 20. myadlm.org [myadlm.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylindoles: Scaffolds for Diverse Pharmacological Activities
The 2-phenylindole nucleus is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that can bind to multiple, distinct biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery.[1][2] The inherent versatility of the 2-phenylindole core, with its multiple sites for chemical modification, has allowed for the development of derivatives with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for 2-phenylindole derivatives across these key therapeutic areas. By examining how specific structural modifications influence biological potency and selectivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts.
SAR for Anticancer Activity
2-Phenylindoles have been extensively investigated as anticancer agents, with many derivatives showing potent cytotoxicity against various cancer cell lines.[3][4] The mechanism often involves disruption of tubulin polymerization or modulation of hormone receptors like the estrogen receptor (ER), particularly in breast cancer.[5] The core SAR strategy revolves around substitutions at three primary locations: the indole nitrogen (N-1), the C-5 position of the indole ring, and the 2-phenyl ring.
Key Structural Modifications and Their Impact:
-
Indole N-1 Position:
-
Unsubstitution (N-H): The presence of a hydrogen at the N-1 position is often crucial for activity, as it can act as a hydrogen bond donor, interacting with target proteins.
-
Alkylation: Small alkyl substitutions on the N-1 nitrogen are generally well-tolerated or can sometimes enhance activity. However, large, bulky groups often lead to a decrease in potency, likely due to steric hindrance at the binding site.[6]
-
-
Indole C-5 Position:
-
Hydroxylation (-OH): A hydroxyl group at the C-5 position is a key feature for high-affinity estrogen receptor binding, mimicking the natural ligand estradiol. This is particularly important for activity in ER-positive breast cancer cell lines like MCF-7.[5]
-
Other Substituents: The introduction of other functional groups at C-5 can modulate activity, but the hydroxyl group remains a critical pharmacophore for ER-targeted compounds.
-
-
The 2-Phenyl Ring:
-
Hydroxylation: Similar to the C-5 position, a hydroxyl group on the 2-phenyl ring (particularly at the 4'-position) can significantly enhance antiproliferative activity by providing an additional hydrogen bonding point.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -F, -Cl, -NO2) on the 2-phenyl ring can increase cytotoxic activity. This is a common strategy in drug design to enhance binding affinity or alter the electronic properties of the molecule.
-
-
Bis-indole Structures:
-
Linking two 2-phenylindole scaffolds can lead to compounds with significantly enhanced antiproliferative activity. This strategy may increase binding affinity by engaging with multiple sites on the target protein or by inducing receptor dimerization.[5]
-
Comparative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-phenylindole derivatives against the ER-positive (MCF-7) human breast cancer cell line.
| Compound ID | N-1 Substitution | Indole C-5 Substitution | 2-Phenyl Ring Substitution | IC50 (µM) vs. MCF-7 Cells | Reference |
| A | -H | -OH | 4'-OH | > 50 | [5] |
| B (Bis-indole) | -H | -OH | 4'-OH (linked) | 2.71 | [5] |
| C (CA-4 Conjugate) | -H | -OH | 4'-O-(Combretastatin A4 moiety) | 1.86 | [5] |
This table illustrates that while the basic hydroxylated 2-phenylindole scaffold (A) has weak activity, creating a bis-indole (B) or conjugating it with a known cytotoxic agent like Combretastatin A4 (C) dramatically increases potency.
SAR Summary for Anticancer Activity
Caption: Key SAR insights for 2-phenylindole anticancer activity.
SAR for Antimicrobial Activity
The 2-phenylindole scaffold has also emerged as a promising framework for developing novel antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[7][8] Several derivatives have shown potent bactericidal activity, and SAR studies have identified key structural features required for this effect.[7] A notable target for some of these compounds is Polyketide Synthase 13 (Pks13), an essential enzyme for Mtb survival.[9]
Key Structural Modifications and Their Impact:
-
Indole Ring (Ring A & B):
-
C-7 Position: Replacing a methyl group with a methoxy group at the C-7 position has been shown to significantly improve aqueous solubility without compromising potency, a critical factor for drug development.[7]
-
Pharmacophore Essentiality: The core indole structure is considered a key pharmacophore required for cellular activity.[7]
-
-
2-Phenyl Ring (Ring C):
-
Modifications to this ring are expected to have the greatest impact on physicochemical properties like solubility while potentially retaining potency.[7]
-
In studies targeting Pks13, a phenol group at the 2-position was found to be solvent-exposed, suggesting that substitutions at this position can be tailored to improve properties without losing key binding interactions.[9]
-
-
Indole N-1 Position:
-
Substitution at the N-1 position with bulky aromatic groups can be favorable. For instance, replacing a hydrogen with a phenyl group can significantly increase antitubercular activity.[8] This contrasts with the SAR for some anticancer activities, highlighting target-specific requirements.
-
Comparative Data for Anti-Mycobacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) of select 2-phenylindole derivatives against the Mtb H37Rv strain.
| Compound ID | Key Structural Features | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| 1 | Basic 2-phenylindole scaffold | 3.1 | [7] |
| 8 | Methoxy at C-7 | 3.1 (Improved Solubility) | [7] |
| 18 | N-phenyl substitution, other mods | 2 | [8] |
| 45 | Optimized N-phenyl derivative | 0.0625 | [9] |
| 58 | Optimized N-phenyl derivative | 0.125 | [9] |
This data demonstrates a clear progression. The basic scaffold (1) has moderate activity. Modifying for solubility retains potency (8). Guided optimization, particularly at the N-1 position (18, 45, 58), leads to compounds with exceptional potency.
SAR Summary for Antimicrobial Activity
Caption: Key SAR insights for 2-phenylindole antimicrobial activity.
SAR for Anti-inflammatory Activity
While less extensively explored than their anticancer and antimicrobial applications, 2-phenylindoles have also shown promise as anti-inflammatory agents.[1] The indole ring is a well-known scaffold in anti-inflammatory drugs (e.g., Indomethacin). The activity of 2-phenylindole derivatives is often linked to the inhibition of enzymes like cyclooxygenase (COX).
Key Structural Modifications and Their Impact:
-
General Observations: The anti-inflammatory potential of the indole scaffold is well-established.[10] For 2-phenylindoles, SAR studies are less mature, but initial findings suggest that substitutions on both the indole and phenyl rings are critical for activity.
-
Analogs: Studies on related "indandione" derivatives, which share structural similarities, have shown that bromo-substitutions can confer potent anti-inflammatory activity in animal models.[11] This suggests that halogenation could be a viable strategy for enhancing the anti-inflammatory properties of 2-phenylindoles.
-
Need for Further Research: Detailed SAR studies that systematically vary substituents and correlate them with activity against specific inflammatory targets (e.g., COX-1 vs. COX-2) are needed to fully elucidate the potential of this scaffold in treating inflammation.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.
A. Synthesis Protocol: Fischer Indole Synthesis of 2-Phenylindole
The Fischer indole synthesis is a classic and reliable method for preparing the 2-phenylindole scaffold.[12][13][14] It involves the acid-catalyzed cyclization of a phenylhydrazone.
Workflow Diagram:
Caption: Workflow for Fischer Indole Synthesis.
Step-by-Step Protocol:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).[6]
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Cool the flask in an ice bath to facilitate the precipitation of the solid acetophenone phenylhydrazone.
-
Filter the product, wash it with dilute HCl followed by rectified spirit, and recrystallize from ethanol.[6]
-
-
Fischer Indole Cyclization:
-
Place the dried phenylhydrazone (0.15 mol) in a beaker containing an excess of polyphosphoric acid (approx. 180 g).[6] Alternatively, anhydrous zinc chloride can be used as the catalyst with heating to 180 °C.[12]
-
Heat the mixture, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Extract the product into an organic solvent such as dichloromethane.[12]
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.[12]
-
Purify the crude product using flash column chromatography over silica gel to afford pure 2-phenylindole.[12]
-
B. Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test 2-phenylindole compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural findings of phenylindoles as cytotoxic antimitotic agents in human breast cancer cell lines through multiple validated QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiinflammatory activity of two phenylindandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 13. Preparation of 2-phenylindole | PDF [slideshare.net]
- 14. studylib.net [studylib.net]
A Comparative Spectroscopic Guide to 6-Methyl-2-phenyl-1H-indole and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle differences in the substitution pattern on a core scaffold can lead to vastly different biological activities. This guide provides an in-depth spectroscopic comparison of 6-Methyl-2-phenyl-1H-indole and its key positional isomers, offering a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The indole nucleus is a privileged scaffold in medicinal chemistry, and its substituted derivatives are of significant interest. Differentiating between isomers such as 4-Methyl-2-phenyl-1H-indole, 5-Methyl-2-phenyl-1H-indole, 7-Methyl-2-phenyl-1H-indole, and the N- and 3-methylated analogues is paramount. This guide will delve into the experimental data that allows for their unambiguous identification.
Molecular Structures of the Isomers
The isomers under comparison in this guide are depicted below. Their distinct substitution patterns give rise to unique spectroscopic fingerprints.
Figure 1: Chemical structures of the investigated this compound isomers.
Experimental Protocols
A standardized approach to sample preparation and data acquisition is crucial for a valid spectroscopic comparison.
Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]
Figure 2: Generalized workflow of the Fischer Indole Synthesis.
Step-by-Step Protocol:
-
Hydrazone Formation: To a solution of the appropriately substituted phenylhydrazine hydrochloride (1 equivalent) in ethanol, add acetophenone (1 equivalent). Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.
-
Indolization: After cooling, the hydrazone is subjected to cyclization. A common method involves heating the hydrazone in a high-boiling solvent with a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a protic acid like polyphosphoric acid (PPA).[2]
-
Work-up and Purification: The reaction mixture is cooled and then poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed as KBr pellets.
-
Mass Spectrometry: Mass spectra were acquired on a Waters Xevo TQ-S mass spectrometer using electron ionization (EI) at 70 eV.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using methanol as the solvent.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectra provide a wealth of information for distinguishing between the isomers, primarily based on the chemical shifts and coupling patterns of the aromatic and methyl protons.
| Isomer | Methyl (CH₃) Signal (δ, ppm) | H-3 Proton (δ, ppm) | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) |
| This compound | ~2.4 (s, 3H) | ~6.7 (d, 1H) | 7.0-7.6 (m) | ~8.1 (br s, 1H) |
| 4-Methyl-2-phenyl-1H-indole | ~2.5 (s, 3H) | ~6.8 (d, 1H) | 6.9-7.6 (m) | ~8.2 (br s, 1H) |
| 5-Methyl-2-phenyl-1H-indole | ~2.4 (s, 3H) | ~6.7 (d, 1H) | 7.0-7.6 (m) | ~8.0 (br s, 1H) |
| 7-Methyl-2-phenyl-1H-indole | ~2.5 (s, 3H) | ~6.7 (d, 1H) | 6.9-7.6 (m) | ~8.1 (br s, 1H) |
| 1-Methyl-2-phenyl-1H-indole | ~3.7 (s, 3H, N-CH₃) | ~6.5 (s, 1H) | 7.1-7.6 (m) | Absent |
| 3-Methyl-2-phenyl-1H-indole | ~2.5 (s, 3H) | Absent | 7.2-7.6 (m) | ~8.1 (br s, 1H) |
Key Differentiating Features in ¹H NMR:
-
N-Methyl vs. C-Methyl: The most straightforward distinction is for 1-Methyl-2-phenyl-1H-indole , where the methyl signal appears significantly downfield (around 3.7 ppm) due to its attachment to the nitrogen atom, and the characteristic broad NH proton signal is absent.[3]
-
Absence of H-3 Proton: 3-Methyl-2-phenyl-1H-indole is uniquely identified by the absence of the signal for the proton at the C-3 position of the indole ring.[4]
-
Aromatic Region Splitting Patterns: The substitution pattern on the benzene ring of the indole nucleus significantly affects the splitting patterns of the aromatic protons. For instance, the 7-methyl isomer will show a distinct set of couplings for the protons at positions 4, 5, and 6 compared to the 4-, 5-, or 6-methyl isomers. Detailed analysis of these coupling constants is essential for unambiguous assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the methyl and quaternary carbons being particularly diagnostic.
| Isomer | Methyl (CH₃) Signal (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-3a (δ, ppm) | C-7a (δ, ppm) |
| This compound | ~21.5 | ~137 | ~100 | ~129 | ~136 |
| 4-Methyl-2-phenyl-1H-indole | ~18.5 | ~137 | ~101 | ~129 | ~136 |
| 5-Methyl-2-phenyl-1H-indole | ~21.3 | ~137 | ~100 | ~129 | ~135 |
| 7-Methyl-2-phenyl-1H-indole | ~16.5 | ~137 | ~101 | ~129 | ~136 |
| 1-Methyl-2-phenyl-1H-indole | ~31.3 (N-CH₃) | ~141 | ~101 | ~128 | ~138 |
| 3-Methyl-2-phenyl-1H-indole | ~9.8 | ~134 | ~109 | ~130 | ~136 |
Key Differentiating Features in ¹³C NMR:
-
N-Methyl vs. C-Methyl: Similar to ¹H NMR, the 1-Methyl isomer shows a downfield N-methyl carbon signal around 31.3 ppm.[2]
-
Substituted Carbon Chemical Shifts: The position of the methyl group directly influences the chemical shifts of the attached and adjacent carbons in the indole ring, providing a clear method for differentiation. For example, the chemical shift of the methyl carbon itself varies depending on its position (e.g., ~16.5 ppm for the 7-methyl vs. ~21.5 ppm for the 6-methyl isomer).
-
Quaternary Carbon Shifts: The chemical shifts of the quaternary carbons (C-3a and C-7a) are also sensitive to the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the N-H stretching vibration, which is present in all isomers except the 1-methyl derivative.
| Isomer | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| This compound | ~3400-3450 | ~3050-3100 | ~1600, ~1450-1500 | ~740-760, ~800-840 |
| 4-Methyl-2-phenyl-1H-indole | ~3400-3450 | ~3050-3100 | ~1600, ~1450-1500 | Varies with substitution |
| 5-Methyl-2-phenyl-1H-indole | ~3400-3450 | ~3050-3100 | ~1600, ~1450-1500 | Varies with substitution |
| 7-Methyl-2-phenyl-1H-indole | ~3400-3450 | ~3050-3100 | ~1600, ~1450-1500 | Varies with substitution |
| 1-Methyl-2-phenyl-1H-indole | Absent | ~3050-3100 | ~1600, ~1450-1500 | Varies with substitution |
| 3-Methyl-2-phenyl-1H-indole | ~3400-3450 | ~3050-3100 | ~1600, ~1450-1500 | Varies with substitution |
Key Differentiating Features in IR Spectroscopy:
-
N-H Stretch: The presence of a sharp to moderately broad peak in the 3400-3450 cm⁻¹ region is indicative of the N-H stretch of the indole ring.[5] The absence of this peak is a definitive marker for the 1-Methyl isomer.[6]
-
Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic rings, although overlap and complexity can sometimes make definitive assignments challenging.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of these isomers will produce a molecular ion peak (M⁺˙) at m/z 207. The fragmentation patterns, however, can offer clues to the substitution pattern.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 207 | 206 ([M-H]⁺), 178 ([M-CH₃-HCN]⁺), 130, 103, 77 |
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion: All isomers will exhibit a prominent molecular ion peak at m/z 207, confirming their elemental composition (C₁₅H₁₃N).
-
[M-H]⁺ and [M-CH₃]⁺ Fragments: The relative abundance of the [M-H]⁺ (m/z 206) and [M-CH₃]⁺ (m/z 192) fragments can vary depending on the stability of the resulting ions. For C-methylated isomers, the loss of a methyl radical is a common fragmentation pathway.[7]
-
Further Fragmentation: Subsequent fragmentation pathways, such as the loss of HCN from the indole ring, will lead to common fragment ions across the isomers, making differentiation based solely on lower mass fragments more challenging. However, high-resolution mass spectrometry can aid in confirming the elemental composition of fragment ions.
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the indole and phenyl rings.
| Isomer | λmax (nm) |
| 2-Phenylindole Core | ~240, ~310 |
Key Differentiating Features in UV-Vis Spectroscopy:
-
The position of the methyl group on the indole ring generally causes minor shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent 2-phenylindole scaffold. These shifts are often subtle and may be influenced by the solvent.[8]
-
The 1-Methyl isomer may show a slight blue shift (hypsochromic shift) compared to the N-H containing isomers due to the alteration of the electronic nature of the indole nitrogen.
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy are the most powerful tools for definitive structural elucidation, with the chemical shifts of the methyl groups and the presence or absence of specific proton signals providing clear differentiation. IR spectroscopy offers a rapid method to distinguish N-methylated isomers from those with an N-H bond. Mass spectrometry confirms the molecular weight and can provide some structural clues through fragmentation analysis. While UV-Vis spectroscopy is less specific for isomer differentiation, it provides valuable information about the electronic structure of the chromophore. By combining the data from these techniques, researchers can confidently characterize their synthesized indole derivatives, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Visualizer loader [nmrdb.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. 1-Methyl-2-phenylindole(3558-24-5) IR2 spectrum [chemicalbook.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 6-Methyl-2-phenyl-1H-indole: A Comparative Guide for Researchers
For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical yet often challenging endeavor. This guide provides an in-depth, technical framework for validating the MoA of 6-Methyl-2-phenyl-1H-indole, a compound of interest within the versatile indole class of molecules. We will explore a primary hypothesis based on structurally related compounds and present a comparative analysis with alternative mechanisms associated with the indole scaffold. This guide is designed to be a practical resource, offering detailed experimental protocols and the rationale behind their application.
The Enigma of this compound: From Structure to Function
Primary Hypothesis: An Allosteric Modulator of the Cannabinoid Receptor 1 (CB1)
A compelling starting point for investigating the MoA of this compound comes from the detailed characterization of a structurally similar compound, 6-Methyl-3-(2-nitro-1-(thiophen-2yl)ethyl)-2-phenyl-1H-indole (ZCZ011).[6][7][8] Extensive in vitro studies have identified ZCZ011 as an allosteric agonist of the cannabinoid receptor 1 (CB1).[6][7][8][9] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a nuanced approach to modulating receptor activity with the potential for improved therapeutic profiles compared to traditional orthosteric agonists.[6][7]
The structural similarity between this compound and ZCZ011 strongly suggests that the former may also interact with the CB1 receptor. This hypothesis forms the initial and most promising avenue for experimental validation.
The CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, CB1 receptor activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7][8]
Figure 1: Hypothesized CB1 Receptor Signaling Pathway for this compound.
Comparative Analysis: Alternative Mechanisms of Action for Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide array of biological targets.[1][3] Therefore, a comprehensive validation strategy should also consider alternative MoAs as points of comparison and for potential counter-screening.
| Potential Target | Associated Biological Activity | Key Signaling Pathway(s) | Reference Compounds |
| 5-HT2C Receptor | Regulation of appetite, mood, and other CNS functions.[10] | Gq-coupled; Phospholipase C activation leading to IP3 and DAG formation.[10] | Lorcaserin, mCPP[10] |
| Topoisomerase II | Inhibition of DNA replication and repair in cancer cells.[11] | DNA cleavage and religation cycle.[11] | Etoposide, Doxorubicin |
| Pks13 (M. tuberculosis) | Inhibition of mycolic acid biosynthesis, essential for the bacterial cell wall.[12] | Fatty acid condensation.[12] | N-phenylindole derivatives[12] |
| EGFR/VEGFR-2 Kinases | Inhibition of tumor growth and angiogenesis.[13] | Tyrosine kinase phosphorylation cascades.[13] | Erlotinib, Sunitinib |
Experimental Workflows for MoA Validation
The following section outlines detailed, step-by-step protocols to systematically investigate the hypothesized interaction of this compound with the CB1 receptor and to screen for activity at other potential targets.
Workflow for Validating CB1 Receptor Activity
This workflow is designed to determine if this compound binds to and modulates the activity of the CB1 receptor.
Figure 2: Experimental workflow for validating CB1 receptor activity.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine if this compound binds to the CB1 receptor and to calculate its binding affinity (Ki).
-
Materials:
-
HEK293 cells stably expressing human CB1 receptor (hCB1).
-
Membrane preparation from hCB1-HEK293 cells.
-
[³H]CP55,940 (a high-affinity orthosteric CB1 agonist radioligand).
-
This compound.
-
WIN 55,212-2 (a known CB1 agonist for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add hCB1 cell membranes, [³H]CP55,940, and varying concentrations of the test compound or control.
-
For total binding, add only membranes and radioligand.
-
For non-specific binding, add membranes, radioligand, and a high concentration of WIN 55,212-2.
-
Incubate at 30°C for 60-90 minutes.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold binding buffer.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
-
Protocol 2: cAMP Accumulation Assay
-
Objective: To assess the functional effect of this compound on CB1 receptor signaling by measuring its impact on forskolin-stimulated cAMP levels.
-
Materials:
-
hCB1-HEK293 cells.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
CP55,940 (as a positive control agonist).
-
-
Procedure:
-
Plate hCB1-HEK293 cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with varying concentrations of this compound or CP55,940 for 15-30 minutes.
-
Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-5 µM) for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Generate dose-response curves and calculate the EC₅₀ and Emax values.
-
Protocol 3: ERK Phosphorylation Assay
-
Objective: To investigate the effect of this compound on a key downstream signaling pathway of the CB1 receptor.
-
Materials:
-
hCB1-HEK293 cells.
-
Assay kit for phosphorylated ERK1/2 (p-ERK1/2) (e.g., AlphaLISA or Western blot).
-
-
Procedure:
-
Starve hCB1-HEK293 cells in serum-free media for several hours.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
Lyse the cells and measure the levels of p-ERK1/2 and total ERK1/2 using the selected assay method.
-
Normalize p-ERK1/2 levels to total ERK1/2 and generate dose- and time-response curves.
-
Comparative Screening Assays
To ensure the selectivity of this compound and to explore alternative MoAs, a panel of counter-screening assays should be performed.
Protocol 4: 5-HT2C Receptor Functional Assay (Calcium Flux)
-
Objective: To determine if this compound activates the 5-HT2C receptor.
-
Materials:
-
Cells expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin or a known 5-HT2C agonist as a positive control.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
-
Procedure:
-
Load the 5-HT2C expressing cells with the calcium-sensitive dye.
-
Add varying concentrations of this compound or the positive control to the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Generate dose-response curves to determine if the compound induces a calcium response.
-
Protocol 5: Topoisomerase II Relaxation Assay
-
Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase II.[11]
-
Materials:
-
Human topoisomerase IIα or IIβ enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
ATP and reaction buffer.
-
Etoposide as a positive control inhibitor.
-
Agarose gel electrophoresis system.
-
-
Procedure:
-
Set up reactions containing the supercoiled DNA substrate, topoisomerase II enzyme, ATP, and different concentrations of this compound or etoposide.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction and separate the DNA topoisomers (supercoiled vs. relaxed) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a DNA intercalating dye. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the vehicle control.
-
Data Interpretation and Path Forward
The collective data from these experiments will provide a comprehensive profile of the pharmacological activity of this compound.
| Expected Outcome | Interpretation | Next Steps |
| Binds to CB1, shows agonist activity in functional assays. | Confirms the primary hypothesis. The compound is a CB1 agonist. | Proceed with in vivo studies to assess therapeutic potential and side effect profile. |
| Binds to CB1, but shows no agonist activity alone; enhances the effect of an orthosteric agonist. | The compound is a positive allosteric modulator (PAM) of the CB1 receptor. | Characterize the nature of allosteric modulation in more detail. |
| No activity at CB1, but shows activity in a counter-screen assay (e.g., 5-HT2C activation). | The primary hypothesis is incorrect. The compound acts on an alternative target. | Focus on validating the new MoA with further secondary and tertiary assays. |
| No activity in any of the tested assays. | The MoA is not among the hypothesized targets. | Employ broader screening approaches such as target-agnostic phenotypic screening or affinity-based proteomics to identify novel targets. |
By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently validate the mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H13N) [pubchemlite.lcsb.uni.lu]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1 H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 6-Methyl-2-phenyl-1H-indole
Introduction: Beyond the Primary Target
In the landscape of drug discovery and chemical probe development, the identification of a potent "hit" compound is merely the opening chapter. The true measure of a compound's utility and potential for therapeutic development lies in its selectivity. A molecule that promiscuously interacts with numerous cellular targets can lead to unforeseen off-target effects, toxicity, or a convoluted mechanism of action that complicates further development. This guide provides an in-depth, technical framework for assessing the cross-reactivity of a novel compound, using 6-Methyl-2-phenyl-1H-indole as a central example.
This compound is a heterocyclic compound belonging to the indole class, a scaffold prevalent in many biologically active molecules.[1] Initial screenings of a compound library identified 2-phenylindole derivatives as having potential inhibitory activity against nitric oxide synthase (NOS) and NFκB, key mediators of inflammation.[2] This guide will therefore proceed under the hypothesis that this compound's primary mechanism of action is the inhibition of a kinase upstream of NFκB activation. For the purpose of this comparative study, we will posit its primary target as the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) , a critical node in the canonical NFκB signaling pathway.
This guide is designed for researchers, scientists, and drug development professionals. It will not only present data but also delve into the causality behind the experimental choices, ensuring a trustworthy and authoritative exploration of how to comprehensively profile a compound's selectivity. We will compare this compound (referred to as Cmpd-X ) with two well-characterized kinase inhibitors:
-
Staurosporine: A potent but notoriously non-selective protein kinase inhibitor, serving as a promiscuous control.
-
TPCA-1 (a.k.a. BMS-345541): A known, highly selective IKKβ inhibitor, serving as our benchmark for selectivity.
The objective is to construct a multi-faceted selectivity profile for Cmpd-X, moving from broad, high-throughput screens to more focused, cell-based functional assays.
Part 1: Foundational Biochemical Profiling – Casting a Wide Net
The initial step in any cross-reactivity study is to understand the compound's behavior in a simplified, cell-free system. Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein, typically an enzyme, without the complexities of a cellular environment.[3]
Kinase Panel Screening: The 10,000-Foot View
Rationale: Given our hypothesis that Cmpd-X is a kinase inhibitor, the most logical starting point is a broad kinase panel screen. This approach simultaneously tests the compound against hundreds of purified kinases, offering a rapid and comprehensive overview of its potential targets and off-targets across the kinome.[3] Service providers offer panels of over 400 kinases, providing a robust dataset for initial assessment.
Experimental Protocol: Broad Kinase Panel Screen (e.g., KINOMEscan™)
-
Compound Preparation: Dissolve Cmpd-X, Staurosporine, and TPCA-1 in 100% DMSO to create 10 mM stock solutions.
-
Assay Concentration: Prepare a working concentration of 10 µM for each compound. This relatively high concentration is used for an initial screen to catch even weak interactions.
-
Binding Assay: The assay typically involves a proprietary, competition-based binding assay. An immobilized active-site directed ligand is used as a probe for each kinase. The ability of the test compound (e.g., Cmpd-X) to displace this probe is measured.[4]
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for a DNA-tagged kinase. The results are expressed as a percentage of the DMSO control (% Control).
-
Hit Criteria: A common threshold for a "hit" is a % Control value of <35%, indicating significant displacement of the probe by the test compound.
| Compound | Primary Target (IKKβ) % Control | Total Kinases Screened | Hits (% Control < 35) | Selectivity Score (S-Score) |
| Cmpd-X (Hypothetical) | 12 | 468 | 15 | 0.032 (15/468) |
| Staurosporine | 1 | 468 | 225 | 0.481 (225/468) |
| TPCA-1 | 8 | 468 | 3 | 0.006 (3/468) |
Interpretation: The hypothetical data reveals that Cmpd-X, while showing potent binding to our target IKKβ, also interacts with 14 other kinases at this concentration. This profile is significantly more selective than the highly promiscuous Staurosporine but less selective than the benchmark inhibitor, TPCA-1. The off-target hits must be identified and validated in subsequent assays.
Dose-Response Affinity Determination
Rationale: For the primary target and any significant off-target hits identified in the initial screen, it is crucial to determine the binding affinity (Kd) or inhibitory concentration (IC50). This quantitative measure allows for a direct comparison of the compound's potency at different targets. A large window between the on-target and off-target potencies is a key indicator of a selective compound.[4]
Experimental Protocol: Radiometric Kinase Inhibition Assay (for IKKβ)
-
Reaction Setup: Prepare a reaction mixture containing purified, recombinant IKKβ enzyme, a specific peptide substrate (e.g., IκBα peptide), and ATP co-factor in kinase buffer.
-
Compound Titration: Serially dilute Cmpd-X, Staurosporine, and TPCA-1 to achieve a range of concentrations (e.g., from 1 nM to 100 µM).
-
Initiation: Add [γ-33P]-ATP to the reaction mixture to initiate the kinase reaction. This radiolabeled ATP allows for the direct measurement of substrate phosphorylation.[4]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination & Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]-ATP.
-
Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | IKKβ IC50 (nM) | Off-Target 1 (e.g., SRC) IC50 (nM) | Off-Target 2 (e.g., LCK) IC50 (nM) | Selectivity Window (Off-Target 1 / IKKβ) |
| Cmpd-X (Hypothetical) | 50 | 1,200 | 3,500 | 24-fold |
| Staurosporine | 5 | 7 | 6 | 1.4-fold |
| TPCA-1 | 30 | >10,000 | >10,000 | >333-fold |
Interpretation: This quantitative analysis reinforces the initial screening data. Cmpd-X shows a respectable 24-fold selectivity for IKKβ over its strongest identified off-target, SRC kinase. While promising, this is substantially lower than the >333-fold selectivity demonstrated by TPCA-1. Staurosporine confirms its lack of selectivity with near-equal potency against all three kinases.
Part 2: Cellular Target Engagement & Functional Selectivity
Biochemical assays are invaluable but do not always reflect a compound's behavior in a living cell.[3][4] Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its intended target in the complex cellular milieu, and produce the desired functional outcome.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement
Rationale: CETSA is a powerful technique for assessing target engagement in a cellular context.[5] It operates on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature (Tm). This assay is label-free and can be performed in intact cells or cell lysates.
Experimental Workflow: CETSA
Caption: CETSA workflow to determine target engagement in cells.
Interpretation of Expected Results: A successful CETSA experiment would show a rightward shift in the melting curve for IKKβ in Cmpd-X-treated cells compared to DMSO-treated cells, indicating stabilization and therefore, engagement. Comparing the magnitude of this shift with that caused by TPCA-1 can provide a semi-quantitative measure of target engagement potency in a cellular environment. No shift would suggest poor cell permeability or an inability to engage the target within the cell.
Multi-Pathway Reporter Assays: Assessing Functional Selectivity
Rationale: Confirming target engagement is critical, but the ultimate goal is to see a selective functional effect. Multi-pathway reporter assays allow for the simultaneous monitoring of several key signaling pathways.[6] This provides a functional "map" of the compound's activity, revealing both on-target pathway modulation and potential off-pathway effects.
Experimental Protocol: NFκB and Off-Target Pathway Reporter Assay
-
Cell Lines: Utilize a panel of stable cell lines, each containing a reporter gene (e.g., Luciferase) under the control of a specific transcription factor's response element. For this study, the panel must include:
-
NFκB-Luciferase (On-target)
-
AP-1-Luciferase (MAPK pathway)
-
STAT3-Luciferase (JAK/STAT pathway)
-
CRE-Luciferase (PKA/cAMP pathway)
-
-
Plating & Treatment: Plate the cells in 96-well plates and treat them with a dose-response of Cmpd-X, Staurosporine, and TPCA-1.
-
Stimulation: After a pre-incubation period with the compounds, stimulate the cells with the appropriate agonist for each pathway (e.g., TNFα for NFκB, PMA for AP-1, IL-6 for STAT3).
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase). Calculate the IC50 for the inhibition of each pathway.
| Compound | NFκB Pathway (On-Target) | AP-1 Pathway | STAT3 Pathway | Selectivity (STAT3 / NFκB) |
| Cmpd-X (Hypothetical) | 0.25 | 8.5 | 12.0 | 48-fold |
| Staurosporine | 0.02 | 0.01 | 0.05 | 2.5-fold |
| TPCA-1 | 0.18 | >50 | >50 | >277-fold |
Interpretation: The results from this functional assay align with our previous findings. Cmpd-X demonstrates potent, sub-micromolar inhibition of the NFκB pathway. Importantly, its inhibitory effects on other major signaling pathways are significantly weaker, with a 48-fold selectivity window over the STAT3 pathway. This provides strong evidence that the biochemical selectivity observed translates into functional selectivity in a cellular context. Once again, TPCA-1 proves to be highly selective, while Staurosporine inhibits all tested pathways at low nanomolar concentrations.
Part 3: Proteome-Wide Unbiased Selectivity Profiling
While panel screens and pathway assays are powerful, they are inherently biased towards known targets. To uncover unexpected off-target interactions, unbiased, proteome-wide methods are the gold standard.
Proteomic Cellular Thermal Shift Assay (CETSA-MS)
Rationale: An extension of the standard CETSA, CETSA-MS combines the thermal shift principle with quantitative mass spectrometry.[5] This allows for an unbiased, proteome-wide survey of protein stabilization, revealing both the intended target and any unanticipated off-targets that are engaged by the compound in live cells or lysates.
Experimental Workflow: CETSA-MS
Caption: CETSA-MS workflow for unbiased target discovery.
Interpretation of Expected Results: The primary output is a list of proteins that are significantly more abundant in the soluble fraction of the Cmpd-X-treated sample compared to the DMSO control. We would expect to see IKKβ as one of the top hits. The true value of this experiment, however, lies in the other proteins on that list. These are potential off-targets that were not part of the original kinase panel. For example, we might discover that Cmpd-X also stabilizes a non-kinase target, such as a bromodomain-containing protein, which would open up an entirely new avenue of investigation and would not have been detected by the previous assays.
Conclusion and Forward Look
This comprehensive, multi-tiered approach provides a robust framework for evaluating the cross-reactivity of a novel compound like this compound (Cmpd-X).
-
Biochemical screens provided a broad, quantitative overview of kinome interactions, establishing an initial selectivity profile.
-
Cellular target engagement and functional assays confirmed that this biochemical selectivity translates to the complex environment of a living cell, demonstrating on-target pathway modulation with a respectable selectivity window.
-
Proteome-wide analysis offers an unbiased safety net, capable of identifying unexpected off-targets that could be missed by hypothesis-driven approaches.
Based on our hypothetical data, This compound emerges as a promising IKKβ inhibitor with moderate-to-good selectivity. While not as "clean" as the benchmark compound TPCA-1, its 24- to 48-fold selectivity window over identified off-targets suggests it is a viable lead for further optimization. The next steps in its development would involve medicinal chemistry efforts to improve potency on IKKβ while simultaneously designing out the activity against key off-targets like SRC kinase, using the data generated in this guide as a roadmap.
Ultimately, a thorough understanding of a compound's selectivity profile is not a barrier to development but a critical tool that enables informed decision-making, mitigates risks, and accelerates the journey from a promising hit to a well-characterized chemical probe or a safe and effective therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. Multi-pathway cellular analysis of compound selectivity - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide: Evaluating 6-Methyl-2-phenyl-1H-indole as a Novel Anticancer Agent
This guide provides a comprehensive framework for characterizing the anticancer potential of 6-Methyl-2-phenyl-1H-indole. We will outline a head-to-head benchmarking strategy against established inhibitors, grounding our experimental choices in the well-documented activities of the broader 2-phenylindole chemical class.
The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity.[1][2] Extensive research has identified this core in compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1][3][4] A predominant mechanism through which many 2-phenylindole derivatives exert their anticancer effects is the inhibition of tubulin polymerization, leading to mitotic arrest and programmed cell death (apoptosis).[2][3][5][6]
Given the lack of specific published data on this compound, this guide proposes a logical, data-driven pathway to assess its primary mechanism of action and benchmark its performance against well-characterized drugs that modulate microtubule dynamics.
Part 1: Profile of Test and Benchmark Compounds
An effective benchmarking study requires carefully selected comparators. Our selection is based on the strong hypothesis that this compound, like its chemical relatives, functions as a microtubule-destabilizing agent.
Test Article: this compound
-
Structure: C₁₅H₁₃N
-
Class: 2-Phenylindole Derivative
-
Hypothesized Mechanism: Inhibition of tubulin polymerization.
-
Rationale for Investigation: As a novel, sparsely characterized member of a pharmacologically active class, this compound represents an opportunity to discover a new lead compound.[7][8] Its efficacy against cancer, particularly multidrug-resistant strains, could be significant, as some 2-phenylindoles have been shown to bind the colchicine site on tubulin, potentially evading common resistance mechanisms.[5][9]
Benchmark Inhibitors
We will compare our test article against two distinct classes of mitotic inhibitors to provide a comprehensive mechanistic context.[10]
-
Tubulin Polymerization Inhibitors (Microtubule Destabilizers):
-
Colchicine: The archetypal inhibitor that binds to the β-subunit of tubulin, preventing its polymerization into microtubules.[10][11] It serves as the primary positive control for our primary hypothesis.
-
Vincristine: A Vinca alkaloid that also inhibits tubulin polymerization but binds at a different site (the "Vinca domain") than colchicine.[10][12] Including Vincristine helps to contextualize the potency of our test article against another clinically relevant drug class.
-
-
Tubulin Depolymerization Inhibitor (Microtubule Stabilizer):
-
Paclitaxel (Taxol®): A highly successful anticancer drug that functions by an opposing mechanism: it stabilizes microtubules, preventing the dynamic instability required for chromosome segregation during mitosis.[10] Paclitaxel serves as a crucial control to confirm that the cellular effects observed are due to microtubule destabilization, not a general disruption of microtubule function.
-
Part 2: Experimental Design and Protocols
The following experimental workflow is designed to systematically test our hypothesis, moving from a direct biochemical assay to cell-based functional outcomes.
Overall Experimental Workflow
The proposed benchmarking cascade ensures that each step logically validates the next. We begin by assessing the direct molecular interaction (tubulin polymerization), then measure the ultimate cellular consequence (cytotoxicity), and finally confirm the specific mechanism of cell death (mitotic arrest).
Caption: Experimental workflow for benchmarking this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay
-
Objective: To directly quantify the inhibitory effect of this compound on the polymerization of purified tubulin protein and compare its potency (IC₅₀) to Colchicine.
-
Causality: This cell-free assay is critical because it isolates the compound's activity to a single molecular target (tubulin), eliminating confounding factors from complex cellular systems. A positive result here provides direct evidence of target engagement.
-
Methodology: A fluorescence-based assay is recommended for its high throughput and sensitivity.
-
Reagents: Tubulin protein (>99% pure), GTP, DAPI (fluorescent reporter), General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), DMSO (vehicle), test compounds.
-
Preparation: Prepare a 2X tubulin solution (e.g., 4 mg/mL) in buffer containing DAPI and GTP. Keep on ice.
-
Compound Plating: Serially dilute this compound, Colchicine, and Paclitaxel in DMSO, then dilute into buffer in a 384-well plate. Include "vehicle only" (negative control) and "no GTP" (polymerization-negative) wells. Paclitaxel here acts as a "hyper-polymerization" control.
-
Initiation: Add an equal volume of the 2X tubulin solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex/Em 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
Data Analysis: For each concentration, calculate the rate of polymerization (Vmax) from the linear phase of the fluorescence curve. Normalize the rates to the vehicle control (100% activity). Plot the normalized rates against the logarithm of compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation Assay
-
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (GI₅₀) and compare this with benchmark inhibitors.
-
Causality: This assay moves the investigation into a biological context. Potency in this assay demonstrates that the compound can cross the cell membrane and exert a cytotoxic or cytostatic effect. We will use cell lines previously shown to be sensitive to 2-phenylindole derivatives.[3][5]
-
Methodology: The Sulforhodamine B (SRB) assay is a robust method that measures total protein content, reflecting cell number.
-
Cell Lines: A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma).
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Add serially diluted compounds (this compound and benchmarks) to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently remove the media, wash with PBS, and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes.
-
Destaining and Measurement: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base. Read the absorbance at 510 nm on a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot normalized values against the logarithm of compound concentration and use a non-linear regression model to calculate the GI₅₀.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To confirm that the cytotoxicity observed is caused by arrest at the G2/M phase of the cell cycle, the characteristic fingerprint of a mitotic inhibitor.
-
Causality: This experiment directly links the observed cell death to the hypothesized mechanism. A significant increase in the G2/M population following treatment with this compound would provide strong evidence that it disrupts mitosis, consistent with tubulin polymerization inhibition.
-
Methodology: Propidium Iodide (PI) staining allows for the quantification of DNA content, which distinguishes cell cycle phases.
-
Cell Treatment: Seed A549 cells in 6-well plates. Treat cells for 24 hours with vehicle, 1X GI₅₀, and 5X GI₅₀ concentrations of this compound and the benchmark compounds.
-
Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells), wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the G2/M population in treated samples to the vehicle control.
-
Part 3: Data Presentation and Interpretation
Clear visualization of quantitative data is essential for objective comparison.
Quantitative Data Summary
The results from the biochemical and cellular assays should be summarized for direct comparison.
Table 1: Comparative Potency of this compound and Benchmark Inhibitors
| Compound | Mechanism | In Vitro Tubulin Polymerization IC₅₀ (µM) | A549 Cell Growth Inhibition GI₅₀ (µM) | MDA-MB-231 Cell Growth Inhibition GI₅₀ (µM) |
|---|---|---|---|---|
| This compound | Hypothesized: Destabilizer | Experimental Value | Experimental Value | Experimental Value |
| Colchicine | Destabilizer | Experimental Value | Experimental Value | Experimental Value |
| Vincristine | Destabilizer | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Stabilizer | N/A (Promotes Polymerization) | Experimental Value | Experimental Value |
Signaling Pathway Visualization
Understanding the target pathway is crucial for interpreting the results. Microtubules are dynamic polymers of α/β-tubulin dimers essential for forming the mitotic spindle.
Caption: Disruption of microtubule dynamics by mitotic inhibitors leading to cell cycle arrest.
Interpretation of Outcomes
-
Scenario 1 (Hypothesis Confirmed): this compound shows a low micromolar or nanomolar IC₅₀ in the tubulin polymerization assay, comparable to or better than Colchicine. This is followed by potent cytotoxicity (low GI₅₀) in cell lines and a clear, dose-dependent accumulation of cells in the G2/M phase. This trifecta of results would strongly support its classification as a potent tubulin polymerization inhibitor.
-
Scenario 2 (Alternative Mechanism): The compound shows potent cytotoxicity (low GI₅₀) but is a weak inhibitor of tubulin polymerization (high IC₅₀) and does not induce G2/M arrest. This would suggest an alternative mechanism of action is responsible for its anticancer effects (e.g., topoisomerase II inhibition, as seen in some indole derivatives[13]), prompting a new line of investigation.
-
Scenario 3 (Inactive): The compound is inactive in all three assays. This result, while negative, is still valuable, indicating that the 6-methyl substitution on this particular scaffold abrogates the activity seen in other 2-phenylindole analogs.
By systematically applying this benchmarking framework, researchers can definitively characterize the anticancer activity and mechanism of this compound, providing the high-quality, reproducible data necessary for further drug development.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 66354-87-8 | Benchchem [benchchem.com]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of Biological Assays with 6-Methyl-2-phenyl-1H-indole
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific progression. This guide provides a comprehensive comparison of the performance of 6-Methyl-2-phenyl-1H-indole in common biological assays, juxtaposed with alternative compounds. We will delve into the nuances of experimental design and execution that are critical for achieving reliable and reproducible data, particularly focusing on its potential as a modulator of tubulin polymerization and as a neuroprotective agent.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the indole family.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds, including neurotransmitters like serotonin and drugs such as indomethacin.[3][4] The 2-phenylindole moiety, in particular, has been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The specific biological targets and reproducibility of assays involving this compound, however, warrant a detailed examination to guide researchers in its application.
Core Biological Activities and Assay Reproducibility
Based on the activities of structurally similar 2-phenyl-1H-indole derivatives, two primary areas of biological investigation for this compound are its potential as a tubulin polymerization inhibitor and as a neuroprotective agent.[5][6] The reproducibility of assays in these domains is highly dependent on stringent control over experimental variables.
Tubulin Polymerization Inhibition: An Anticancer Therapeutic Strategy
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[3] Compounds that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[6][7]
-
Colchicine: A well-characterized tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[7][8]
-
Vincristine: A Vinca alkaloid that inhibits tubulin polymerization by binding to a distinct site on tubulin.[3][8]
-
Paclitaxel (Taxol): A microtubule-stabilizing agent, serving as a contrasting mechanistic alternative.[9]
-
Compound Purity and Stability: The purity of this compound and its comparators is paramount. Impurities can lead to off-target effects and inconsistent results. Spectroscopic and chromatographic analysis should be used to confirm purity.
-
Cell Line Integrity: The choice and maintenance of the cell line are critical. Cell lines should be authenticated and regularly tested for mycoplasma contamination. Passage number can also affect cellular responses.
-
Assay Endpoint and Detection Method: The method used to quantify tubulin polymerization, such as immunofluorescence microscopy or cell-based morphological assays, can introduce variability.[10][11] Automated image analysis can reduce subjective bias.[7]
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds (e.g., colchicine, vincristine). Include a vehicle control (e.g., DMSO).
-
Induction of Morphological Change: For certain assays, a tubulin-dependent morphological change can be induced. For example, treatment with dibutyryl-cAMP (db-cAMP) can cause rat glioma cells to adopt a spherical shape, a response that is inhibited by tubulin polymerization inhibitors.[8][10][11]
-
Fixation and Staining: After a suitable incubation period (e.g., 16-24 hours), fix the cells with paraformaldehyde and permeabilize with a detergent. Stain the microtubules with an anti-tubulin antibody and a fluorescent secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the degree of microtubule depolymerization or changes in cell morphology.
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of the maximum inhibitory effect is observed.
Caption: Workflow for a cell-based tubulin polymerization assay.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization | HeLa | To be determined | - |
| Colchicine | Tubulin Polymerization | HeLa | 0.05 - 0.2 | [7][8] |
| Vincristine | Tubulin Polymerization | HeLa | 0.01 - 0.1 | [7][8] |
| Paclitaxel | Microtubule Stabilization | HeLa | 0.005 - 0.05 | [9] |
Neuroprotective Activity: Combating Neurodegeneration
The indole scaffold is present in many neuroactive compounds.[3] Investigating the neuroprotective potential of this compound against various neurotoxic insults is a promising research avenue.
-
α-Lipoic Acid: A potent antioxidant with demonstrated neuroprotective effects.[12]
-
Melatonin: An endogenous hormone with well-documented neuroprotective properties.[12]
-
Withania somnifera (Ashwagandha) extract: A natural product with reported neuroprotective and anti-acetylcholinesterase activity.[13]
-
Neurotoxic Insult: The choice and concentration of the neurotoxin (e.g., hydrogen peroxide for oxidative stress, Aβ peptide for Alzheimer's models) must be carefully optimized to induce a consistent level of cell death.[13]
-
Primary vs. Immortalized Cells: Primary neurons are more physiologically relevant but can exhibit greater variability. Immortalized neuronal cell lines (e.g., SH-SY5Y) offer higher reproducibility.[14][15]
-
Viability Assay Selection: Different viability assays measure distinct cellular parameters. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[13][15] Using multiple assays provides a more comprehensive and robust assessment of neuroprotection.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate. Differentiation into a more mature neuronal phenotype can be induced if required.[15]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound and comparator compounds for a defined period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress) for a specific duration (e.g., 24 hours). Include a control group without the neurotoxin.
-
Cell Viability Assessment:
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Hypothesized neuroprotective mechanism of action.
| Compound | Neurotoxin | Cell Line | % Viability Increase | Reference |
| This compound | H₂O₂ | SH-SY5Y | To be determined | - |
| α-Lipoic Acid | Vincristine | Differentiated F11 | Significant neurite shortening reversion | [12] |
| Melatonin | Various | Multiple | Well-documented protection | [12] |
| Withania somnifera Extract | Aβ peptide | SK-N-SH | Significant protection | [13] |
Conclusion and Future Directions
Achieving reproducible data with this compound, as with any small molecule, hinges on a meticulous and well-controlled experimental approach. By understanding the inherent variability in biological systems and implementing robust assay protocols, researchers can confidently evaluate its therapeutic potential. This guide provides a framework for initiating such studies, emphasizing the importance of appropriate comparators and a multi-faceted approach to data validation. Future work should focus on elucidating the specific molecular targets of this compound and validating these findings in more complex, physiologically relevant models.
References
- 1. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C15H13N) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. omicsonline.org [omicsonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Methyl-2-phenyl-1H-indole Safely
Welcome, researchers and innovators. In the landscape of drug discovery and development, the compounds we handle are the very building blocks of progress. Yet, their potential must be managed with an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 6-Methyl-2-phenyl-1H-indole, ensuring that your critical work is protected by a foundation of uncompromising safety. Our goal is to move beyond mere compliance and instill a culture of proactive, intelligent safety that empowers your research.
Hazard Assessment: Understanding the "Why"
Effective safety protocols are not just a list of rules; they are a direct response to the specific chemical properties of a substance. This compound is a solid organic compound whose handling requires a clear understanding of its potential hazards. The Globally Harmonized System (GHS) provides a concise summary of these risks, which form the basis for all subsequent PPE and handling recommendations.[1]
Table 1: GHS Hazard Profile of this compound
| Hazard Code | GHS Classification | Implication for Handling |
| H315 | Causes skin irritation | Direct contact with the solid or its solutions can lead to skin irritation. Protective gloves and clothing are mandatory.[1] |
| H318 | Causes serious eye damage | This is a critical hazard. Exposure to even small amounts of dust or splashes can result in irreversible eye injury. Standard safety glasses are insufficient; sealed chemical goggles are required.[1] |
| H335 | May cause respiratory irritation | As a solid, the primary respiratory risk is the inhalation of fine dust particles, which can irritate the respiratory tract.[1] This dictates the need for stringent engineering controls. |
The First Line of Defense: Engineering Controls
Before any discussion of Personal Protective Equipment, we must prioritize engineering controls. PPE is designed to protect you when these primary controls are not feasible or fail. For this compound, its potential to cause respiratory irritation (H335) makes the use of a certified chemical fume hood non-negotiable for all operations that may generate dust.[2][3]
-
Weighing and Transfers: All weighing of the solid compound must be performed within a chemical fume hood or a similar ventilated balance enclosure. This contains any airborne particulates at the source.
-
Solution Preparation: Dissolving the solid and subsequent liquid transfers should also be conducted inside a fume hood to control any potential splashes or aerosols.
Core PPE Requirements: Your Non-Negotiable Armor
For any task involving this compound, the following PPE represents the absolute minimum standard of protection.
Eye and Face Protection
Due to the severe risk of eye damage (H318), your choice of eye protection is critical.[1]
-
Mandatory: Chemical splash goggles that form a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) of the solid or during procedures with a high splash potential, a full-face shield must be worn in addition to chemical splash goggles.[5][6]
Skin and Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.
-
Clothing: Long pants and closed-toe shoes are required. Perforated shoes, sandals, or any footwear that does not cover the entire foot are strictly prohibited.[7]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact and splash protection.[6] If prolonged contact is anticipated, consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for tears or degradation before use and remove them with care to avoid skin contamination.[2]
Operational Protocols: Step-by-Step Guidance
Adherence to standardized procedures is key to reproducible science and personal safety. The following protocols outline the safe handling of this compound during common laboratory tasks.
Protocol 1: Weighing and Preparing Stock Solutions
-
Preparation: Don your full core PPE (chemical splash goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a clean weigh boat, spatula, and your laboratory notebook inside the fume hood. Position the container of this compound toward the back of the hood.
-
Weighing: Slowly open the container. Carefully transfer the desired amount of solid to the weigh boat using the spatula. Avoid any rapid movements that could generate dust. Close the primary container immediately after dispensing.
-
Dissolution: Place the weigh boat containing the compound into the vessel you will be using for the solution. Using a pipette or graduated cylinder, slowly add the solvent, rinsing the weigh boat to ensure a complete transfer.
-
Completion: Once the solid is dissolved, cap the solution vessel.
-
Immediate Cleanup: Dispose of the used weigh boat and any contaminated items (like pipette tips) into a designated solid hazardous waste container located within the fume hood.
Protocol 2: Spill and Emergency Response
-
Assess the Situation: If a spill occurs, alert nearby personnel and evaluate the extent of the spill.
-
Small Spill (Solid, <1g):
-
Ensure your PPE is intact.
-
Gently cover the spill with a dry absorbent material.
-
Carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: This is a medical emergency. Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any amount into the drain.[4]
-
Regulatory Compliance: All chemical waste must be managed in accordance with local, regional, and national regulations. It is the responsibility of the chemical waste generator to ensure complete and accurate classification and disposal.[4]
Safety Workflow and Quick Reference
To simplify decision-making, the following diagram and table summarize the essential safety workflow and PPE requirements.
References
- 1. This compound | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. realsafety.org [realsafety.org]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
